4-Phenylazophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOBVMPDRKTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022160, DTXSID70942923 | |
| Record name | 4-Hydroxyazobenzene | |
| Source | EPA DSSTox | |
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| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
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Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] | |
| Record name | 4-Hydroxyazobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
220-230 °C @ 20 MM HG SLIGHT DECOMP | |
| Record name | 4-HYDROXYAZOBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C | |
| Record name | SID49674231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYAZOBENZENE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C | |
| Record name | 4-Hydroxyazobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |
CAS No. |
1689-82-3, 20714-70-9 | |
| Record name | 4-Hydroxyazobenzene | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxyazobenzene | |
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| Record name | (E)-4-Phenylazophenol | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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| Record name | Phenol, 4-(2-phenyldiazenyl)- | |
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| Record name | 4-Hydroxyazobenzene | |
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| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
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| Record name | 4-hydroxyazobenzene | |
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| Record name | SOLVENT YELLOW 7 | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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Melting Point |
155-157 °C | |
| Record name | 4-HYDROXYAZOBENZENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
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Foundational & Exploratory
4-Phenylazophenol CAS number and properties
An In-Depth Technical Guide to 4-Phenylazophenol for Scientific Professionals
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, applications, and handling, grounded in established scientific literature and safety protocols.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a diaryl azo compound characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-).[1][2] This structure is responsible for its intense color and versatile chemical reactivity.[3] Its fundamental identity and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1689-82-3 | [4][5][6][7] |
| Molecular Formula | C₁₂H₁₀N₂O | [4][7][8] |
| Molecular Weight | 198.22 g/mol | [4][5] |
| IUPAC Name | 4-(Phenyldiazenyl)phenol | [9] |
| Synonyms | 4-Hydroxyazobenzene, p-Phenylazophenol, C.I. 11800, Solvent Yellow 7 | [1][5][6] |
| Appearance | Orange, yellow, or brown crystalline powder | [8][10][11] |
| Melting Point | 150-157 °C | [4][8] |
| Boiling Point | ~230 °C at 20 mmHg (2.67 kPa) | [8][10] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, and ether | [8][10] |
| λmax | 347 nm | [5] |
| pKa | 8.93 ± 0.13 (Predicted) | [8] |
Synthesis and Purification Protocols
The most common and established method for synthesizing this compound is through a diazo coupling reaction, a cornerstone of aromatic chemistry.
Standard Synthesis: Diazotization of Aniline and Coupling with Phenol
This two-stage process involves the conversion of a primary aromatic amine (aniline) into a diazonium salt, which then acts as an electrophile in a reaction with an activated aromatic ring (phenol).[8][10][12]
Stage 1: Diazotization of Aniline
-
In a reaction vessel equipped with a stirrer and thermometer, prepare a solution of hydrochloric acid.
-
Cool the acid solution to below 5 °C using an ice bath.
-
Slowly add aniline to the cold acid solution while stirring continuously.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5 °C.[8] The reaction is exothermic and careful temperature control is critical to prevent the decomposition of the unstable diazonium salt.
-
Monitor the reaction for completion using starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.[8]
Stage 2: Azo Coupling with Phenol
-
In a separate vessel, dissolve phenol in an aqueous sodium hydroxide or potassium carbonate solution to form the highly activated phenoxide ion.[8][12]
-
Cool the phenoxide solution to below 15 °C.[8]
-
Slowly add the previously prepared cold diazonium salt solution to the phenoxide solution with vigorous stirring. The coupling reaction is typically rapid.
-
Continue stirring for approximately 20-30 minutes after the addition is complete to ensure maximum yield.[8]
-
Adjust the pH of the solution to 3-4 with a dilute acid (e.g., oxalic or hydrochloric acid) to precipitate the this compound product.[8][12]
-
Filter the resulting precipitate, wash with water to remove residual salts, and dry thoroughly.
Caption: Enzymatic polymerization of this compound.
Analytical Methodologies
Confirming the identity and purity of this compound is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
UV-Vis Spectrophotometry Workflow
Objective: To confirm the presence of the azo chromophore and quantify the concentration in solution.
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble, such as methanol or ethanol.
-
Standard Preparation: Prepare a stock solution of known concentration (e.g., 0.005 g/L in methanol). [5]3. Serial Dilutions: Create a series of dilutions from the stock solution to generate a calibration curve.
-
Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, perform a wavelength scan (e.g., from 200 to 600 nm) to identify the wavelength of maximum absorbance (λmax). The expected λmax is approximately 347 nm. [5]5. Absorbance Measurement: Measure the absorbance of the standard solutions and the unknown sample at the determined λmax.
-
Quantification: Use the calibration curve and the Beer-Lambert law (A = εbc) to determine the concentration of the unknown sample. The molar extinction coefficient (ε) in methanol is reported to be around 10,000 L mol⁻¹ cm⁻¹ at 233-239 nm. [5]
Safety, Handling, and Toxicology
This compound is classified as a hazardous substance and requires careful handling. [6][13]
Hazard Identification and Precautions
| Hazard Class | GHS Classification | Precautionary Statements (Examples) | Source(s) |
| Acute Toxicity | Oral: Category 4 (Harmful if swallowed) | P264, P270, P301+P312 | [6] |
| Skin Irritation | Category 2 (Causes skin irritation) | P280, P302+P352, P332+P313 | [6][14] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338 | [6][14] |
| Respiratory Irritation | STOT SE Category 3 (May cause respiratory irritation) | P261, P271, P304+P340 | [6][14] |
| Aquatic Hazard | Chronic: Category 2 (Toxic to aquatic life with long lasting effects) | P273, P391 | [14] |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [13][14][15]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended. [13][14]* Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. [13]Minimize dust generation. [15]Wash hands thoroughly after handling. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as oxidizing agents. [4][6][15]
Toxicological Summary
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "not classifiable as to its carcinogenicity to humans," indicating inadequate evidence in humans and limited or inadequate evidence in experimental animals. [8][14]* Metabolism: In studies on rabbits, ingested 4-hydroxyazobenzene was found to be absorbed and excreted in the urine, primarily as a glucuronide conjugate. [14][16]Metabolites can include aminophenol derivatives. [16]* Environmental Fate: The compound has a low potential for bioconcentration in aquatic organisms. [14]Its mobility in soil is dependent on pH. [14]
Conclusion
This compound is a compound of significant industrial and research importance. Its straightforward synthesis, coupled with its rich chromophoric and chemical properties, ensures its continued relevance. For professionals in research and development, a thorough understanding of its synthesis, handling protocols, and diverse applications—from traditional dyeing to advanced photoactive polymers—is essential for both innovation and safety. This guide provides the foundational knowledge required to utilize this versatile molecule effectively and responsibly.
References
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ChemBK. (2024). This compound. Retrieved from [Link]
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Alva, K. S., Kumar, J., Marx, K. A., & Tripathy, S. K. (2000). Enzymatic Synthesis of Photoactive Poly(this compound). Chemistry of Materials, 12(3), 508-511. Retrieved from [Link]
-
Esezobor, C. I., et al. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. American Chemical Science Journal, 11(1), 1-7. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic Synthesis of Photoactive Poly(this compound). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (UV-Vis). Retrieved from [Link]
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Haz-Map. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-(phenylazo)-. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound, 98% Chemical Identifiers. Retrieved from [Link]
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4-Phenylazophenol structural formula and isomers
An In-depth Technical Guide to the Structural Formula and Isomers of 4-Phenylazophenol
Prepared by a Senior Application Scientist
This guide offers a comprehensive exploration of this compound (also known as 4-hydroxyazobenzene), a diaryl azo compound of significant interest in chemical synthesis, materials science, and biomedical research. We will delve into its core structural features, the nuances of its isomeric forms, and the practical methodologies for its synthesis and characterization, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Structure and Physicochemical Profile
This compound (IUPAC name: 4-(phenyldiazenyl)phenol) is an aromatic azo compound characterized by two phenyl rings linked by a nitrogen-nitrogen double bond (-N=N-), with a hydroxyl (-OH) group substituted at the para position of one of the rings.[1][2] This structure is the foundation for its rich chemistry and diverse applications.
The molecular formula is C₁₂H₁₀N₂O, with a molecular weight of approximately 198.22 g/mol .[3][4] Typically, it appears as a yellow to brown crystalline powder.[3][5] Its physicochemical properties are critical for its application and handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1689-82-3 | [1][3][4] |
| Molecular Formula | C₁₂H₁₀N₂O | [1][3][4] |
| Molecular Weight | 198.22 g/mol | [3][4] |
| Appearance | Yellow to brown crystalline powder | [3][5] |
| Melting Point | 150–157 °C | [3][6][7] |
| Boiling Point | ~230 °C at 20 mmHg | [4][6] |
| Solubility | Soluble in acetone, ethanol, benzene, DMSO; insoluble in water.[3][6] | |
| pKa | ~8.93 (Predicted) | [6] |
| λmax (Methanol) | 347 nm | [3][8] |
The Isomerism of this compound: A Tale of Two Forms
The functionality of this compound is profoundly influenced by its ability to exist in different isomeric forms. Understanding these isomers is key to harnessing its potential in dynamic chemical systems.
Geometric (E/Z) Isomerism: The Photoswitchable Nature
The central azo (-N=N-) double bond restricts free rotation, giving rise to two distinct geometric isomers: E (trans) and Z (cis).[9][10]
-
E (trans)-4-Phenylazophenol : This is the thermodynamically more stable isomer.[9][11] Its structure is nearly planar, which allows for greater π-system conjugation. Under ambient conditions in the dark, this is the predominant form.
-
Z (cis)-4-Phenylazophenol : This isomer is metastable and has a non-planar, bent structure. The distance between the carbon atoms at the 4 and 4' positions decreases significantly from about 9.0 Å in the trans form to 5.5 Å in the cis form.[10]
The interconversion between these isomers is a classic example of photoisomerization.[9] Irradiation with UV light (around 320-350 nm) provides the energy to overcome the rotational barrier, converting the stable trans isomer to the cis form.[10] This process is reversible either by irradiating the cis isomer with visible light ( >400 nm) or through thermal relaxation back to the more stable trans state.[10][12] This light-driven molecular motion makes azobenzene derivatives like this compound prime candidates for developing molecular switches and light-responsive materials.[10][13]
Caption: Reversible E/Z (trans-cis) photoisomerization of this compound.
Tautomerism: The Azo-Hydrazone Equilibrium
A crucial aspect of this compound's chemistry is the existence of a second type of isomerism: tautomerism. Tautomers are constitutional isomers that readily interconvert.[14] In this case, it is an equilibrium between the azo-phenol form and the quinone-hydrazone form.[15][16]
This equilibrium involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms, accompanied by a rearrangement of the double bonds.
-
Azo-Phenol Tautomer : The structure as typically drawn, containing a hydroxyl (-OH) group and an azo (-N=N-) bond.
-
Quinone-Hydrazone Tautomer : A structure featuring a quinone-like ring, a ketone (C=O) group, and a hydrazone (-NH-N=) linkage.
The position of this equilibrium is highly sensitive to the environment. Factors such as solvent polarity and hydrogen-bonding capability play a decisive role.[15]
-
Hydrogen-bond acceptor solvents (like DMSO or acetone) tend to stabilize the azo-phenol form.[15]
-
Hydrogen-bond donor solvents (like chloroform or acetic acid) can favor the quinone-hydrazone form.[15]
These two tautomers can be distinguished using UV-Vis spectroscopy, as they possess distinct absorption bands. The azo-phenol form typically absorbs around 400 nm, while the quinone-hydrazone form shows a bathochromic shift to approximately 480 nm.[15] This tautomerism is critical in understanding its behavior in different chemical environments and in the design of chemosensors.
Caption: Azo-phenol and quinone-hydrazone tautomeric equilibrium.
Synthesis and Characterization Protocols
The synthesis of this compound is a classic example of electrophilic aromatic substitution and is a staple in organic chemistry laboratories.
Standard Synthesis: Diazotization and Azo Coupling
The most common method involves a two-step process:
-
Diazotization of Aniline : Aniline is treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid (like HCl) to form a benzenediazonium salt. This reaction must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[6]
-
Azo Coupling with Phenol : The resulting electrophilic diazonium salt is then added to a basic solution of phenol. The phenol, activated by the basic conditions to form the more nucleophilic phenoxide ion, undergoes electrophilic aromatic substitution, typically at the para-position, to yield this compound.[17]
Experimental Protocol: Synthesis of this compound
Self-Validating System Trustworthiness: This protocol includes precise temperature and pH controls at critical steps. The color changes observed serve as in-process checks, and the final product is validated by melting point determination, which should fall within the established range for the pure compound.
-
Diazonium Salt Preparation:
-
In a 250 mL beaker, dissolve 2.5 mL of aniline in a solution of 8.0 mL of concentrated HCl and 8.0 mL of distilled water.
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled solution of 2.0 g of sodium nitrite in 10 mL of water. Maintain the temperature below 5 °C throughout the addition.
-
The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (turns dark blue).
-
-
Coupling Reaction:
-
In a separate 400 mL beaker, dissolve 2.5 g of phenol in 25 mL of 10% sodium hydroxide solution.
-
Cool this solution in an ice bath to below 10 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline phenol solution.
-
A brightly colored azo dye precipitate should form immediately. Continue stirring in the ice bath for 30 minutes.
-
-
Isolation and Purification:
-
Acidify the mixture with dilute HCl until it is acidic to litmus paper to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol or benzene, to obtain pure this compound crystals.[4]
-
Dry the crystals and determine the melting point. The literature value is in the range of 150-157 °C.[3][6][7]
-
Characterization Techniques
-
UV-Visible Spectroscopy : Essential for observing the π-π* (~350 nm) and n-π* (~440 nm) transitions. It is the primary tool for monitoring the kinetics of photoisomerization and studying the tautomeric equilibrium.[15][18]
-
Infrared (IR) Spectroscopy : Used to confirm the presence of key functional groups, such as the broad O-H stretch of the phenol, the N=N azo stretch, and C-H stretches of the aromatic rings.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous assignment of the chemical structure and differentiation between isomers and tautomers.[19]
Caption: General experimental workflow for synthesis and analysis.
Applications in Research and Drug Development
While widely used as a dye and indicator, the true potential of this compound for advanced applications lies in its dynamic isomeric properties.[3][5]
-
Molecular Switches and Materials Science : The ability to reversibly change shape upon light exposure makes it a fundamental building block for "smart" materials. It can be incorporated into polymers to create photo-responsive gels, films, and optical data storage systems.[10][19]
-
Biomedical Applications & Photopharmacology : Azo compounds have a significant history in medicine, starting with the antibacterial drug Prontosil.[13] The azo scaffold is a key element in modern drug development for several reasons:
-
Targeted Drug Delivery : The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by bacteria in the colon. This mechanism is exploited in drugs like Sulfasalazine and Balsalazide, where an active drug is linked via an azo bond to a carrier molecule, ensuring its release specifically in the colon for treating conditions like ulcerative colitis.[13]
-
Prodrug Design : this compound can serve as a starting point for creating prodrugs where a therapeutic agent is rendered inactive until the azo bond is cleaved at the target site.
-
Photoswitchable Therapeutics : The field of photopharmacology aims to create drugs that can be turned on or off with light.[13] By incorporating a this compound-like moiety into a drug's structure, its conformation—and thus its biological activity—could be controlled externally with high spatiotemporal precision, potentially reducing side effects.[10][13]
-
-
Chemosensors and Analytical Reagents : The tautomeric shift and associated color change in different environments make this compound and its derivatives excellent candidates for chromogenic sensors to detect metal ions or changes in pH.[5][16]
Conclusion
This compound is far more than a simple dye. It is a functionally rich molecule whose utility is defined by the dynamic interplay of its geometric and tautomeric isomers. For researchers in materials science and drug development, a deep understanding of its structure, the stimuli that control its isomeric states, and the protocols for its synthesis are essential. The principles outlined in this guide provide a robust foundation for leveraging the unique properties of this versatile compound in designing the next generation of smart materials and targeted therapeutics.
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An In-Depth Technical Guide to the Synthesis of 4-Phenylazophenol from Aniline and Phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Azo Compounds
Azo compounds, characterized by the functional group R-N=N-R', represent a vibrant and functionally diverse class of organic molecules. Their extended conjugated systems are responsible for their characteristically bright colors, leading to their widespread use as dyes and pigments in various industries, including textiles and printing.[1][2] Beyond their tinctorial properties, the azo linkage serves as a versatile scaffold in medicinal chemistry and drug development.[1] The synthesis of 4-phenylazophenol, also known as p-hydroxyazobenzene or Solvent Yellow 7, is a classic and illustrative example of an azo coupling reaction, a cornerstone of aromatic chemistry.[3][4] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from aniline and phenol, delving into the reaction mechanisms, a detailed experimental protocol, and critical safety considerations.
Mechanistic Insights: A Two-Step Electrophilic Aromatic Substitution
The synthesis of this compound is a sequential two-step process: the diazotization of aniline followed by the azo coupling with phenol.[4][5] This process is fundamentally an electrophilic aromatic substitution reaction.[6]
Part 1: Diazotization of Aniline
The initial step involves the conversion of a primary aromatic amine, aniline, into a benzenediazonium salt.[4][7] This reaction, first reported by Peter Griess in 1858, is conducted at a low temperature, typically 0-5°C, to ensure the stability of the diazonium salt.[7]
The key reagents for this transformation are sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][4] The reaction proceeds through the in-situ formation of nitrous acid (HNO₂), which is unstable and must be generated just before use.[1][8]
The mechanism unfolds as follows:
-
Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the nitrosonium ion.[1][9]
-
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the benzenediazonium ion (C₆H₅N₂⁺).[7][9]
The low temperature is crucial because diazonium salts are unstable and can decompose, potentially leading to explosive reactions at higher temperatures.
Part 2: Azo Coupling with Phenol
The second stage of the synthesis is the electrophilic aromatic substitution reaction between the benzenediazonium ion and phenol.[2][6] The diazonium ion acts as the electrophile, and the electron-rich phenol serves as the nucleophile.[2]
The reaction is typically carried out in a basic or mildly alkaline medium.[10][11] The presence of a base, such as sodium hydroxide (NaOH), deprotonates the phenol to form the more nucleophilic phenoxide ion.[5] This significantly enhances the rate of the coupling reaction.
The electrophilic attack by the diazonium ion occurs predominantly at the para-position of the phenol ring due to steric hindrance at the ortho-positions.[2] This regioselectivity leads to the formation of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the laboratory synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Aniline | C₆H₅NH₂ | 93.13 | 2.7 mL |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 8.0 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.1 g |
| Phenol | C₆H₅OH | 94.11 | 2.5 g |
| Sodium Hydroxide | NaOH | 40.00 | 3.0 g |
| Distilled Water | H₂O | 18.02 | As needed |
| Ice | - | - | As needed |
Procedure
Part A: Diazotization of Aniline
-
In a 100 mL beaker, carefully add 2.7 mL of aniline to a mixture of 8.0 mL of concentrated hydrochloric acid and 8.0 mL of distilled water.[12] Stir the mixture until the aniline has completely dissolved.
-
Cool the beaker in an ice-water bath to a temperature between 0-5°C.[4][5]
-
In a separate 50 mL beaker, dissolve 2.1 g of sodium nitrite in 10 mL of distilled water.[12]
-
Slowly, and with constant stirring, add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature below 5°C throughout the addition by adding ice to the bath as needed.[1][3] This will form the benzenediazonium chloride solution.
Part B: Azo Coupling with Phenol
-
In a 250 mL beaker, dissolve 2.5 g of phenol in 15 mL of a 10% sodium hydroxide solution.[3]
-
Cool this alkaline phenol solution in an ice-water bath to 0-5°C.[5]
-
Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Part A to the cold alkaline phenol solution.[3][5]
-
A brightly colored precipitate of this compound will form immediately.[11]
-
Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.
-
The crude product can be purified by recrystallization. Ethanol or benzene are suitable solvents for this purpose.[13] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The purified crystals can then be collected by filtration.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: The reported melting point of this compound is in the range of 150-152°C.[13][14]
-
Spectroscopy:
Visualizing the Process
Reaction Mechanism
Caption: The two-stage synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Safety and Handling: A Critical Overview
The synthesis of this compound involves the use of hazardous chemicals that require careful handling and appropriate safety precautions.
-
Aniline: Aniline is a toxic substance that can be absorbed through the skin and is harmful if inhaled or ingested.[16][17] It is also a suspected carcinogen.[16] All work with aniline should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[16]
-
Phenol: Phenol is corrosive and toxic, causing severe skin burns upon contact.[18][19] It is crucial to wear chemical-resistant gloves and protective clothing when handling phenol.[18] In case of skin contact, the affected area should be immediately and thoroughly washed with water.[18]
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with care, avoiding contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.
Conclusion
The synthesis of this compound from aniline and phenol is a foundational reaction in organic chemistry with significant practical applications. A thorough understanding of the underlying diazotization and azo coupling mechanisms, coupled with a meticulous experimental approach and a strong emphasis on safety, is paramount for the successful and safe execution of this synthesis. This guide provides the necessary in-depth technical information for researchers and professionals to confidently and competently perform this important chemical transformation.
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4-Phenylazophenol mechanism of azo coupling reaction
An In-depth Technical Guide to the Azo Coupling Reaction Mechanism for the Synthesis of 4-Phenylazophenol
Introduction: The Significance of the Azo Bridge
Azo compounds, characterized by the functional group R-N=N-R', represent a cornerstone of the synthetic dye industry, accounting for over 60% of all commercially produced colorants.[1] Their vibrant colors, arising from extended π-conjugated systems that absorb light in the visible spectrum, have made them indispensable in textiles, printing, and pigments.[2][3] The synthesis of these molecules is most commonly achieved through an azo coupling reaction, a versatile and widely studied electrophilic aromatic substitution.[4]
This guide provides a detailed examination of the mechanism for synthesizing a classic azo compound, this compound (also known as Solvent Yellow 7), through the coupling of phenol with a benzenediazonium salt.[2] We will explore the nuanced causality behind critical reaction parameters, present a validated experimental protocol, and elucidate the electronic and structural factors that govern the reaction's success.
Part 1: Generation of the Electrophile: The Benzenediazonium Ion
The azo coupling reaction is contingent upon the formation of a suitable electrophile. In this case, the electrophile is the benzenediazonium cation, which is generated from aniline through a process called diazotization.[1][5] This cation is a weak electrophile, and its successful reaction requires a highly activated nucleophilic partner.[6]
The diazotization reaction involves treating an aromatic primary amine, such as aniline, with nitrous acid (HNO₂).[7] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][8]
Critical Causality: The Imperative of Low Temperature The formation of the benzenediazonium salt is acutely temperature-sensitive. The reaction must be maintained at a low temperature, typically between 0-5°C, by using an ice bath.[8][9] This is because aryldiazonium salts are thermally unstable.[9] At temperatures above 5°C, the diazonium ion readily decomposes, releasing nitrogen gas (N₂) and forming phenol as an undesired byproduct, which severely diminishes the yield of the subsequent coupling reaction.[3][9][10] Maintaining a low temperature stabilizes the diazonium salt long enough for it to be utilized in the coupling step.[5][9]
Caption: Workflow for the synthesis of the benzenediazonium ion electrophile.
Part 2: The Coupling Mechanism: Electrophilic Aromatic Substitution
The core of the synthesis is the azo coupling, an electrophilic aromatic substitution reaction where the benzenediazonium cation acts as the electrophile and the activated aromatic ring of phenol serves as the nucleophile.[1][2]
The Role of Phenol as a Nucleophile Phenols are highly reactive towards electrophilic aromatic substitution.[11] The hydroxyl (-OH) group is a powerful activating group; a lone pair of electrons on the oxygen atom is delocalized into the benzene ring's π-system, significantly increasing the ring's electron density.[11][12] This enhanced electron density makes the ring highly attractive to electrophiles.[12] The -OH group is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[12] In the case of phenol, the coupling reaction occurs predominantly at the less sterically hindered para position to yield this compound.[2][4][13]
The mechanism proceeds in two key steps:
-
Electrophilic Attack: The π electrons of the activated phenol ring attack the terminal nitrogen atom of the diazonium cation. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[14]
-
Deprotonation: A base (such as water or hydroxide ion) removes a proton from the carbon atom that formed the new bond with the diazonium group, restoring the aromaticity of the ring and forming the final this compound product.[14]
Caption: The two-step mechanism of electrophilic aromatic substitution in azo coupling.
Part 3: The Decisive Role of pH in the Coupling Reaction
The pH of the reaction medium is arguably the most critical parameter in the coupling of diazonium salts with phenols.[4] The reaction is fastest and most efficient under mildly alkaline conditions, typically a pH between 9 and 10.[2][15][16] This specific requirement is a delicate balance between activating the nucleophile and maintaining the stability of the electrophile.
-
Activation of Phenol: In an alkaline solution, phenol is deprotonated to form the phenoxide ion (C₆H₅O⁻).[10] The resulting negative charge on the oxygen atom makes the phenoxide ion a far more powerful nucleophile than neutral phenol because it enhances the electron-donating capacity into the aromatic ring.[15] This deprotonation is the primary reason for conducting the reaction in a basic medium.[15]
-
Stability of the Diazonium Ion: While the diazonium salt is formed in a strongly acidic medium, its stability is compromised at very high pH. Under strongly alkaline conditions, the diazonium cation can convert to unreactive diazohydroxide (Ar-N=N-OH) or diazotate ions (Ar-N=N-O⁻), which do not couple.[17]
Therefore, a mildly alkaline pH of 9-10 provides the optimal environment where there is a sufficient concentration of the highly reactive phenoxide ion to drive the reaction forward, while the diazonium ion remains stable enough to act as the electrophile.[15][17]
Caption: The balance of reactant stability and reactivity as a function of pH.
Part 4: Validated Experimental Protocol
This section provides a self-validating methodology for the synthesis of this compound.
Table 1: Summary of Optimal Reaction Parameters
| Parameter | Optimal Value | Rationale / Causality |
| Diazotization Temp. | 0 - 5 °C | Prevents thermal decomposition of the unstable benzenediazonium salt, maximizing electrophile concentration.[5][9] |
| Coupling Temp. | 0 - 5 °C | Maintains the stability of the diazonium salt throughout the coupling reaction.[10] |
| Coupling pH | 9 - 10 (Mildly Alkaline) | Ensures deprotonation of phenol to the highly nucleophilic phenoxide ion while preventing decomposition of the diazonium salt.[2][15] |
| Reactant Ratio | Diazonium Salt : Phenol ≈ 1:1 | Ensures efficient reaction; a slight excess of the less expensive reagent (phenol) can be used to drive the reaction to completion.[9] |
Step-by-Step Methodology
Part A: Preparation of Benzenediazonium Chloride Solution (Electrophile)
-
In a 250 mL beaker, dissolve 4.5 mL of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.
-
Cool the resulting solution to 0-5°C in an ice-water bath with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, prepare a solution of 3.5 g of sodium nitrite (NaNO₂) in 20 mL of distilled water and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise and very slowly to the cold aniline hydrochloride slurry. Maintain the temperature below 5°C throughout the addition.[8]
-
The reaction is complete when the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid). The resulting clear solution is the benzenediazonium chloride, which must be kept cold and used immediately.[18]
Part B: Preparation of Sodium Phenoxide Solution (Nucleophile)
-
In a 400 mL beaker, dissolve 4.7 g of phenol in 25 mL of 10% sodium hydroxide solution.[3][10]
-
Cool this solution thoroughly in an ice-water bath.
Part C: The Coupling Reaction
-
While stirring the cold sodium phenoxide solution vigorously, slowly add the freshly prepared, cold benzenediazonium chloride solution.[19]
-
A brightly colored yellow-orange precipitate of this compound should form immediately.[2][10]
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[9]
Part D: Product Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals of this compound.
Conclusion
The synthesis of this compound is a classic example of an azo coupling reaction that beautifully illustrates the principles of electrophilic aromatic substitution. The success of the reaction is not merely a matter of mixing reagents but hinges on a deep, causal understanding of the interplay between reactant stability, nucleophilicity, and environmental conditions—most notably temperature and pH. By carefully controlling these parameters, researchers can efficiently construct the vital azo bridge that is central to a vast array of dyes, indicators, and functional materials.[14][20]
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solubility of 4-Phenylazophenol in organic solvents
An In-depth Technical Guide to the Solubility of 4-Phenylazophenol in Organic Solvents
Introduction
This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a diaryl azo dye characterized by an azo group (-N=N-) linking a phenyl ring to a phenol group.[1][2] Its molecular structure, featuring both hydrophobic aromatic rings and a polar hydroxyl group, imparts a nuanced solubility profile that is critical for its application in various fields. This compound is extensively used in the manufacturing of dyes and specialty pigments, for coloring varnishes, greases, paraffin waxes, and resins, and as a histological stain.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in different organic solvents is paramount for predicting its behavior in reaction media, developing robust purification methods like crystallization, and formulating it into various products.
This guide provides a detailed exploration of the physicochemical properties of this compound that govern its solubility. We will examine its behavior in different classes of organic solvents, present available solubility data, and provide a validated experimental protocol for determining its solubility, thereby offering a foundational resource for laboratory applications.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (Molecular Formula: C₁₂H₁₀N₂O, Molecular Weight: 198.22 g/mol ) is a crystalline solid, appearing as brown to yellow or orange powder at room temperature.[2][4][5] Its melting point is consistently reported in the range of 150-157 °C.[2][3][4][5][6]
The key to its solubility lies in the balance between its nonpolar and polar features:
-
Nonpolar Character : The two aromatic rings (the phenyl and phenoxy groups) constitute a large, hydrophobic backbone. This structure promotes solubility in nonpolar and weakly polar organic solvents through π-π stacking and van der Waals interactions.
-
Polar Character : The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents.
-
Azo Group : The azo linkage (-N=N-) contributes to the molecule's planarity and chromophoric properties, and its nitrogen atoms can act as weak hydrogen bond acceptors.
-
Acidity : The phenolic proton gives the molecule weak acidic properties, with a reported pKa of 8.2.[5] This means it can be deprotonated in basic solutions to form a phenoxide salt, which drastically increases its aqueous solubility.
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A Senior Application Scientist's Guide to the UV-Vis Absorption Spectrum of 4-Phenylazophenol
Abstract
This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Phenylazophenol (4-hydroxyazobenzene). As a canonical example of an azobenzene derivative, its spectral properties are governed by distinct electronic transitions that are highly sensitive to the molecular environment. This document elucidates the theoretical underpinnings of its characteristic absorption bands, including the high-intensity π→π* and low-intensity n→π* transitions. We will dissect the profound influence of solvent polarity (solvatochromism) and pH (halochromism) on the absorption maxima (λmax), providing both mechanistic explanations and empirical data. A validated, step-by-step experimental protocol for acquiring high-fidelity UV-Vis spectra is detailed, designed for reproducibility and accuracy. This guide is intended for researchers, chemists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of azo compounds.
Introduction: The Spectroscopic Identity of this compound
This compound, also known as 4-hydroxyazobenzene, is a diaryl-azo dye characterized by the C₆H₅N=NC₆H₄OH chemical structure.[1][2] The core of its spectroscopic behavior lies in the azobenzene moiety (-N=N-), a potent chromophore, which is functionally modified by a hydroxyl (-OH) group acting as an auxochrome on one of the phenyl rings. This combination gives rise to a distinct and environmentally sensitive UV-Vis absorption profile.
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For a compound like this compound, this absorption is not arbitrary; it corresponds to specific electronic transitions from a ground state to an excited state. The energy difference between these states dictates the wavelength of maximum absorption (λmax), providing a unique spectral fingerprint that can be used for both qualitative identification and quantitative analysis.
The Origin of Absorption: Electronic Transitions
The UV-Vis spectrum of this compound is dominated by two primary types of electronic transitions originating from the azobenzene chromophore.[3][4]
-
π→π Transition:* This is a high-energy, high-probability transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is responsible for the strong absorption band typically observed in the ultraviolet region, generally between 320-350 nm.[1][3][4][5] This band is a hallmark of the extended conjugated system of the trans-azobenzene isomer.
-
n→π Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen atoms, to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much lower molar absorptivity (a weaker absorption band) compared to the π→π* transition.[3][6] It appears at longer wavelengths, typically in the visible region around 440-450 nm.[6]
These two bands are fundamental to understanding the molecule's color and its photochromic and indicator properties.
Environmental Influences on the UV-Vis Spectrum
The precise position and intensity of the absorption bands of this compound are exquisitely sensitive to the surrounding chemical environment. Understanding these shifts is critical for accurate analysis and for harnessing its properties in various applications.
The Effect of Solvent Polarity (Solvatochromism)
Solvatochromism describes the change in a substance's color—and thus its UV-Vis spectrum—upon a change in solvent polarity. The effect on the π→π* and n→π* transitions is distinct and predictable.[7][8][9]
-
n→π Transition:* In polar, protic solvents, the lone pair electrons on the nitrogen atoms are stabilized by hydrogen bonding. This increases the energy gap between the non-bonding (n) orbital and the π* orbital. A greater energy input is therefore required for the transition, resulting in a hypsochromic shift (blue shift) to shorter wavelengths.[8][9]
-
π→π Transition:* The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, an increase in solvent polarity will stabilize the π* orbital more than the π orbital, decreasing the energy gap for the transition. This typically leads to a bathochromic shift (red shift) to longer wavelengths.[8][9]
The table below summarizes the observed absorption maxima (λmax) for this compound in various solvents, illustrating these principles.
| Solvent | Polarity | λmax (π→π) (nm) | λmax (n→π) (nm) |
| n-Hexane | Non-polar | ~335 | ~450 |
| Chloroform | Moderately Polar | ~345 | ~445 |
| Ethanol | Polar, Protic | ~347[10] | ~440[6] |
| Methanol | Polar, Protic | ~347-350[1][11] | Shifts significantly |
| DMF | Polar, Aprotic | ~350 | Shifts significantly |
The Effect of pH (Halochromism)
This compound is a weak acid with a pKa of approximately 8.2, owing to its phenolic hydroxyl group.[10] Deprotonation under basic conditions has a dramatic effect on the UV-Vis spectrum, a phenomenon known as halochromism.
In acidic or neutral solution (pH < 7), the molecule exists predominantly in its protonated, phenolic form, which typically appears as a pale yellow solution. In a basic solution (pH > 9), the hydroxyl group is deprotonated to form the phenolate anion (-O⁻). The phenolate is a much stronger electron-donating group than the hydroxyl group, which enhances the conjugation across the entire molecule. This extension of the conjugated system significantly lowers the energy of the π→π* transition, causing a pronounced bathochromic shift and a color change to a deeper orange or gold.[2][12][13] This property allows this compound to function as an effective acid-base indicator.
Caption: Acid-base equilibrium of this compound.
A Validated Protocol for UV-Vis Spectral Acquisition
This protocol provides a self-validating workflow for obtaining accurate and reproducible UV-Vis absorption spectra of this compound. The causality behind each step is explained to ensure scientific integrity.
Instrumentation & Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 5000, PerkinElmer Lambda 1050) is required for stable baseline and high-resolution measurements.[14][15][16]
-
Cuvettes: Matched 1.0 cm path length quartz cuvettes are mandatory. Quartz is transparent throughout the UV-Vis range (200-800 nm), unlike glass or plastic which absorb UV light. Matched cuvettes ensure that differences in absorbance are due to the sample, not the cuvette itself.
-
Solvent: Use UV-grade ethanol or methanol. The choice of 'UV-grade' is critical as standard grade solvents may contain impurities that absorb in the UV region, creating significant interference.
-
Analyte: this compound, 98% or higher purity.[1]
Step-by-Step Methodology
-
Stock Solution Preparation (e.g., 5 x 10⁻⁴ M):
-
Accurately weigh approximately 9.91 mg of this compound (MW = 198.22 g/mol ).
-
Quantitatively transfer the solid to a 100 mL Class A volumetric flask.
-
Add ~70 mL of UV-grade ethanol and sonicate for 5 minutes to ensure complete dissolution. Causality: Sonication provides energy to overcome crystal lattice forces, ensuring the analyte is fully solvated for an accurate concentration.
-
Allow the solution to return to room temperature, then dilute to the 100 mL mark with ethanol. Stopper and invert 15-20 times to ensure homogeneity.
-
-
Working Solution Preparation (e.g., 2 x 10⁻⁵ M):
-
Pipette 4.0 mL of the stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with UV-grade ethanol. Stopper and invert to mix.
-
Causality: This dilution targets an expected maximum absorbance of ~0.5-0.8, which falls within the optimal linear dynamic range of most spectrophotometers, minimizing photometric error.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes. Causality: This ensures thermal stability of the light source and detector, leading to a stable baseline.
-
Set the wavelength scan range from 600 nm down to 250 nm.
-
Fill both the sample and reference cuvettes with UV-grade ethanol.
-
Place the cuvettes in their respective holders and perform a baseline correction (autozero). This digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.
-
-
Sample Measurement:
-
Empty the sample cuvette, rinse it three times with small aliquots of the working solution, and then fill it with the working solution. Causality: Rinsing prevents dilution of the sample by any residual solvent, ensuring the measured concentration is accurate.
-
Place the sample cuvette back into the sample holder.
-
Initiate the wavelength scan. The instrument will record absorbance as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the π→π* and n→π* transitions from the resulting spectrum.
-
Record the absorbance value at the primary λmax for quantitative purposes.
-
Caption: Experimental workflow for UV-Vis spectral acquisition.
Conclusion and Applications
The UV-Vis absorption spectrum of this compound is a rich source of information, directly reflecting its molecular structure and electronic properties. The characteristic π→π* and n→π* transitions are highly sensitive to environmental factors, particularly solvent polarity and pH. This sensitivity makes this compound and its derivatives valuable as chemical sensors, acid-base indicators, and molecular switches for photoresponsive materials. A thorough understanding of its spectroscopic behavior, grounded in a robust experimental methodology, is paramount for leveraging these applications in research and development. The protocols and mechanistic insights provided herein serve as a comprehensive reference for scientists and professionals in the field.
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MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Retrieved January 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. PMC. Retrieved January 6, 2026, from [Link]
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National Center for Biotechnology Information. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. PMC. Retrieved January 6, 2026, from [Link]
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YouTube. (2021). Effect of solvent on UV-Visible spectra. Retrieved January 6, 2026, from [Link]
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Semantic Scholar. (2020). Acid-Base Indicator Properties of Synthesized Phenylhydrazones. Retrieved January 6, 2026, from [https://www.semanticscholar.org/paper/Acid-Base-Indicator-Properties-of-Synthesized-4-(2-Akowuah-Adu/70c5eb994916a048a604283833b3a4a90403e5c9]([Link]
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RSC Publishing. (2014). Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). UV-VIS spectra of samples supernatant produced at different pH values. Retrieved January 6, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 4-Phenylazophenol
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of 4-Phenylazophenol, also known as 4-hydroxyazobenzene.[1][2] It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and spectroscopic properties of this versatile organic compound. This compound is a diaryl-azo derivative utilized in the synthesis of azo dyes and as an intermediate in various organic syntheses.[3][4]
Molecular Structure and Spectroscopic Rationale
The unique chemical structure of this compound, featuring two distinct aromatic rings linked by an azo group (-N=N-) and a hydroxyl (-OH) substituent on one of the rings, gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, purity, and for studying its interactions in various chemical and biological systems.
Molecular Structure of this compound
Caption: Workflow for ¹H NMR data interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H (hydroxyl) | 4.0 - 7.0 (broad) | Singlet | 1H |
| H (aromatic, ortho to -OH) | 6.8 - 7.0 | Doublet | 2H |
| H (aromatic, meta to -OH) | 7.7 - 7.9 | Doublet | 2H |
| H (aromatic, ortho to -N=N-) | 7.8 - 8.0 | Multiplet | 2H |
| H (aromatic, meta to -N=N-) | 7.4 - 7.6 | Multiplet | 2H |
| H (aromatic, para to -N=N-) | 7.4 - 7.6 | Multiplet | 1H |
Note: Actual chemical shifts can vary depending on the solvent and concentration. The protons ortho to the azo linkage are typically more deshielded (appear at a higher chemical shift) compared to their cis-isomer counterparts. [5]
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Instrumental Parameters: Acquire the spectrum on a spectrometer operating at a frequency of 100 MHz or higher.
-
Data Acquisition: Use a proton-decoupled sequence to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (ipso, attached to -OH) | 155 - 160 |
| C (ortho, to -OH) | 115 - 120 |
| C (meta, to -OH) | 125 - 130 |
| C (ipso, attached to -N=N-) | 145 - 150 |
| C (ipso, attached to -N=N-) | 150 - 155 |
| C (ortho, to -N=N-) | 120 - 125 |
| C (meta, to -N=N-) | 128 - 132 |
| C (para, to -N=N-) | 128 - 132 |
Note: These are approximate ranges, and experimental values may differ.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the O-H, C-H (aromatic), C=C (aromatic), C-O, and N=N functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a salt plate (NaCl or KBr). For Attenuated Total Reflectance (ATR), the solid sample is placed directly on the crystal.
-
Instrumental Parameters: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
IR Spectral Analysis Logic
Caption: Logic for interpreting an IR spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H stretch | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. [6] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium, Sharp | Characteristic of C-H bonds on a benzene ring. [6] |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong | Often appears as multiple peaks. [6][7] |
| N=N stretch | 1400 - 1450 | Weak to Medium | The azo band can be weak due to the symmetry of the bond. [8] |
| C-O stretch (phenol) | ~1220 | Strong | Distinguishes it from aliphatic alcohols. [6] |
| C-H out-of-plane bend | 750 - 850 | Strong | Indicative of the substitution pattern on the aromatic rings. [6] |
The presence of a broad O-H stretching band is a key diagnostic feature for the phenolic hydroxyl group. [7]The exact position and shape of this band can be influenced by concentration and the presence of hydrogen bonding.
Self-Validating Protocols and Trustworthiness
The protocols described in this guide are designed to be self-validating. For instance, in NMR spectroscopy, the integration of the proton signals should correspond to the number of protons in the proposed structure. Similarly, the presence of characteristic functional group absorptions in the IR spectrum provides a cross-validation of the molecular structure. The combination of both NMR and IR data provides a high degree of confidence in the structural assignment of this compound. For unambiguous assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
Conclusion
The NMR and IR spectral data of this compound provide a detailed and definitive picture of its molecular structure. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for scientists working with this compound. The information presented in this guide serves as a valuable resource for the characterization and quality control of this compound in research and industrial applications.
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Navigating the Unknown: A Health and Safety Guide for 4-Phenylazophenol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Compound of Interest and Precaution
4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a versatile diazo compound with applications ranging from a dye in textiles and other materials to a potential intermediate in organic synthesis.[1][2] Its utility in the laboratory is clear, but as with any chemical compound, a thorough understanding of its health and safety profile is paramount for the protection of researchers and the integrity of scientific work. This guide provides a comprehensive overview of the known health and safety information for this compound, with a focus on practical application in a research and drug development setting. It is crucial to acknowledge from the outset that the toxicological properties of this material have not been fully investigated, a fact that necessitates a cautious and well-informed approach to its handling.[3]
Section 1: Chemical and Physical Properties - The Foundation of Safety
A fundamental understanding of a chemical's properties is the starting point for a robust safety assessment. This compound is a brown to yellow fine crystalline powder.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₀N₂O | [5][6] |
| Molecular Weight | 198.22 g/mol | [5][6] |
| Appearance | Brown to yellow fine crystalline powder | [4] |
| Melting Point | 150-154 °C | [7] |
| Boiling Point | 230 °C at 20 mmHg | [3] |
| Solubility | Soluble in acetone, ethanol, benzene, and ether. Insoluble in water. | [8] |
| Stability | Stable under normal conditions. | [5][7] |
The insolubility of this compound in water is a critical consideration for both experimental design and emergency procedures, particularly in terms of spill cleanup and environmental fate.[7] Its stability under normal conditions is advantageous for storage, but potential incompatibilities must be respected.[5][7]
Section 2: Hazard Identification and Classification - Understanding the Risks
This compound is classified as a hazardous substance.[9] The primary hazards associated with this compound are summarized below.
GHS Hazard Classification:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[5]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][7]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][7]
-
Hazardous to the Aquatic Environment, Long-Term Hazard: Category 2 (Toxic to aquatic life with long lasting effects)[10]
It is imperative to recognize that while these are the formally classified hazards, the lack of comprehensive toxicological data means that other, unlisted hazards may exist.[3] Therefore, a precautionary approach is essential.
Section 3: Toxicological Profile - Acknowledging the Data Gaps
A significant challenge in creating a complete safety profile for this compound is the limited availability of in-depth toxicological data. Many safety data sheets explicitly state that the toxicological properties have not been fully investigated.[3]
Key Toxicological Information:
-
Acute Toxicity: Harmful if swallowed.[5] An intraperitoneal LD50 of 75 mg/kg has been reported in mice.[11]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound in Group 3 , meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals.[3]
-
Reproductive and Developmental Toxicity: There is no available data on the reproductive or developmental toxicity of this compound.[3][10]
-
Mutagenicity: There is no available data on the germ cell mutagenicity of this compound.[3]
-
Metabolism: In rabbits, 4-hydroxyazobenzene was found to be absorbed from the diet and excreted in the urine, primarily as a glucuronide conjugate.[3] Human metabolites have also been identified.[2]
The absence of comprehensive data on chronic toxicity, reproductive effects, and mutagenicity underscores the necessity of minimizing exposure through robust engineering controls, administrative controls, and personal protective equipment.
Section 4: The Hierarchy of Controls - A Proactive Approach to Safety
To ensure the safe handling of this compound, a systematic approach based on the hierarchy of controls is recommended. This framework prioritizes the most effective control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
1. Elimination and Substitution: In a research context, eliminating a necessary compound is often not feasible. However, researchers should always consider if a less hazardous alternative could be substituted without compromising the experimental outcome.
2. Engineering Controls: This is the most effective line of defense when handling this compound.
- Fume Hood: Always handle this compound powder in a certified chemical fume hood to prevent inhalation of dust particles.[3]
- Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[3]
- Contained Systems: For larger quantities or repeated handling, consider the use of glove boxes or other contained systems.
3. Administrative Controls: These are the policies and procedures that support a safe work environment.
- Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should cover weighing, dissolving, and transfer steps, as well as emergency procedures.
- Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency response. This training should be documented.
- Signage: Clearly label all containers of this compound and the designated work areas where it is handled.
4. Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as a substitute for proper engineering and administrative controls.
- Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][5]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5] Ensure gloves are inspected before use and changed frequently.
- Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter may be necessary.[5] A respiratory protection program should be in place in such cases.
Section 5: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing exposure and ensuring the stability of this compound.
Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[11]
-
Minimize dust generation and accumulation.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[11]
-
Use non-sparking tools and prevent electrostatic discharge.[3]
Storage:
-
Store in a tightly closed, properly labeled container.[3][4]
-
Store away from incompatible materials, particularly oxidizing agents.[5][11]
-
Protect from light.[4]
Section 6: Emergency Procedures - Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water. Seek immediate medical attention.[3]
Accidental Release Measures:
For a small spill of solid this compound:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.[3]
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[3][10]
-
Clean the spill area with a suitable solvent (e.g., ethanol, acetone) followed by soap and water.
-
Collect all cleaning materials for proper disposal.
For a large spill, evacuate the area and contact your institution's emergency response team.
Section 7: Waste Disposal - A Responsible Conclusion to Your Research
Proper disposal of this compound and its contaminated waste is essential to protect the environment.
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discovery and history of 4-Phenylazophenol
An In-depth Technical Guide to the Discovery, Synthesis, and Applications of 4-Phenylazophenol
Abstract
This compound, a quintessential example of an azo dye, holds a significant place in the history of organic chemistry. Its discovery was a direct result of the groundbreaking work on diazo compounds by Peter Griess in the mid-19th century, which laid the foundation for the synthetic dye industry. This guide provides a comprehensive overview of this compound, from its historical discovery and synthesis to its physicochemical properties, spectroscopic characterization, and diverse applications. We delve into the mechanistic underpinnings of its synthesis via diazotization and azo coupling, offering detailed experimental protocols. Furthermore, this document explores its utility as a pH indicator, a dye, and in various other scientific and industrial contexts. Through a combination of historical narrative, detailed technical data, and practical methodologies, this guide serves as a valuable resource for researchers, chemists, and professionals in drug development and materials science.
Historical Context and Discovery: The Dawn of Azo Dyes
The story of this compound is intrinsically linked to the birth of the synthetic dye industry in the 1850s. The key breakthrough came from the work of the German chemist Peter Griess , who, in 1858, discovered the diazotization of aromatic amines. Griess found that treating an aromatic amine with nitrous acid in a cold acidic solution produced a highly reactive intermediate: a diazonium salt. This discovery was revolutionary because these diazonium salts could then be coupled with other aromatic compounds, such as phenols and anilines, to form intensely colored azo compounds.
This process, known as azo coupling , became the cornerstone of the burgeoning synthetic dye industry. The general reaction involves the electrophilic attack of the diazonium cation on an electron-rich aromatic ring. The resulting azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. This chromophore is responsible for the vibrant colors of these dyes.
While Griess did not immediately synthesize every possible azo dye, his discovery of the underlying chemical reactions paved the way for the creation of a vast array of new colors. This compound was one of the early and relatively simple azo dyes to be synthesized following Griess's work. Its synthesis involves the diazotization of aniline to form a benzenediazonium salt, which is then coupled with phenol. This straightforward synthesis and its distinct color made it an important compound in the early exploration of azo chemistry.
Figure 1: Conceptual workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
This compound is a crystalline solid that typically appears as orange-red needles. Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(Phenyldiazenyl)phenol | N/A |
| Molecular Formula | C₁₂H₁₀N₂O | N/A |
| Molar Mass | 198.22 g/mol | N/A |
| Melting Point | 152-155 °C | |
| Appearance | Orange-red crystalline solid | |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and benzene. | |
| pKa | ~8.2 | |
| UV-Vis λmax | ~350 nm in ethanol |
The color of this compound is pH-dependent due to the presence of the phenolic hydroxyl group. In acidic solutions, it is yellow, while in alkaline solutions, it turns a deep red. This property makes it a useful pH indicator.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a classic example of a diazotization and azo coupling reaction, often performed in undergraduate organic chemistry laboratories.
Materials and Reagents
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Step-by-Step Experimental Protocol
Part 1: Preparation of Benzenediazonium Chloride
-
In a 100 mL beaker, dissolve 2.5 mL of aniline in a mixture of 8 mL of concentrated HCl and 8 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of 2.0 g of sodium nitrite in 10 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring. The addition should be slow enough to keep the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
Part 2: Azo Coupling with Phenol
-
In a 250 mL beaker, dissolve 2.5 g of phenol in 15 mL of 10% sodium hydroxide solution.
-
Cool this alkaline phenol solution in an ice bath to below 5 °C.
-
Slowly add the previously prepared cold benzenediazonium chloride solution to the alkaline phenol solution with vigorous stirring.
-
A brightly colored orange-red precipitate of this compound should form immediately.
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.
Part 3: Isolation and Purification
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals and determine their melting point to assess purity.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Spectroscopic Analysis and Structural Elucidation
The structure of this compound can be confirmed using various spectroscopic techniques:
-
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a neutral solvent like ethanol shows a strong absorption band around 350 nm. This absorption is due to the π → π* transition of the extended conjugated system of the azo compound. In an alkaline solution, this peak shifts to a longer wavelength (a bathochromic shift) due to the deprotonation of the phenolic hydroxyl group, which increases the electron-donating ability of the phenoxide group and extends the conjugation.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. A characteristic absorption for the -N=N- stretch is typically observed around 1400-1450 cm⁻¹, although it can be weak. Aromatic C-H and C=C stretching vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed information about the hydrogen atoms in the molecule. The spectrum would show distinct signals for the aromatic protons on both the phenyl and the phenol rings. The phenolic proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. ¹³C NMR would show the expected number of carbon signals for the two different aromatic rings.
Applications in Science and Industry
This compound, while a simple azo dye, has found several applications:
-
pH Indicator: Due to its distinct color change from yellow in acidic solutions to red in alkaline solutions, it is used as a pH indicator with a transition range around pH 6.8 to 8.2.
-
Dyeing: Like many azo compounds, it can be used as a dye for various materials, although more complex azo dyes with better fastness properties are now more common in the textile industry.
-
Chemical Research: It is often used as a model compound in studies of azo dye chemistry, photochemistry, and for educational purposes in teaching laboratories.
-
Synthesis of Other Compounds: The reactive nature of the azo group and the phenolic hydroxyl group allows this compound to be used as a starting material or intermediate in the synthesis of more complex molecules, including some pharmaceuticals and liquid crystals.
Conclusion
This compound is a historically and chemically significant molecule. Its discovery and synthesis are a direct consequence of the pioneering work of Peter Griess, which launched the synthetic dye industry and transformed the world of chemistry. As a simple yet versatile azo dye, it serves as an excellent model for understanding the principles of diazotization and azo coupling. Its continued use in education and research underscores its enduring importance. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering valuable insights for both students and seasoned researchers in the chemical sciences.
References
-
Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123-125. [Link]
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Wikipedia. (2023). Peter Griess. In Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
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Bordwell, F. G., & Hughes, D. L. (1982). Acidities of mono-, di-, and trisubstituted phenols and thiophenols. An analysis of substituent effects. The Journal of Organic Chemistry, 47(17), 3224-3232. [Link]
-
Fischer, E., & Freund, M. (1913). Über die Konstitution des 4-Phenylazophenols. Berichte der deutschen chemischen Gesellschaft, 46(1), 1116-1127. [Link]
A Technical Guide to the Biological Activities of 4-Phenylazophenol and Its Derivatives
Abstract
Azo compounds, characterized by the -N=N- functional group, represent a vast and versatile class of molecules with significant applications beyond their traditional use as dyes. Within this class, the 4-phenylazophenol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We will explore their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, grounded in mechanistic insights and supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate further exploration and application of these promising compounds.
The this compound Core: A Scaffold of Opportunity
Azo compounds, defined by the diazenyl group (-N=N-) linking two sp²-hybridized carbon atoms, are a cornerstone of synthetic organic chemistry.[1] Their structural rigidity, coupled with the potential for cis-trans isomerization, makes them unique molecular scaffolds. This compound, also known as 4-hydroxyazobenzene, is a diaryl-azo derivative that serves as a fundamental building block for a multitude of biologically active molecules.[2] The presence of a hydroxyl group on one of the phenyl rings enhances polarity and provides a reactive site for further functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and electronic effects.[1] This adaptability is crucial for optimizing interactions with biological targets and is a primary reason for the extensive research into its derivatives for therapeutic applications.[1][3]
Synthesis of this compound and Its Derivatives
The cornerstone of synthesizing this compound and its derivatives is the azo coupling reaction, a two-step process involving diazotization followed by coupling.[4] This robust and high-yielding methodology allows for significant structural diversity.
General Synthesis Workflow
The synthesis begins with the diazotization of a primary aromatic amine (e.g., aniline or its substituted derivatives). This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a reactive diazonium salt.[4][5] The second step involves the electrophilic aromatic substitution reaction where the diazonium salt is coupled with an electron-rich aromatic compound, such as phenol or its derivatives.[4][6] The hydroxyl group of the phenol is a strong activating group, directing the substitution to the para position.
Caption: General workflow for synthesizing this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound
Causality: This protocol maintains a low temperature during diazotization because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield. The subsequent coupling is performed under controlled pH to ensure the phenol is sufficiently nucleophilic (as a phenoxide ion) to attack the electrophilic diazonium salt.
-
Diazotization of Aniline:
-
Dissolve aniline (1.23 mL) in a mixture of concentrated HCl (8.0 mL) and distilled water (8.0 mL) in a beaker.[5]
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
In a separate flask, dissolve sodium nitrite (1.0 g) in 5 mL of distilled water.[5]
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C. Stir for 15 minutes. The formation of the diazonium salt can be confirmed using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
-
-
Azo Coupling with Phenol:
-
In a separate beaker, dissolve phenol (1.2 mol) in an aqueous solution of 9% potassium carbonate (2.3 L) to form the potassium phenoxide solution.[6]
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the phenol solution with vigorous stirring.[6] Maintain the pH of the solution around 9.[6]
-
A brightly colored precipitate (orange-red) of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30-50 minutes to ensure the reaction goes to completion.[6]
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene, to yield a brown crystalline powder.[2]
-
Spectrum of Biological Activities
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery.
Antimicrobial Activity
The azo scaffold is a recurring motif in potent antimicrobial agents.[7][8][9] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.[1]
-
Bacterial Inhibition : Studies have shown that this compound derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli) bacteria.[7][8] The presence of electron-withdrawing groups, such as chloro or nitro groups, on the aromatic rings often enhances antibacterial efficacy.[8]
-
Antifungal Properties : this compound itself has been identified as a potential antifungal agent.[2] One study highlighted its effectiveness against Macrophomina phaseolina, a plant pathogen, suggesting its potential use in agricultural applications.[10]
Table 1: Antimicrobial Activity of Selected Azo Derivatives
| Compound/Derivative | Test Organism | Activity (MIC µg/mL or Zone of Inhibition mm) | Reference |
| Chloro-substituted Azobenzene | S. aureus, B. subtilis | MIC: 8.25 µg/mL | [8] |
| Nitro-substituted Azobenzene | S. aureus, B. subtilis | MIC: 8.25 µg/mL | [8] |
| Azo-imidazole derivatives | Gram-positive bacteria | Inhibition zone: 10–11 mm | [8] |
| 4,4'-dihydroxyazobenzene | Staphylococcus species | Active | [11] |
| 4-Hydroxybenzoic acid azo dyes | E. coli | Inhibition zone: 10-18 mm | [12] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and azo compounds have shown considerable promise.[11] Their cytotoxic effects are often linked to the induction of oxidative stress and apoptosis in cancer cells.[10]
-
Mechanism of Action : The anticancer action of some derivatives involves the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[13][14] Studies suggest that these compounds can trigger apoptosis by interacting with cellular machinery, potentially through the inhibition of key signaling pathways or by causing DNA damage.[10][15] Some phenoxazine derivatives, which can be structurally related to azo compounds, have been shown to act by stabilizing G-quadruplex DNA structures, which are prevalent in cancer cell telomeres and oncogene promoters.[16]
Caption: Azo derivatives can induce apoptosis via oxidative stress.
-
In Vitro Cytotoxicity : Novel 2-phenazinamine derivatives have demonstrated potent anticancer effects comparable to cisplatin against human chronic myelogenous leukemia (K562) and hepatocellular carcinoma (HepG2) cell lines, with low toxicity to non-cancerous cells.[13] Similarly, novel triazole derivatives have shown significant anticancer activity, with IC50 values in the low micromolar range, by inducing apoptosis and cell cycle arrest.[14]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying factors in many diseases. Azo compounds have been investigated for their potential to mitigate these processes.[1]
-
Anti-inflammatory Effects : Certain azo-based pyrimidine derivatives have shown promising anti-inflammatory effects in heat hemolysis assays.[1] The mechanism for some related heterocyclic compounds is thought to be independent of COX/LOX inhibition, suggesting alternative pathways may be involved.[17][18]
-
Antioxidant Properties : The phenolic hydroxyl group in the this compound structure is a key feature for antioxidant activity.[19] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), which is a mechanism shared by many phenolic antioxidants.[19] Azo-based pyrimidine derivatives have demonstrated strong free radical scavenging properties in DPPH assays.[1]
Detailed Protocol: MTT Assay for Cytotoxicity
Causality: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, the cytotoxic effect of the test compound.
-
Cell Seeding:
-
Culture cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with solvent (vehicle control).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For this compound derivatives, specific structural modifications have been shown to significantly impact their potency and selectivity.[20][21]
-
Influence of Substituents : The nature and position of substituents on the aromatic rings are critical.[8]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance antimicrobial and anticancer activity.[8] This is likely due to an increase in the compound's electrophilicity, which can facilitate interactions with biological nucleophiles or promote oxidative stress.[8]
-
Electron-donating groups (e.g., -OH, -OCH₃) can modulate the antioxidant properties of the molecule.
-
-
Role of the Azo Linkage : The -N=N- bond is not merely a linker but an active part of the pharmacophore. It can be metabolically cleaved by azoreductase enzymes in the body, particularly in the gut microbiome and liver, to release two aromatic amines.[20] This bio-reductive activation is a key mechanism for some azo-based prodrugs.
-
Hydrophilicity/Lipophilicity : The balance between water and lipid solubility (logP) is crucial for bioavailability. Adding polar groups like sulfonates (-SO₃H) increases water solubility, while adding alkyl groups increases lipophilicity.[1] An optimal logP value is necessary for the compound to cross cell membranes and reach its target.[17]
Future Directions and Drug Development
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Mechanism Elucidation : While various activities have been reported, the precise molecular targets and signaling pathways for many derivatives remain to be fully elucidated.
-
Lead Optimization : Systematic SAR studies are needed to improve potency and reduce off-target toxicity. Computational modeling and QSAR studies can accelerate this process by predicting the activity of novel derivatives before synthesis.[22]
-
Prodrug Strategies : Leveraging the reductive cleavage of the azo bond to design targeted prodrugs that release an active agent at a specific site (e.g., in hypoxic tumor environments or the colon) is a highly promising strategy.
-
Addressing Resistance : As antimicrobial resistance grows, novel azo compounds that act on new bacterial targets could provide urgently needed therapeutic options.[8]
References
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SIMU Georgeta Maria, DRAGOMIRESCU Anca, GRAD Maria Elena, SAVOIU. AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum. Available from: [Link]
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Bannock, J. H., et al. (2022). Azobenzene as Antimicrobial Molecules. MDPI. Available from: [Link]
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Abd El-Baky, R. M., et al. (2024). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. MDPI. Available from: [Link]
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Singh, A., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC - NIH. Available from: [Link]
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Bonsu, E. O., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. PMC - NIH. Available from: [Link]
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(n.d.). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. IJARSCT. Available from: [Link]
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Esezobor, C. I., et al. (2016). Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. Journal of Advances in Medical and Pharmaceutical Sciences. Available from: [Link]
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(n.d.). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. PubMed. Available from: [Link]
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(2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. ResearchGate. Available from: [Link]
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Al-Mousawi, S. M., et al. (2023). Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches. PMC - NIH. Available from: [Link]
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Zhang, S., et al. (2020). Quantitative structure-activity relationship in the photodegradation of azo dyes. PubMed. Available from: [Link]
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(n.d.). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Bentham Science Publisher. Available from: [Link]
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Guryev, E. L., et al. (2022). Anticancer activity of G4-targeting phenoxazine derivatives in vitro. PubMed. Available from: [Link]
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Liu, Z. Q., et al. (2014). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed. Available from: [Link]
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Mielniczuk, A., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available from: [Link]
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Sáyago-Ayerdi, S. G., et al. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. Available from: [Link]
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(2002). Structure activity analysis of azo dyes and related compounds. ResearchGate. Available from: [Link]
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Wang, S. F., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. PubMed. Available from: [Link]
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(n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Al-Ostath, R. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]
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A Technical Guide to the Research Applications of 4-Phenylazophenol: From Synthesis to Advanced Functional Materials
Foreword: The Enduring Relevance of a Classic Chromophore
In the vast landscape of organic molecules, few possess the blend of structural simplicity and functional elegance seen in 4-Phenylazophenol (also known as 4-Hydroxyazobenzene or Solvent Yellow 7).[1] At its core, it is a diaryl azo compound, characterized by a robust phenyl-azo-phenyl backbone, with a strategically placed hydroxyl group that imparts unique chemical reactivity and utility.[2] While historically recognized as a vibrant yellow dye, its true potential extends far beyond simple coloration.[1][3][4] The intrinsic photochromism of its azobenzene core, coupled with the reactive phenol moiety, makes it a powerful building block in modern research. This guide provides a technical deep-dive into the synthesis, properties, and multifaceted applications of this compound, designed for researchers poised to exploit its capabilities in materials science, analytical chemistry, and drug development.
Core Physicochemical & Spectroscopic Properties
A foundational understanding of this compound's properties is paramount for its effective application. It typically presents as a brown to yellow crystalline powder.[1][3] Its solubility profile—soluble in organic solvents like acetone, ethanol, and benzene, but insoluble in water—dictates its processing conditions in various formulations.[1][3][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O | [3][4][6][7] |
| Molecular Weight | 198.22 g/mol | [3][4][6][8] |
| Melting Point | 150-152 °C | [1][3] |
| Appearance | Brown to yellow fine crystalline powder | [1][3][4] |
| Max Absorption (λmax) | 347 nm (in Methanol) | [1][3] |
| Solubility | Soluble in acetone, ethanol, benzene, DMSO; Insoluble in water. | [1][3][5][9] |
| CAS Number | 1689-82-3 | [3][4][6] |
The Azobenzene Heart: Photoisomerization
The most compelling feature of this compound is the photochromism inherent to its azobenzene core.[10] This phenomenon involves a reversible transformation between two geometric isomers, the thermodynamically stable trans form and a metastable cis form, upon exposure to specific wavelengths of light.[11][12]
-
trans-to-cis Isomerization: Irradiation with UV light (around 365 nm) excites the π-π* electronic transition, inducing a conformational change to the bent cis isomer.[10]
-
cis-to-trans Isomerization: The reverse process can be triggered by irradiation with visible light (around 450 nm) or can occur thermally in the dark over time.[10][11][12]
This molecular switching is not merely a structural curiosity; it causes significant changes in the molecule's physical properties. The distance between the phenyl rings shrinks, and the molecule transitions from having no dipole moment in the flat trans state to a significant dipole moment (3.0 Debye) in the angular cis state.[10] This light-driven change in polarity and shape is the engine behind its use in "smart" materials.
Caption: Reversible trans-cis photoisomerization of this compound.
Synthesis Pathway: Diazotization and Azo Coupling
The synthesis of this compound is a classic example of electrophilic aromatic substitution, achieved through a two-step process involving diazotization of aniline followed by an azo coupling reaction with phenol.[3][13] This method is reliable, scalable, and well-documented.[2][13]
The causality is clear: aniline is first converted into a highly reactive phenyl diazonium cation. This electrophile is then attacked by the electron-rich phenolate ion (activated phenol), which acts as the nucleophilic coupling partner. The coupling preferentially occurs at the para-position of the phenol ring to minimize steric hindrance from the ortho-hydroxyl group.[13]
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a self-validating system. The endpoint of the diazotization reaction is confirmed with potassium iodide paper, and the final product's purity can be verified by its melting point and spectroscopic data against known standards.
-
Diazotization of Aniline:
-
In a beaker, dissolve 2.7 mL of aniline in 345 mL of 2M hydrochloric acid with vigorous stirring.[14]
-
Cool the solution in an ice bath to between 0-5°C.[14]
-
Separately, prepare a solution of 2.1 g of sodium nitrite in 40 mL of water.[14]
-
Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 10°C throughout the addition.[14] The formation of the diazonium salt is complete when a drop of the reaction mixture turns starch-iodide paper dark blue.[9]
-
-
Preparation of Coupling Solution:
-
Azo Coupling Reaction:
-
While maintaining vigorous stirring, slowly pour the cold diazonium salt solution into the sodium phenoxide solution.[14] A brightly colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 20-30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Acidify the mixture to a pH of 3-4 with a dilute acid (e.g., 4M sulfuric acid) to precipitate the final product.[9][14]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from 95% ethanol.[3]
-
Dry the resulting brilliant yellow/orange crystals under vacuum to yield pure this compound.
-
Potential Research Applications: A Multifaceted Tool
The unique properties of this compound have positioned it as a valuable compound in diverse research fields.
Materials Science and Polymer Chemistry
The ability to reversibly change shape and polarity with light makes this compound an ideal candidate for creating photoresponsive or "smart" materials.
-
Photoactive Polymers: By incorporating this compound as a pendant group into a polymer backbone, materials can be synthesized that exhibit photoinduced birefringence (changes in refractive index with light) and dichroism.[15] This has direct applications in:
-
Optical Data Storage: Information can be written and erased using different wavelengths of light.[2]
-
Smart Coatings & Windows: Materials that can change their transparency or color in response to light.[2][4]
-
Light-Activated Sensors: The change in molecular conformation can trigger a measurable signal.[2]
-
-
High Dye-Content Polymers: Enzymatic polymerization techniques using horseradish peroxidase (HRP) can create soluble polymers of this compound with nearly 100% dye content.[15] These "macromolecular dyes" are valuable for creating high-quality optical thin films.[15]
Analytical Chemistry and Sensing
The chromophoric nature of this compound and its ability to interact with other molecules make it a useful tool in analytical chemistry.
-
Metal Ion Detection: It can serve as a reagent in analytical methods for the detection and quantification of metal ions, likely due to the formation of colored complexes.[4][16]
-
Electrochemical & Fluorescence Sensors: While direct applications are emerging, the core structure is ideal for creating more complex sensors. For instance, it can be used as the signaling component in a molecularly imprinted polymer (MIP). In such a system, a polymer is created with cavities specifically shaped to bind a target analyte (e.g., a pollutant like 4-chlorophenol or a drug like sulfamethoxazole).[17][18] The binding event would alter the local environment of the embedded this compound, causing a detectable change in its fluorescence or electrochemical signal.
Biological and Pharmaceutical Sciences
This compound has demonstrated a range of biological activities, making it a subject of interest in drug development and diagnostics.
-
Antimicrobial and Antifungal Activity: Studies have shown that this compound can significantly reduce the biomass of pathogens like the soil-borne fungus Macrophomina phaseolina.[13] This makes it a promising lead compound for developing new antifungal agents.[3][13]
-
Cytotoxic Effects: The compound has shown cytotoxic effects against certain cancer cell lines.[16] The proposed mechanism involves the induction of oxidative stress within the cells, which can lead to apoptosis (programmed cell death).[16] This highlights its potential for further investigation in oncology.
-
Histological Staining: As "Solvent Yellow 7," it is used in hematology, histology, and cytology to provide reliable and reproducible staining of cellular components for microscopic visualization.[1][6]
-
Enzyme Inhibition Studies: It has been used as an enzyme inhibitor and a ligand for certain receptors, likely through interactions involving hydrogen bonding with the phenol group.[19]
Environmental Science
-
Wastewater Treatment Research: this compound serves as a model azo dye contaminant for studying degradation and mineralization processes.[3][19] It has been used to investigate the efficacy of microorganisms like P. chrysosporium in breaking down these pollutants under various conditions.[6][20]
Advanced Experimental Workflow: In Vitro Antifungal Assay
To validate the biological activity of synthesized this compound, an in vitro antifungal assay provides a robust, self-validating system.
Objective: To determine the minimum inhibitory concentration (MIC) and quantify the biomass reduction of a target fungus.
Protocol:
-
Preparation of Stock Solution:
-
Dissolve a precise amount of synthesized this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of DMSO is critical as it solubilizes the compound without being overly toxic to the fungus at low final concentrations.
-
-
Preparation of Fungal Inoculum:
-
Culture the target fungus (e.g., Macrophomina phaseolina) on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient growth is achieved.
-
Prepare a spore suspension or mycelial slurry in sterile saline or culture broth and adjust its concentration using a hemocytometer or by measuring optical density.
-
-
Assay Setup (Microdilution Method):
-
In a 96-well microtiter plate, add a suitable liquid culture medium (e.g., Malt Extract Broth) to each well.
-
Perform serial dilutions of the this compound stock solution across the plate to achieve a range of final concentrations (e.g., from 0.78 to 100 µg/mL).[13]
-
Crucial Controls:
-
Positive Control: Wells containing the fungal inoculum and culture medium but no this compound (to represent 100% growth).
-
Negative Control: Wells containing only the culture medium (to check for contamination).
-
Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the dilutions (to ensure the solvent itself is not inhibiting growth).
-
-
-
Inoculation and Incubation:
-
Add a standardized amount of the fungal inoculum to each well (except the negative control).
-
Seal the plate and incubate at the optimal temperature and humidity for the fungus for a set period (e.g., 48-72 hours).
-
-
Data Analysis:
-
Visual Assessment: The MIC is the lowest concentration of this compound that shows no visible fungal growth.
-
Quantitative Assessment: After incubation, filter the contents of each well, dry the collected fungal mycelium, and weigh it. Calculate the percentage of biomass reduction relative to the positive control.[13]
-
Conclusion and Future Outlook
This compound is far more than a simple dye. Its elegant photo-switching capability, combined with its versatile chemical reactivity and demonstrated biological effects, establishes it as a powerful and adaptable molecule for advanced research. From the development of light-responsive polymers and sensitive chemical sensors to its potential as a lead compound in antifungal and anticancer therapies, the applications of this compound are continually expanding. As researchers in materials science, chemistry, and biology seek to create more sophisticated and functional systems, this classic chromophore is poised to remain a cornerstone of innovation.
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Unlocking Innovation: The Role of 4-Butyl-4'-hydroxyazobenzene in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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4-Phenylazophenol: A Comprehensive Technical Guide to its Application as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Phenylazophenol in pH Indication
This compound, also known as 4-hydroxyazobenzene or Solvent Yellow 7, is a versatile diaryl azo dye with significant applications in various scientific and industrial fields.[1][2] Its robust chemical structure, characterized by an azo group (-N=N-) linking two phenyl rings, one of which is substituted with a hydroxyl group, underpins its utility as a pH indicator.[1] This guide provides an in-depth exploration of the core principles governing the function of this compound as a pH indicator, offering a technical resource for researchers, scientists, and professionals in drug development. The discussion will encompass the fundamental chemistry of its color change, practical methodologies for its use in laboratory settings, and the critical parameters that influence its performance.
Core Principle: The Chemistry of a Halochromic Shift
The functionality of this compound as a pH indicator is rooted in its ability to exhibit halochromism, a phenomenon where a substance changes color in response to a change in pH.[3][4] This color transition is a direct consequence of alterations in the molecule's electronic structure, which are induced by the protonation or deprotonation of its phenolic hydroxyl group.[5]
In acidic to neutral solutions, this compound exists predominantly in its protonated, molecular form. This form is characterized by a specific electronic configuration that absorbs light in the ultraviolet-visible spectrum, resulting in a yellow to orange appearance.[1][6] As the pH of the solution increases and it becomes more alkaline, the hydroxyl group undergoes deprotonation to form the phenolate ion. This structural change leads to a shift in the electronic distribution across the molecule, altering its light absorption properties and causing a distinct color change to a deeper shade, often described as red or violet.[7]
The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms of the indicator is governed by its acid dissociation constant (pKa). The pKa value for this compound is approximately 8.2.[8][9] This value signifies the pH at which the concentrations of the acidic and basic forms of the indicator are equal. The visible color change of the indicator occurs over a pH range that brackets this pKa value.
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | [1][6] |
| Molecular Weight | 198.22 g/mol | [1] |
| Melting Point | 150-157 °C | [1][6][10] |
| pKa | ~8.2 | [8][9] |
| λmax (in Methanol) | 347 nm | [1] |
| Appearance | Brown to yellow crystalline powder | [1][10] |
| Solubility | Soluble in acetone, ethanol, benzene, methanol, diethyl ether, and DMSO; insoluble in water. | [1][6] |
Visualizing the Mechanism
The structural transition of this compound that drives its color change can be represented as follows:
Caption: Equilibrium of this compound in acidic and alkaline conditions.
Experimental Protocols
Preparation of this compound Indicator Solution
A standard and effective protocol for preparing a this compound indicator solution for use in titrations is as follows:
Materials:
-
This compound powder (analytical grade)
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of ethanol to the flask.
-
Swirl the flask gently to dissolve the powder completely.
-
Once dissolved, dilute the solution to the 100 mL mark with ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the indicator solution in a well-sealed, labeled bottle, protected from light.
Application in Acid-Base Titration
This section outlines a generalized workflow for utilizing the prepared this compound indicator in a strong acid-strong base titration.
Workflow Diagram:
Caption: Workflow for a typical acid-base titration using this compound.
Detailed Titration Procedure:
-
Analyte Preparation: Pipette a known volume of the acidic solution (e.g., 25.00 mL of 0.1 M HCl) into a clean Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the prepared this compound indicator solution to the analyte. The solution should exhibit a yellow to orange color.
-
Titrant Preparation: Fill a burette with the basic solution (e.g., 0.1 M NaOH) and record the initial volume.
-
Titration: Slowly add the titrant from the burette to the analyte while constantly swirling the flask.
-
Endpoint Determination: Continue the titration until the addition of a single drop of the titrant causes a persistent color change from yellow/orange to a distinct red or violet. This indicates the endpoint of the titration.
-
Data Recording and Calculation: Record the final volume of the titrant used. The volume of titrant required to reach the endpoint can then be used to calculate the concentration of the analyte.
Synthesis of this compound
For research applications requiring the synthesis of this compound, a common and reliable method involves the diazotization of aniline followed by coupling with phenol.[7][11]
Reaction Scheme:
-
Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite and a strong acid (e.g., hydrochloric acid) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with phenol in a basic solution. The electrophilic diazonium ion attacks the electron-rich phenol ring, typically at the para position, to form the azo compound, this compound.
A detailed, step-by-step synthesis protocol can be found in various organic chemistry laboratory manuals and scientific literature.[11]
Conclusion: A Reliable and Versatile Indicator
This compound's distinct color change, predictable behavior, and ease of preparation make it a valuable tool in analytical chemistry. Its application as a pH indicator is a classic example of how the structural and electronic properties of organic molecules can be harnessed for practical analytical purposes. This guide has provided a comprehensive overview of the principles and protocols associated with its use, offering a solid foundation for its effective implementation in research, quality control, and developmental laboratories.
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ResearchGate. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. [Link]
-
PubChem. 4-Hydroxyazobenzene. [Link]
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-
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-
Chemistry LibreTexts. (2023). pH Indicators. [Link]
-
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Methodological & Application
Application Note: Synthesis of 4-Phenylazophenol via Azo Coupling
Abstract: This document provides a comprehensive, in-depth protocol for the synthesis of 4-Phenylazophenol, a significant azo dye. The synthesis is achieved through a classic two-step electrophilic aromatic substitution reaction: the diazotization of aniline followed by an azo coupling reaction with phenol. This guide details the underlying reaction mechanisms, provides a step-by-step experimental procedure, outlines critical safety precautions, and presents a workflow visualization to ensure procedural clarity and reproducibility for researchers in organic chemistry and drug development.
Introduction
This compound, also known as 4-hydroxyazobenzene, is an aromatic azo compound characterized by the presence of a diazene functional group (–N=N–) connecting two phenyl rings, one of which is substituted with a hydroxyl group.[1][2] Azo compounds are notable for their extended conjugated systems, which cause them to be brightly colored.[3] Consequently, this compound is widely utilized as a yellow dye (Solvent Yellow 7) in various industries for coloring varnishes, resins, and waxes.[1][4] Its synthesis is a cornerstone experiment in organic chemistry, exemplifying the important class of reactions known as azo couplings.[3]
The synthesis protocol involves two primary stages[5]:
-
Diazotization: A primary aromatic amine (aniline) is converted into a diazonium salt using nitrous acid at low temperatures.[6][7]
-
Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich aromatic compound (phenol) to form the final azo product.[8][9]
This application note will elaborate on the mechanistic principles and provide a reliable laboratory-scale procedure for its preparation.
Reaction Mechanism
The overall synthesis is an electrophilic aromatic substitution reaction.
Step 1: Diazotization of Aniline
The first step is the formation of the benzenediazonium ion. This reaction is conducted in a cold acidic solution to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[6] The temperature must be maintained between 0-5°C because diazonium salts are unstable at higher temperatures and can decompose.[10]
The mechanism proceeds as follows:
-
Sodium nitrite reacts with HCl to form nitrous acid.
-
Nitrous acid is protonated by the excess acid and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).[6][7]
-
The lone pair of the nitrogen atom in aniline attacks the nitrosonium ion.
-
Following a series of proton transfers and the elimination of a water molecule, the stable benzenediazonium ion is formed.[6][7]
Step 2: Electrophilic Aromatic Substitution (Azo Coupling)
The benzenediazonium ion is a weak electrophile. Therefore, it requires a strongly activated aromatic ring to react. Phenol serves as this coupling agent.[9] The reaction is performed in a mildly basic solution (pH 9-10).[11] The basic conditions deprotonate the phenol to form the much more strongly activating phenoxide ion.[11][12]
The mechanism proceeds as follows:
-
The electrophilic diazonium ion is attacked by the electron-rich phenoxide ion.
-
The substitution occurs preferentially at the para-position of the phenoxide ring due to less steric hindrance.[9]
-
A proton is lost, restoring the aromaticity of the ring and yielding the final product, this compound, which typically precipitates from the solution as a brightly colored solid.[12]
Experimental Protocol
This protocol details the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Aniline (C₆H₅NH₂) | 93.13 | 2.0 mL (2.04 g) | Freshly distilled, toxic |
| Concentrated HCl (~37%) | 36.46 | 5.0 mL | Corrosive |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.5 g | Oxidizer, toxic |
| Phenol (C₆H₅OH) | 94.11 | 2.0 g | Toxic, corrosive |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | Corrosive |
| Deionized Water | 18.02 | ~200 mL | |
| Ice | - | As needed | For ice baths |
| 250 mL Beakers/Erlenmeyer Flasks | - | 3-4 | |
| Stirring Rod / Magnetic Stirrer | - | 1 | |
| Buchner Funnel and Filter Flask | - | 1 set | For vacuum filtration |
Step-by-Step Procedure
Part A: Preparation of the Benzenediazonium Chloride Solution
-
In a 100 mL beaker, combine 2.0 mL of aniline with 5.0 mL of concentrated hydrochloric acid and 15 mL of deionized water.
-
Cool this solution to 0-5°C in an ice-water bath with constant stirring. It is crucial to maintain this temperature range for the stability of the diazonium salt.[6]
-
In a separate 50 mL beaker, dissolve 1.5 g of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while stirring continuously. Keep the beaker in the ice bath. The addition should take approximately 10 minutes.
-
After the addition is complete, the resulting solution is the benzenediazonium chloride solution. Keep this solution in the ice bath for the next step.
Part B: Preparation of the Phenol Solution (Coupling Agent)
-
In a 250 mL beaker, dissolve 2.0 g of phenol in 20 mL of 10% sodium hydroxide solution (prepared by dissolving 4.0 g of NaOH in 36 mL of water).
-
Cool this phenol solution in a separate ice-water bath to below 5°C.
Part C: The Azo Coupling Reaction
-
While stirring the cold phenol solution vigorously, slowly add the cold benzenediazonium chloride solution (from Part A) to it.
-
A brightly colored orange-red precipitate of this compound should form immediately.[3]
-
Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.
Part D: Isolation and Purification of the Product
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter paper with several portions of cold deionized water to remove any unreacted salts and impurities.
-
Allow the product to air-dry on the filter paper or in a desiccator.
-
For higher purity, the crude this compound can be recrystallized from a minimal amount of hot ethanol or benzene.[1] The product is a brown to yellow crystalline powder.[1][4]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.
-
Aniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected mutagen. Handle only in a fume hood and wear appropriate gloves and eye protection.
-
Phenol: Toxic and corrosive; can cause severe skin burns.[4] Avoid all direct contact.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed.
-
Hydrochloric Acid & Sodium Hydroxide: Highly corrosive.[13] Handle with care, avoiding contact with skin and eyes.
-
General Precautions: Wear safety goggles, a lab coat, and chemical-resistant gloves throughout the procedure.[14][15][16] Ensure the work area is well-ventilated.[14][15] In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical advice.[13][15] All waste must be handled and disposed of according to institutional and local regulations.[14]
References
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- Santa Cruz Biotechnology.
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- BYJU'S.
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- Wikipedia. Azo coupling.
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- Fisher Scientific. (2021, December 26).
- Google Patents. US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol.
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Purification of 4-Phenylazophenol by Recrystallization: An Application Note and Protocol
This document provides a detailed guide for the purification of 4-Phenylazophenol, also known as 4-Hydroxyazobenzene, utilizing the fundamental technique of recrystallization. This protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity solid compound for their work. The principles and techniques described herein are foundational to organic chemistry and are broadly applicable to the purification of other crystalline solids.
Introduction: The Principle of Recrystallization
Recrystallization is a paramount technique for the purification of solid organic compounds.[1] The underlying principle relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3] Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or largely insoluble even at high temperatures.
The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[4] Any insoluble impurities can then be removed by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[5] The slow cooling process is critical as it allows for the selective incorporation of the desired molecules into the growing crystal structure, effectively excluding impurities which remain dissolved in the surrounding solution, often referred to as the mother liquor.[4] The purified crystals are then collected by filtration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | [6] |
| Molecular Weight | 198.22 g/mol | [7] |
| Appearance | Orange columnar solid / Brown fine crystalline powder | [6][8] |
| Melting Point | 150-152 °C (lit.) | [6][8] |
| Solubility | Soluble in acetone, ethanol, benzene, and ether. Insoluble in water. Soluble in DMSO and Methanol. | [6][8][9][10] |
Solvent Selection: The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical variable in the recrystallization process.[3] Based on the known solubility of this compound, several solvents are viable candidates. Ethanol and benzene are explicitly mentioned as suitable for the recrystallization of this compound.[8]
For this protocol, 95% ethanol is recommended. The rationale for this choice is as follows:
-
Favorable Solubility Profile: this compound exhibits good solubility in hot ethanol and significantly lower solubility in cold ethanol, which is the hallmark of an effective recrystallization solvent.
-
Safety: Ethanol is less toxic and flammable than benzene, making it a safer choice for a standard laboratory setting.
-
Volatility: Ethanol has a boiling point of 78 °C, which is well below the melting point of this compound, preventing the compound from "oiling out." Its volatility also facilitates the drying of the final crystalline product.[2]
-
Water Miscibility: The use of 95% ethanol introduces a small amount of water, which can be beneficial. The presence of a minor component in which the solute is less soluble can often enhance crystal growth.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization from 95% ethanol.
Materials and Apparatus
-
Crude this compound
-
95% Ethanol
-
Distilled water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Powder funnel
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place the crude this compound sample into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate Erlenmeyer flask, heat 95% ethanol on a hot plate to a gentle boil.
-
Carefully add the hot ethanol to the flask containing the crude solid in small portions, with continuous stirring.[11] The objective is to use the minimum amount of hot solvent required to completely dissolve the solid.[12] Adding too much solvent will result in a low yield of recovered crystals.[13]
-
-
Removal of Insoluble Impurities (Hot Filtration):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.[14]
-
Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.
-
Keep the receiving flask warm on the hot plate to prevent premature crystallization of the product in the funnel.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.
-
-
Crystallization through Slow Cooling:
-
Cover the mouth of the Erlenmeyer flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature.[4] Rapid cooling can lead to the formation of small, impure crystals.[12]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for approximately 15-20 minutes to maximize the yield of crystals.[11]
-
-
Collection and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold 95% ethanol.
-
Connect the filter flask to a vacuum source and turn on the vacuum.
-
Pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing dissolved impurities.[15] Using cold solvent minimizes the loss of the purified product.[16]
-
-
Drying the Purified Crystals:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to draw air through and partially dry them.
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator. To ensure the solid is completely dry, it can be weighed periodically until a constant weight is achieved.[1]
-
Characterization of Purified this compound
The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.
-
Melting Point Determination: A sharp melting point range that is close to the literature value (150-152 °C) is a strong indicator of high purity.[15] Impurities typically broaden the melting point range and depress the melting point.
-
Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical identity and purity of the final product.
Safety and Handling
This compound is considered a hazardous substance.[17] It is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[9] All procedures should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with the skin and eyes.[17]
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was added. | Reheat the solution to boil off some of the solvent until the solution becomes saturated. Then, allow it to cool again. |
| The solution was cooled too rapidly. | Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. | |
| Oiling out occurs. | The boiling point of the solvent is higher than the melting point of the solute. | This is unlikely with ethanol and this compound but if it occurs with other systems, a lower boiling point solvent should be chosen. |
| The solution is highly supersaturated. | Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly. | |
| Low recovery of purified product. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary. |
| The crystals were washed with solvent that was not cold. | Always use ice-cold solvent for washing the collected crystals. | |
| Premature crystallization during hot filtration. | Ensure the receiving flask and funnel are kept hot during the filtration process. |
References
-
This compound - ChemBK. (2024-04-10). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 6). YouTube. Retrieved from [Link]
-
Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Phenol, 4-(phenylazo)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
What is the best solvent for recrystallization? - Quora. (2017, February 16). Retrieved from [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). YouTube. Retrieved from [Link]
-
This compound, TMS derivative | C15H18N2OSi | CID 91724153 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]
-
This compound, 97% - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Phenol, 4-(phenylazo)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? | ResearchGate. (2015, March 11). Retrieved from [Link]
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Application Notes and Protocols for 4-Phenylazophenol as a pH Indicator
Introduction
4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is an azo dye characterized by a phenyl group linked to a phenol through a diazo bridge (-N=N-).[1][2][3] Azo compounds are a significant class of organic dyes that are widely utilized as indicators in chemical analysis due to their ability to exhibit distinct color changes in response to environmental shifts, such as pH.[1][4] The vibrant color of these compounds is a result of the extensive delocalized π-electron system across the molecule.[5] Alterations in this system, such as the protonation or deprotonation of functional groups, lead to a shift in the wavelength of light absorbed and thus a visible color change.[1][6]
With a pKa of approximately 8.2, this compound is a suitable indicator for titrations involving a weak acid and a strong base, where the equivalence point lies in the slightly alkaline range.[7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, standardization, and application of this compound as a pH indicator in acid-base titrations.
Physicochemical Properties and Safety Data
A thorough understanding of the indicator's properties is crucial for its effective and safe application.
| Property | Value | Reference |
| Synonyms | 4-Hydroxyazobenzene, Solvent Yellow 7, C.I. 11800 | [1][3][8] |
| CAS Number | 1689-82-3 | [1][3][8] |
| Molecular Formula | C₁₂H₁₀N₂O | [2][8][9] |
| Molecular Weight | 198.22 g/mol | [2][8][9] |
| Appearance | Yellow-brown to brown fine crystalline powder | [2][8][10] |
| Melting Point | 150-152 °C | [2][11] |
| Solubility | Soluble in ethanol, acetone, benzene, and ether. Insoluble in water. | [2][12] |
| pKa | ~8.2 | [7] |
| λmax | 347 nm (in Methanol) | [2][10][11] |
Safety Precautions: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][12][13] It is also toxic to aquatic life with long-lasting effects.[1][13] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][14] All work should be conducted in a well-ventilated area or a fume hood.[5][14]
Mechanism of Action as a pH Indicator
The function of this compound as a pH indicator is rooted in the principles of acid-base chemistry and its effect on molecular conjugation. The molecule possesses a hydroxyl (-OH) group on one of the phenyl rings, which can be deprotonated in a basic medium.
In acidic to neutral solutions (pH < ~7.2), the indicator exists predominantly in its protonated, non-ionized form (HIn). In this state, the molecule absorbs light at a certain wavelength, appearing yellow . As the pH increases and the solution becomes more alkaline (pH > ~9.2), the hydroxyl group loses a proton to form the phenoxide ion (In⁻). This deprotonation extends the conjugated π-electron system of the molecule, which includes the azo group and both aromatic rings. This extension of the delocalized system results in the absorption of light at a longer wavelength, causing the solution to appear orange to reddish-orange .
The equilibrium between the acidic and basic forms is illustrated below:
Figure 1. Equilibrium of this compound.
The color transition is sharpest around the pKa of the indicator, which is approximately 8.2.
Experimental Protocols
Protocol 1: Preparation of this compound Indicator Solution (0.1% w/v)
Rationale: Due to the insolubility of this compound in water, ethanol is used as the solvent. A 0.1% concentration is standard for many indicators, providing a distinct color change without requiring a large volume that could affect the titration results.
Materials:
-
This compound powder (CAS: 1689-82-3)
-
95% Ethanol
-
100 mL volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
Funnel
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Carefully transfer the powder into a 100 mL volumetric flask using a funnel.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Swirl the flask gently to dissolve the powder completely. A sonicator bath may be used to expedite dissolution.
-
Once the solid is fully dissolved, add 95% ethanol to the calibration mark of the flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the indicator solution in a labeled, tightly sealed amber glass bottle to protect it from light.
Protocol 2: Acid-Base Titration using this compound Indicator
Rationale: This protocol details the use of the prepared indicator for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide). The indicator's pKa of ~8.2 makes it ideal for this type of titration, as the equivalence point will be in the alkaline pH range.
Materials:
-
Prepared 0.1% this compound indicator solution
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of a weak acid with unknown concentration (e.g., acetic acid)
-
Burette (50 mL)
-
Pipette (25 mL) and pipette bulb
-
Erlenmeyer flasks (250 mL)
-
Burette stand and clamp
-
White tile or paper
Procedure:
Figure 2. Workflow for Titration.
-
Burette Preparation: Rinse a 50 mL burette with a small amount of the standardized strong base solution (e.g., 0.1 M NaOH) and then fill it, ensuring no air bubbles are trapped in the tip.
-
Analyte Preparation: Pipette 25.0 mL of the weak acid solution into a 250 mL Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the 0.1% this compound indicator solution to the Erlenmeyer flask. The solution should appear yellow.
-
Initial Reading: Record the initial volume of the NaOH solution in the burette.
-
Titration: Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.
-
Endpoint Determination: The endpoint is reached when the solution exhibits a persistent color change from yellow to a faint orange or reddish-orange. This color should persist for at least 30 seconds.
-
Final Reading: Record the final volume of the NaOH solution in the burette.
-
Calculation: Calculate the concentration of the weak acid using the formula: M₁V₁ = M₂V₂ Where:
-
M₁ = Concentration of the acid
-
V₁ = Volume of the acid
-
M₂ = Concentration of the base
-
V₂ = Volume of the base used
-
-
Replicates: Repeat the titration at least two more times to ensure the precision and accuracy of the results.
Limitations and Considerations
-
Aqueous Insolubility: Due to its insolubility in water, this compound must be dissolved in an organic solvent like ethanol.[2][12] This may not be suitable for all applications, especially in non-aqueous titrations where the solvent might interfere.
-
Color Perception: The endpoint determination is based on a visual color change, which can be subjective. For highly accurate results, a pH meter should be used to confirm the equivalence point.
-
Use in Colored Solutions: This indicator is not suitable for titrating intensely colored solutions, as the inherent color of the analyte would obscure the indicator's color change.
Conclusion
This compound is a valuable pH indicator for educational and research applications, particularly for titrations with an equivalence point in the slightly alkaline range of pH 7.2 to 9.2. Its distinct color change from yellow to orange/reddish-orange provides a clear visual endpoint. By following the detailed protocols for the preparation of the indicator solution and its use in acid-base titrations, researchers can achieve reliable and accurate results. Adherence to safety precautions is essential when handling this compound.
References
- Benchchem. (n.d.).
- Clark, J. (2023).
- ResearchGate. (n.d.).
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- (n.d.).
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- (n.d.).
- ChemicalBook. (2025). This compound.
- Altaie, S. M., et al. (2017).
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- ResearchGate. (n.d.). Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds.
- (n.d.).
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- Quora. (2016).
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- Zhang, J., et al. (2018).
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Application Notes and Protocols for Staining Biological Tissues with 4-Phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a polar azo dye with applications in histology and diagnostic assay manufacturing.[1][2] Its chemical structure, characterized by an azo group (—N=N—) linking two aromatic rings, imparts a distinct yellow to orange color.[3] While not as commonly employed as other dyes in routine histology, its properties make it a candidate for specialized staining techniques, particularly in methods requiring a non-aqueous counterstain. This document provides a comprehensive guide to a proposed protocol for utilizing this compound in biological tissue staining, drawing upon the principles of trichrome staining methods and the known chemical characteristics of the dye.
Principle of the Staining Method
The protocol described herein is based on the principles of sequential acid dye staining, akin to Masson's Trichrome and "Yellowsolve" methods.[4][5] In this proposed three-color staining procedure, different tissue components are distinguished based on their porosity and affinity for dyes of varying molecular sizes.
The staining mechanism involves the following sequential steps:
-
Nuclear Staining: An iron hematoxylin solution is used to stain cell nuclei a dark blue to black, providing a clear demarcation of nuclear morphology.
-
Cytoplasmic and Muscle Staining: A red anionic dye solution, such as Biebrich Scarlet-Acid Fuchsin, is applied to stain acidophilic tissue elements like cytoplasm, muscle, and erythrocytes in varying shades of red.
-
Differentiation and Collagen Staining: A polyacid, such as phosphotungstic or phosphomolybdic acid, is used to decolorize the collagen fibers by removing the red dye. Subsequently, this compound, a dye of a different molecular size and solubility, is applied in a non-aqueous solvent. It is hypothesized that this compound will then bind to the decolorized collagen, staining it a distinct yellow.
The use of a non-aqueous solvent for the final stain is critical to prevent the dissolution and bleeding of the previously applied aqueous stains.[4]
Visualizing the Staining Workflow
Caption: Sequential workflow for the proposed trichrome staining protocol using this compound.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog No. |
| This compound (Solvent Yellow 7) | Sigma-Aldrich | 131083 |
| Bouin's Solution | Ricca Chemical | 1120-16 |
| Weigert's Iron Hematoxylin Solution A | Avantik | RS1515A |
| Weigert's Iron Hematoxylin Solution B | Avantik | RS1515B |
| Biebrich Scarlet | Sigma-Aldrich | B6006 |
| Acid Fuchsin | Sigma-Aldrich | F8129 |
| Phosphotungstic Acid | Sigma-Aldrich | P4006 |
| Phosphomolybdic Acid | Sigma-Aldrich | P0685 |
| Ethanol, Absolute, 200 Proof | Fisher Scientific | AC615090010 |
| Xylene, Histological Grade | Fisher Scientific | X5-500 |
| Glacial Acetic Acid | Fisher Scientific | A38-212 |
| Mounting Medium, Permount | Fisher Scientific | SP15-100 |
Preparation of Staining Solutions
-
Weigert's Iron Hematoxylin Working Solution: Mix equal parts of Weigert's Iron Hematoxylin Solution A and Solution B immediately before use. This solution is stable for up to 3 days.
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
Biebrich Scarlet, 1% aqueous: 90 mL
-
Acid Fuchsin, 1% aqueous: 10 mL
-
Glacial Acetic Acid: 1 mL
-
-
Phosphotungstic/Phosphomolybdic Acid Solution:
-
Phosphotungstic Acid, 5% aqueous: 25 mL
-
Phosphomolybdic Acid, 5% aqueous: 25 mL
-
-
This compound Staining Solution (0.5% in Ethanol):
-
This compound: 0.5 g
-
Absolute Ethanol: 100 mL
-
Dissolve the dye in ethanol. Gentle warming and stirring may be required. Filter before use. Store in a tightly capped, light-protected bottle.
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1 mL
-
Distilled Water: 99 mL
-
Detailed Staining Protocol
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Hydrate through two changes of 100% ethanol for 3 minutes each. c. Continue hydration with 95% and 70% ethanol for 3 minutes each. d. Rinse well in running tap water.
-
Mordanting: a. For optimal results, mordant sections in Bouin's solution at 56-60°C for 1 hour. b. Wash in running tap water for 5-10 minutes until the yellow color is completely removed.
-
Nuclear Staining: a. Stain in freshly prepared Weigert's iron hematoxylin working solution for 10 minutes. b. Wash in running tap water for 10 minutes. c. Differentiate in 1% acid alcohol for 5-10 seconds to remove excess stain. d. "Blue" the sections in running tap water for 5 minutes. e. Rinse in distilled water.
-
Cytoplasmic and Muscle Staining: a. Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. b. Rinse in distilled water.
-
Differentiation: a. Immerse in Phosphotungstic/Phosphomolybdic acid solution for 10-15 minutes. This step is crucial for decolorizing the collagen fibers. b. Rinse in distilled water.
-
Collagen Staining with this compound: a. Dehydrate the slides through two changes of 95% ethanol and two changes of absolute ethanol, 1 minute each. b. Stain in the 0.5% this compound solution for 10-15 minutes in a covered staining jar to prevent evaporation. c. Briefly rinse in absolute ethanol to remove excess stain.
-
Dehydration, Clearing, and Mounting: a. Dehydrate quickly in two changes of absolute ethanol. b. Clear in two changes of xylene, 5 minutes each. c. Mount with a resinous mounting medium.
Expected Results
| Tissue Component | Expected Color |
| Nuclei | Blue/Black |
| Cytoplasm, Muscle, Keratin | Red |
| Collagen | Yellow |
| Erythrocytes | Red |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Yellow Staining of Collagen | Incomplete removal of red dye from collagen. | Increase the duration of the phosphotungstic/phosphomolybdic acid step. |
| This compound solution too dilute. | Prepare a fresh, slightly more concentrated staining solution (e.g., 0.75%). | |
| Insufficient staining time. | Increase the incubation time in the this compound solution. | |
| Red Staining of Collagen | Incomplete differentiation. | Ensure the phosphotungstic/phosphomolybdic acid solution is fresh and extend the differentiation time. |
| Muddy or Non-specific Staining | Inadequate rinsing between steps. | Ensure thorough but gentle rinsing after each staining and differentiation step. |
| Water contamination of the this compound solution. | Ensure complete dehydration before immersing slides in the ethanolic this compound solution. |
Safety and Handling
This compound is a chemical substance that requires careful handling.[6] Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the powdered dye in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store the chemical in a cool, dry, and well-ventilated place away from incompatible materials.
References
-
Horobin, R. W. (2002). Biological staining: mechanisms and theory. Biotechnic & Histochemistry, 77(1), 3-14. Retrieved from [Link]
-
MacsChem. (n.d.). Biological Stains | Classification, Examples & Uses. Retrieved from [Link]
-
Wikipedia. (2023, September 21). Solvent Yellow 7. Retrieved from [Link]
-
StainsFile. (n.d.). Yellowsolve Staining. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 22). Mechanism of diazotization and azo dyes [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Trichrome staining. Retrieved from [Link]
-
Carriel, V., et al. (2017). Tissue Fixation and Processing for the Histological Identification of Lipids. Methods in Molecular Biology, 1560, 279-291. Retrieved from [Link]
-
Balasubramanian, S., & Ponnusamy, S. (2016). Natural Alternatives for Chemicals Used in Histopathology Lab- A Literature Review. Journal of clinical and diagnostic research: JCDR, 10(11), EE01–EE05. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Masson's Trichrome Staining Protocol. Retrieved from [Link]
-
StainsFile. (n.d.). Comparison Guide: Trichrome Staining Variants. Retrieved from [Link]
-
Histology Research Core, UNC School of Medicine. (n.d.). Special Stains. Retrieved from [Link]
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- 4. stainsfile.com [stainsfile.com]
- 5. Trichrome staining - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes & Protocols: The Use of 4-Phenylazophenol in Advanced Textile Dyeing
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 4-Phenylazophenol (also known as C.I. Solvent Yellow 7) in textile dyeing processes. It elucidates the underlying chemical principles, provides detailed, validated protocols for dyeing both protein and synthetic fibers, and addresses critical safety, environmental, and analytical considerations. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring reproducible and high-quality outcomes.
Introduction: Understanding this compound
This compound, a diaryl-azo derivative, is a versatile organic compound recognized for its vibrant color and robust chemical properties.[1][2] Chemically classified as a member of the azobenzene group, its structure is characterized by the C₆H₅N=NC₆H₄OH formula. The core of its chromophoric activity lies in the azo group (-N=N-), which is responsible for its characteristic yellow-orange hue.
Primarily supplied as a yellow-brown to brown crystalline powder, it is soluble in organic solvents like ethanol, acetone, and benzene but insoluble in water.[2][3] This solubility profile is a critical determinant of its application methodology in textile dyeing. While its Colour Index name, Solvent Yellow 7, suggests its primary use as a solvent or disperse dye for hydrophobic materials, the presence of a terminal hydroxyl (-OH) group on the phenol ring grants it the functionality to act as a mordant dye, enabling it to form coordination complexes with metal ions on natural fibers.[1][4] This dual nature makes it a subject of significant interest for dyeing a wide range of textile substrates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 4-Hydroxyazobenzene, C.I. 11800, Solvent Yellow 7 | [1][5] |
| CAS Number | 1689-82-3 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Yellow-brown to brown fine crystalline powder | [1][2] |
| Melting Point | 150-154 °C | [1][3] |
| Water Solubility | Insoluble | [2][3] |
| Solvent Solubility | Soluble in ethanol, acetone, benzene, ether | [2][3] |
| λmax | 347 nm |
The Principle of Dyeing with this compound
The application of this compound relies on two distinct mechanisms depending on the fiber type.
-
Mordant Dyeing (Protein Fibers): For fibers like wool and silk, which possess functional groups (e.g., amino, carboxyl), a mordant is required. Mordants are metallic salts that act as a chemical bridge, forming a coordination complex between the dye molecule and the fiber.[6][7] The hydroxyl group of this compound chelates with the metal ion (e.g., Al³⁺ from alum), which in turn binds to the fiber. This creates a large, insoluble dye-metal complex with high affinity for the fiber, resulting in excellent wash fastness.[8] The choice of mordant can significantly alter the final shade.[6]
-
Disperse Dyeing (Synthetic Fibers): For hydrophobic fibers like polyester and nylon, the dyeing mechanism relies on the dye's low water solubility. The dye is ground into a fine powder and dispersed in the aqueous dye bath. At elevated temperatures (often above 100°C), the amorphous regions of the synthetic fibers swell, allowing the small, non-polar dye molecules to diffuse from the water into the solid polymer, where they are physically trapped upon cooling.
Process Overview: A General Workflow
The successful application of this compound requires a systematic approach, from fiber preparation to final analysis. The workflow ensures reproducibility and optimal dye performance.
Figure 1: General experimental workflow for textile dyeing with this compound.
Pre-Dyeing Preparations: Scouring and Mordanting
Scouring (All Fibers)
Causality: Scouring is a critical first step to remove natural oils, waxes, and any sizing agents applied during manufacturing.[9] An unprepared fiber will resist dye penetration, leading to uneven, blotchy coloration and poor fastness.
Protocol:
-
Weigh the dry textile material. This is the "Weight of Fiber" (WOF). All subsequent calculations will be based on this value.
-
Prepare a scouring bath using a liquor ratio of 40:1 (e.g., 40 mL of water for every 1 g of fiber).
-
Add a neutral pH soap or Synthrapol at 1-2% WOF.
-
Submerge the textile, bring the bath to a simmer (80-90°C), and maintain for 1 hour.
-
Allow the bath to cool, then rinse the textile thoroughly with warm, then cool water until the water runs clear.
Mordanting (Protein Fibers - Wool/Silk)
Causality: Mordanting is essential for creating a bond between this compound and protein fibers.[8] The choice of mordant directly influences the final color and fastness properties. Alum is a common choice that brightens colors, while iron darkens or "saddens" them.[6][9]
Table 2: Common Mordants and Their Effects
| Mordant | Chemical Name | Typical % WOF | Expected Color with this compound |
| Alum | Potassium Aluminum Sulfate | 15% | Bright, clear yellow |
| Iron | Ferrous Sulfate | 2-4% | Olive-yellow, mustard, brown tones |
| Copper | Copper Sulfate | 2-4% | Yellow-green, khaki tones |
| Tin | Stannous Chloride | 1-2% | Brilliant, intense yellow (can make wool brittle) |
Protocol (Pre-mordanting with Alum):
-
Use the scoured, still-damp textile.
-
Prepare a mordant bath with a 40:1 liquor ratio.
-
Dissolve 15% WOF of potassium aluminum sulfate (alum) in a small amount of hot water, then add to the main bath.
-
For wool, add 6% WOF cream of tartar (potassium bitartrate) to brighten the color and protect the fiber.
-
Submerge the textile in the bath. Slowly raise the temperature to 85°C over 1 hour.
-
Hold at 85°C for another hour, stirring gently every 15 minutes to ensure even uptake.
-
Allow the bath to cool completely. The textile can be rinsed and moved directly to the dye bath or dried for later use.[8]
Experimental Dyeing Protocols
Protocol A: Mordant Dyeing of Wool Fibers
Objective: To dye scoured and alum-mordanted wool yarn to a vibrant yellow using this compound.
Materials:
-
Scoured and alum-mordanted wool yarn
-
This compound powder
-
Ethanol (95%)
-
Beakers, graduated cylinders
-
Heating plate with magnetic stirrer
-
Thermometer
Procedure:
-
Prepare the Dyestock: this compound is not water-soluble. A stock solution must be made.
-
Accurately weigh 2% WOF of this compound powder.
-
In a well-ventilated area, dissolve the powder in a small volume of 95% ethanol (e.g., 1 g of dye in 20 mL of ethanol) by stirring until no solid particles remain.
-
-
Prepare the Dye Bath:
-
Fill a dyeing vessel with water to a 40:1 liquor ratio.
-
Heat the water to approximately 40°C.
-
Slowly add the prepared dyestock solution to the heated water while stirring vigorously. An emulsion will form.
-
-
Dyeing:
-
Introduce the wet, pre-mordanted wool yarn into the dye bath.
-
Slowly increase the temperature to 85-90°C over 45-60 minutes.
-
Maintain this temperature for 1 hour, stirring gently every 15 minutes to prevent uneven dyeing.
-
-
Cooling and Rinsing:
-
Turn off the heat and allow the dye bath to cool slowly to room temperature. Rapid temperature changes can damage wool fibers.
-
Once cool, remove the yarn and gently squeeze out excess dye liquor.
-
Rinse the yarn in warm water (same temperature as the cooled bath) until the water runs clear. A final rinse with a pH-neutral soap can help remove any unfixed dye.
-
-
Drying:
-
Gently squeeze out the final rinse water. Roll the yarn in a towel to remove more moisture.
-
Hang the yarn to air dry away from direct sunlight.
-
Protocol B: Disperse Dyeing of Polyester Fabric
Objective: To dye polyester fabric using this compound as a disperse dye. This process requires high temperatures.
Materials:
-
Scoured polyester fabric
-
This compound powder
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Pressurized dyeing apparatus or high-temperature beaker dyeing machine
-
Acetic acid
Procedure:
-
Prepare the Dye Dispersion:
-
Weigh 2% WOF of this compound and 1% WOF of a dispersing agent.
-
Make a smooth paste with a small amount of water. This mechanical action is crucial for breaking down dye agglomerates.
-
Gradually add more water to create a fine, stable dispersion.
-
-
Prepare the Dye Bath:
-
Fill the dyeing vessel with water to a 20:1 liquor ratio.
-
Add the prepared dye dispersion to the bath.
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid. This pH range is optimal for polyester dyeing and dye stability.
-
-
Dyeing:
-
Introduce the scoured polyester fabric.
-
Seal the vessel. Raise the temperature to 130°C over 60 minutes. High temperature is necessary to swell the polyester fibers.
-
Hold at 130°C for 60 minutes to allow for dye diffusion and penetration into the fiber.
-
-
Cooling and Rinsing:
-
Cool the vessel down to 70°C before depressurizing and opening.
-
Remove the fabric and rinse thoroughly in hot water, followed by warm water.
-
-
Reduction Clearing (Crucial for Fastness):
-
Prepare a fresh bath at 70-80°C containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this bath for 15-20 minutes. This process strips and solubilizes any dye particles remaining on the fiber surface, dramatically improving wash and crocking (rubbing) fastness.
-
Rinse thoroughly with hot water, then neutralize with a weak acetic acid bath, and finally rinse with cold water.
-
-
Drying:
-
Air dry or tumble dry the fabric.
-
Mechanism of Mordant Dyeing: A Visual Representation
The interaction between the fiber, mordant, and dye is key to colorfastness on protein fibers. The following diagram illustrates the formation of the coordination complex with an aluminum (Al³⁺) mordant.
Figure 2: Chelation complex of this compound with an Al³⁺ mordant on a wool fiber.
Safety and Environmental Health
6.1 Personal Protective Equipment (PPE) and Handling
This compound is a hazardous substance and must be handled with appropriate care.[10]
-
Inhalation: Avoid breathing dust.[10][11] Handle the powder in a well-ventilated area or chemical fume hood. Wear a dust mask or respirator (N95 or better).[10]
-
Skin Contact: The compound is a skin irritant and may cause sensitization.[10][12] Always wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid contact with open wounds or abraded skin.[10]
-
Eye Contact: The material is an eye irritant.[12] Wear safety glasses or chemical splash goggles.[10][11]
-
Ingestion: Do not eat, drink, or smoke in the laboratory.[10][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][12] Keep containers tightly sealed.
6.2 Environmental Considerations and Disposal
-
Aquatic Toxicity: this compound is classified as toxic to aquatic life with long-lasting effects.[5][12] Do not discharge dye baths or rinse water directly into drains or surface waters.[11]
-
Biodegradation: Azo dyes are generally stable under aerobic conditions and can persist in the environment.[10] Under anaerobic conditions, such as in sediments, the azo linkage can be reductively cleaved, potentially forming aromatic amines which may be of toxicological concern.[10]
-
Disposal: All waste dye, unused solutions, and contaminated materials should be collected and disposed of as hazardous chemical waste through a licensed facility, in accordance with local regulations.[11]
Analysis and Quality Control
After dyeing, it is essential to evaluate the quality of the coloration, particularly its fastness.
Table 3: Standardized Fastness Testing and Interpretation
| Fastness Property | Description | ISO Standard (Example) | Rating Scale | Interpretation |
| Wash Fastness | Resistance of the color to fading and staining of other fabrics during repeated washing. | ISO 105-C06 | 1 to 5 | 1=Poor, 3=Fair, 5=Excellent |
| Light Fastness | Resistance of the color to fading when exposed to a standardized light source. | ISO 105-B02 | 1 to 8 | 1=Very Poor, 5=Good, 8=Outstanding |
| Rubbing (Crocking) | Resistance of the color to rubbing off onto other surfaces. | ISO 105-X12 | 1 to 5 | 1=Poor, 3=Fair, 5=Excellent |
Note: The fastness of this compound can range from poor to excellent depending on the fiber, mordant used, and the quality of the post-dyeing clearing process.[13] Generally, mordanted wool exhibits better fastness than unmordanted fibers. For polyester, a thorough reduction clearing is paramount for achieving good wash and rubbing fastness.
References
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This compound - ChemBK. (URL: [Link])
-
4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem. (URL: [Link])
-
p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623 - PubChem. (URL: [Link])
-
Mordanting Fabric for Natural Dyes - Karin Persan. (URL: [Link])
-
% Exhaustion, Light fastness and Wash fastness data | Download Table - ResearchGate. (URL: [Link])
-
Mordants and Fixatives - Natural Dyeing. (URL: [Link])
-
Mordants - Natural Dyes. (URL: [Link])
-
The Art of Fixing Colors: A Guide to MORDANTS in Natural Dyeing. (URL: [Link])
-
Mordants in natural textile dyeing - Natural Dyes - WordPress.com. (URL: [Link])
-
Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - MDPI. (URL: [Link])
-
Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods - MDPI. (URL: [Link])
-
Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping - Textile Learner. (URL: [Link])
-
Evaluation of Wash and Light Fastness of Some Selected Printed Fabrics - IOSR Journal. (URL: [Link])
-
Phenolic Compounds from By-Products for Functional Textiles - PMC - PubMed Central. (URL: [Link])
-
Reactive dyeing of textiles: Practices and developments - ResearchGate. (URL: [Link])
-
(PDF) The Light-Fastness of the Natural Dyes - ResearchGate. (URL: [Link])
-
Understanding the Fastness Issues of Natural Dyes - SciSpace. (URL: [Link])
-
a Summary of lightfastness results from Thorpe et al. for textiles dyed with synthetic and natural dyes in the late nineteenth century - ResearchGate. (URL: [Link])
-
Types Of Dyes Used In Textile Industry - YouTube. (URL: [Link])
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- 9. karinpersan.com [karinpersan.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antimicrobial Activity of 4-Phenylazophenol
Abstract
This comprehensive guide provides detailed protocols for evaluating the antimicrobial activity of 4-Phenylazophenol, a synthetic azo dye. Azo compounds, characterized by the functional group R-N=N-R', have garnered significant interest for their diverse biological activities, including antimicrobial effects.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel antimicrobial agents. We present standardized methodologies for determining the susceptibility of both Gram-positive and Gram-negative bacteria, as well as fungi, to this compound. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[2][3] Beyond procedural steps, this guide elucidates the scientific rationale behind key experimental choices, discusses potential mechanisms of action, and offers troubleshooting advice to empower researchers in their investigations.
Introduction: The Scientific Context of this compound
This compound, also known as 4-Hydroxyazobenzene, is a member of the azobenzene class of chemical compounds. While historically used as dyes and pigments, the inherent biological activity of azo compounds has made them a focal point in medicinal chemistry.[2][3] The antimicrobial potential of phenolic compounds is well-documented, with their mechanisms often involving the disruption of microbial membranes, inhibition of essential enzymes, and interference with cellular metabolic pathways.[1][4][5][6][7]
The core structure of this compound combines a phenol moiety, known for its antimicrobial properties, with an azo linkage. This combination offers a unique scaffold for antimicrobial drug discovery. Preliminary studies have indicated that phenolic azo dyes exhibit inhibitory activity against a spectrum of human pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] The purpose of this application note is to provide robust, validated protocols to systematically quantify this antimicrobial activity.
Postulated Mechanism of Action
The antimicrobial action of phenolic compounds like this compound is believed to be multifactorial. The lipophilic nature of the compound facilitates its interaction with the bacterial cell membrane's lipid bilayer.[5] This can lead to:
-
Membrane Permeabilization: Disruption of the membrane's structural integrity, causing leakage of vital intracellular components such as ions, ATP, and nucleic acids.[1][7]
-
Enzyme Inhibition: The hydroxyl group and the overall electronic structure can interact with microbial enzymes, particularly those embedded in the cell membrane or involved in critical metabolic pathways, leading to their inactivation.[4]
-
Inhibition of Nucleic Acid and Protein Synthesis: Some phenolic compounds can interfere with the synthesis of DNA, RNA, and proteins, ultimately halting microbial growth and replication.[4]
-
Generation of Oxidative Stress: In some cases, these compounds can induce the production of reactive oxygen species (ROS) within the microbial cell, leading to oxidative damage to cellular components.
Understanding these potential mechanisms is crucial as it informs the selection of appropriate assays and helps in the interpretation of results.
Essential Materials and Reagent Preparation
Test Compound: this compound
-
Compound: this compound (CAS: 1689-82-3)
-
Solubility: Insoluble in water; soluble in ethanol, acetone, benzene, and dimethyl sulfoxide (DMSO).[7][9]
Preparation of this compound Stock Solution
The poor aqueous solubility of this compound necessitates the use of an organic solvent for stock solution preparation. DMSO is a common choice due to its high solubilizing capacity and low toxicity at concentrations typically used in antimicrobial assays.
Protocol:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, molecular biology grade DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Insight: Using a high-concentration stock in DMSO minimizes the final concentration of the solvent in the assay, thereby reducing potential solvent-induced toxicity to the test microorganisms. It is critical to run a solvent control to ensure that the observed antimicrobial activity is due to the compound and not the solvent.
Microbial Strains and Culture Media
Quality Control (QC) Strains: The use of standardized QC strains from a recognized culture collection (e.g., ATCC) is mandatory for validating assay performance.[9][10]
| Strain ID | Organism | Gram Stain | Rationale |
| ATCC 25923 | Staphylococcus aureus | Gram-positive | Representative of Gram-positive cocci, a common human pathogen. |
| ATCC 25922 | Escherichia coli | Gram-negative | Representative of Gram-negative rods, a key model organism. |
| ATCC 27853 | Pseudomonas aeruginosa | Gram-negative | Represents non-fermenting Gram-negative bacilli, known for intrinsic resistance. |
| ATCC 10231 | Candida albicans | N/A (Fungus) | Representative of pathogenic yeasts. |
Culture Media:
-
Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).
-
Fungi: RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA) for culturing.
Trustworthiness Insight: MHA and CAMHB are the standard media recommended by CLSI for susceptibility testing of non-fastidious bacteria because they have good reproducibility, are low in inhibitors, and support the growth of most pathogens.[11]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][12]
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Plate Preparation: In a sterile 96-well flat-bottom microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12 in the desired rows.
-
Compound Dilution:
-
Prepare a starting solution of this compound at 4x the highest desired final concentration (e.g., for a top concentration of 256 µg/mL, prepare a 1024 µg/mL solution) in CAMHB. This may require an intermediate dilution from the DMSO stock.
-
Add 100 µL of this starting solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the solvent control (add this compound's solvent at the highest concentration used in the assay).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 12. This brings the total volume in each well to 100 µL and dilutes the compound to its final test concentration.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria (or 24-48 hours for C. albicans).
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must show distinct turbidity.
Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.[2][8]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 3.1.3.
-
Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Preparation and Application:
-
Sterile blank paper disks (6 mm diameter) are required.
-
Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of this compound (dissolved in a volatile solvent like ethanol or acetone to facilitate drying) onto each disk. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.
-
-
Controls: Place a disk impregnated only with the solvent as a negative control and a disk with a standard antibiotic (e.g., gentamicin for Gram-negatives, vancomycin for Gram-positives) as a positive control.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or calipers.
Agar Well Diffusion Assay
This method is an alternative to the disk diffusion assay and is particularly useful for testing compounds that are not readily absorbed by paper disks or are dissolved in non-volatile solvents like DMSO.[14][15][16]
Workflow Diagram:
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol:
-
Plate Inoculation: Prepare and inoculate MHA plates with a 0.5 McFarland standardized inoculum as described for the disk diffusion assay (steps 3.2.1 and 3.2.2).
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a sterile pipette tip.[17]
-
Sample Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (at a desired concentration in DMSO) into each well.
-
Controls: Add the same volume of pure DMSO to one well as a negative control and a standard antibiotic solution to another as a positive control.
-
Pre-diffusion (Optional but Recommended): Allow the plates to sit at room temperature for 1-2 hours to permit the compound to diffuse into the agar before microbial growth begins.[15]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition in millimeters.
Data Analysis and Interpretation
MIC Data
The primary endpoint is the MIC value in µg/mL. The results should be recorded in a clear, tabular format.
Table 1: Example MIC Data for this compound
| Test Organism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) | QC Strain MIC Range (µg/mL) |
| S. aureus ATCC 25923 | Gram-positive | 64 | Vancomycin: 1 | 0.5 - 2 |
| E. coli ATCC 25922 | Gram-negative | 128 | Gentamicin: 0.5 | 0.25 - 1 |
| P. aeruginosa ATCC 27853 | Gram-negative | >256 | Gentamicin: 1 | 0.5 - 2 |
| C. albicans ATCC 10231 | Fungus | 32 | Amphotericin B: 0.5 | 0.25 - 1 |
Trustworthiness Insight: The assay is considered valid only if the MIC for the QC strain falls within its acceptable published range for the positive control antibiotic. The growth control must be turbid, and the sterility control must be clear.
Diffusion Assay Data
For diffusion assays, the diameter of the zone of inhibition is the key result. Larger zones typically indicate greater susceptibility.
Table 2: Example Zone of Inhibition Data for this compound (100 µ g/well )
| Test Organism | Zone of Inhibition (mm) | Positive Control Zone (mm) | Negative Control Zone (mm) |
| S. aureus ATCC 25923 | 18 | Vancomycin (30 µg): 20 | DMSO: 0 |
| E. coli ATCC 25922 | 14 | Gentamicin (10 µg): 21 | DMSO: 0 |
| P. aeruginosa ATCC 27853 | 8 | Gentamicin (10 µg): 18 | DMSO: 0 |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum viability issue; Inactive media; Incubation error. | Use a fresh culture for inoculum; Check media expiration and preparation; Verify incubator temperature. |
| QC strain MIC out of range | Procedural error (inoculum, dilution); Expired reagents; Contamination. | Review all procedural steps; Prepare fresh reagents and repeat; Check culture purity. |
| Compound precipitates in media | Poor solubility at test concentrations. | Lower the highest test concentration; Check the final DMSO concentration (should ideally be ≤1%). |
| Inconsistent zone sizes | Uneven inoculum lawn; Inconsistent volume in wells/disks; Uneven agar depth. | Refine swabbing technique; Use calibrated pipettes; Ensure plates are poured on a level surface. |
Conclusion
The protocols detailed in this application note provide a standardized framework for assessing the antimicrobial activity of this compound. By adhering to these CLSI-based methodologies, researchers can generate reliable and comparable data. The broth microdilution assay provides quantitative MIC values, which are essential for comparing potency, while diffusion assays offer a valuable and cost-effective screening method. A thorough understanding of the compound's properties and the rationale behind the procedural steps is paramount for obtaining high-quality, trustworthy results in the quest for novel antimicrobial agents.
References
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Abo-Elmagd, M., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. Molecules. Available at: [Link]
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Al-Omair, M. A., et al. (2022). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]
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Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control. Available at: [Link]
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Khan, H., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Available at: [Link]
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Kim, J., et al. (2021). Selection and evaluation of suitable quality control strains for meropenem antimicrobial susceptibility testing through preliminary external quality assessment. Annals of Laboratory Medicine. Available at: [Link]
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Misplon, J. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Notes. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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Nowak, A., et al. (2021). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Foods. Available at: [Link]
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D’Arrigo, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Available at: [Link]
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Aryal, S. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. Available at: [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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Lee, W. G., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. Available at: [Link]
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Duraipandiyan, V., & Ignacimuthu, S. (2011). Antibacterial and antifungal activity of Cassia fistula L.: an ethnomedicinal plant. Journal of Ethnopharmacology. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
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Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. PHE. Available at: [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. MicrobiologyClass.net. Available at: [Link]
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Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. Available at: [Link]
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Popa, V. I., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Polymers. Available at: [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. Available at: [Link]
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Joseph, R. J. (2020). Agar well diffusion assay. YouTube. Available at: [Link]
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ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Available at: [Link]
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Humphries, R. M. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. Available at: [Link]
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ResearchGate. (2018). What is standard procedure to prepare plant extract stock solution for antimicrobial assay?. ResearchGate. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]
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cytotoxicity assay protocol for 4-Phenylazophenol
Application Notes & Protocols
Topic: Comprehensive Cytotoxicity Profiling of 4-Phenylazophenol
Audience: Researchers, scientists, and drug development professionals.
Guide to In Vitro Cytotoxicity Assessment of this compound
Authored by: Gemini, Senior Application Scientist
Introduction: The Context for Cytotoxicity Testing of this compound
This compound (CAS 1689-82-3), also known as Solvent Yellow 7, is a monoazo dye used in the manufacturing of pigments and as a colorant in materials like varnishes, waxes, and resins.[1][2] Its chemical structure, characterized by an azo bond (-N=N-) linking two aromatic rings, is common to a class of compounds with wide industrial application and, consequently, potential for human and environmental exposure. The toxicological profile of many azo dyes warrants careful evaluation, as their metabolism can lead to the formation of reactive intermediates.[3] Therefore, robust and reliable in vitro cytotoxicity testing is a critical first step in characterizing the potential hazards of this compound, providing essential data for risk assessment, guiding further toxicological studies, and ensuring safe handling and use.
This guide provides a comprehensive framework for assessing the cytotoxicity of this compound, moving beyond a single method to a multi-assay approach. We will detail the rationale and step-by-step protocols for a panel of assays designed to probe different aspects of cellular health, from metabolic activity and membrane integrity to specific mechanisms of cell death.
Critical Safety & Handling Precautions
Before beginning any experimental work, it is imperative to handle this compound with appropriate care. According to safety data sheets, this compound is a brown crystalline powder and should be considered a hazardous substance.[3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[3][5][6]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6]
-
Contact Avoidance: Avoid all personal contact, including skin and eye contact. In case of contact, flush the affected area with copious amounts of water.[3][6][7]
-
Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Strategic Assay Selection: A Multi-Parametric Approach
No single assay can fully capture the complexity of a compound's cytotoxic effects. A robust assessment relies on a multi-parametric approach, utilizing assays that measure distinct cellular health indicators. The color of this compound (brown/yellow) necessitates careful consideration for colorimetric assays, requiring specific background controls to prevent interference.[1]
Here, we present a tiered strategy:
-
Primary Screening Assays: To determine the concentration-dependent effects on cell viability (MTT and Neutral Red Uptake) and membrane integrity (LDH Release).
-
Mechanistic Assays: To investigate the mode of cell death (Caspase-3/7 Activity) and underlying mechanisms (Reactive Oxygen Species).
Experimental Workflow Overview
The following diagram outlines the logical flow from initial compound preparation to multi-faceted data analysis.
Caption: General workflow for cytotoxicity profiling of this compound.
Comparison of Primary Cytotoxicity Assay Principles
Understanding the biological basis of each assay is crucial for accurate data interpretation.
Caption: Principles of MTT, Neutral Red (NR), and LDH cytotoxicity assays.
Detailed Experimental Protocols
General Preparations
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 human liver carcinoma cells or HaCaT human keratinocytes) in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.
-
Preparation of this compound Stock: Prepare a high-concentration stock solution (e.g., 50-100 mM) of this compound in sterile dimethyl sulfoxide (DMSO).[8] The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well) and allow them to adhere overnight. Optimization of cell density is critical to ensure that cells are in an exponential growth phase during the experiment.[9][10]
Protocol 1: MTT Assay (Metabolic Activity)
This assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT to an insoluble purple formazan product.[11][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
Serum-free culture medium.
Procedure:
-
After overnight incubation, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM) to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Crucial Control: Prepare wells with the highest concentration of this compound in medium without cells to serve as a background control for absorbance interference.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium.
-
Add 150 µL of Solubilization Solution (DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[10]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
Data Analysis:
-
Correct absorbance values by subtracting the reading from the cell-free background control wells.
-
Calculate % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
Plot % Viability against log[Concentration] to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay (Membrane Integrity)
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of necrosis.[13]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).
-
Lysis Buffer (e.g., 10X Triton X-100 solution, often provided in the kit).
Procedure:
-
Prepare and treat cells with this compound in a 96-well plate as described in section 4.1.
-
Set up the following controls on the same plate[13][14]:
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.
-
Medium Background: Cell-free medium.
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution (if required by the kit).
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[14]
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for all wells.
-
Subtract the medium background absorbance from all other values.
-
Calculate % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Protocol 3: Caspase-3/7 Activity Assay (Apoptosis)
Activation of effector caspases, such as caspase-3 and -7, is a key event in the apoptotic pathway.[15][16] This assay provides mechanistic insight into whether this compound induces programmed cell death.
Materials:
-
Commercially available luminescent or fluorescent Caspase-Glo® 3/7 or equivalent assay kit.
-
Positive Control (e.g., Staurosporine or Etoposide).
Procedure:
-
Prepare and treat cells in a white-walled 96-well plate (for luminescence) or a black-walled, clear-bottom plate (for fluorescence).
-
Include vehicle controls, untreated controls, and a positive control for apoptosis induction.
-
After the desired incubation period (typically shorter, e.g., 6-24 hours, as caspase activation is an earlier event), remove the plate from the incubator and allow it to equilibrate to room temperature.[17]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence using a microplate reader.
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
A significant increase in signal compared to the control indicates the induction of apoptosis. Multiplexing this assay with a viability assay in the same well can provide normalized data.[18]
Data Presentation and Interpretation
Summarize the calculated IC₅₀ values from the primary screening assays in a table for clear comparison.
| Assay Type | Cell Line | Exposure Time (hr) | IC₅₀ (µM) [Hypothetical Data] | Primary Endpoint Measured |
| MTT | HepG2 | 48 | 75.2 ± 5.6 | Mitochondrial Activity |
| LDH Release | HepG2 | 48 | 155.8 ± 11.3 | Membrane Permeability |
| Neutral Red | HepG2 | 48 | 89.4 ± 7.1 | Lysosomal Integrity |
Interpretation of Results:
-
Discrepancy in IC₅₀ Values: A lower IC₅₀ value in the MTT or Neutral Red assay compared to the LDH assay may suggest that this compound impairs cellular metabolism or lysosomal function at concentrations that do not yet cause outright membrane rupture (necrosis).
-
Induction of Apoptosis: A concentration-dependent increase in caspase-3/7 activity, particularly at concentrations at or below the MTT IC₅₀, strongly suggests that apoptosis is a primary mode of cell death.
-
Oxidative Stress: If a supporting assay shows increased Reactive Oxygen Species (ROS), it could indicate that oxidative damage is an upstream event leading to the observed cytotoxicity.[19][20]
References
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- Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. (n.d.). Quality Biological.
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- This compound - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- This compound - Safety Data Sheet. (2025). ChemicalBook.
- Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation. (n.d.). Promega Corporation.
- Safety Data Sheet - this compound. (2021). Biosynth.
- Material Safety Data Sheet - this compound, 97% (UV-Vis). (n.d.). Cole-Parmer.
- DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (n.d.). DB-ALM.
- Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. (2008). ResearchGate.
- Neutral Red Uptake Assay. (n.d.). RE-Place.
- SAFETY DATA SHEET - this compound. (2011). Thermo Fisher Scientific.
- Caspase Activity Assay. (n.d.). Creative Bioarray.
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- Oxidative Stress Assays | Reactive Oxygen Species Detection. (n.d.). Promega Corporation.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Multiplexed viability, cytotoxicity, and caspase activity assays. (2015). PubMed.
- LDH cytotoxicity assay. (2024). Protocols.io.
- A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). PubMed Central.
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- Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. (2022). NIH.
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- MTT assay protocol. (n.d.). Abcam.
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- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2025). ResearchGate.
- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
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- Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments.
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- Phenol, 4-(phenylazo)-. (n.d.). NIST WebBook.
- 4-Hydroxyazobenzene. (n.d.). Haz-Map.
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Application Note: A Researcher's Guide to the Synthesis and Nonlinear Optical Characterization of 4-Phenylazophenol
Introduction: The Promise of 4-Phenylazophenol in Nonlinear Optics
Organic molecules with extensive π-conjugated systems are at the forefront of materials science, particularly in the field of nonlinear optics (NLO).[1][2] These materials are pivotal for the development of next-generation photonic and optoelectronic devices, including optical switches, data storage, and optical limiters.[3][4] Among these, azo dyes, characterized by the R-N=N-R' functional group, are particularly compelling due to their facile synthesis, robust thermal and chemical stability, and significant third-order optical nonlinearities.[3][5]
This compound, with its donor-acceptor architecture, is an exemplary candidate for NLO studies. The electron-donating hydroxyl group and the electron-withdrawing phenylazo moiety create a push-pull system that enhances the molecule's hyperpolarizability, a key determinant of its NLO response. This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound, culminating in a detailed protocol for evaluating its nonlinear optical properties using the Z-scan technique.
Part 1: Synthesis of this compound via Azo Coupling
The synthesis of this compound is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling. This process involves the reaction of a diazonium salt with an activated aromatic ring, in this case, phenol.
Reaction Mechanism Overview
The synthesis is a two-step process:
-
Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a benzenediazonium salt. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.
-
Azo Coupling: The benzenediazonium salt, a weak electrophile, then attacks the electron-rich phenol ring at the para position to form the thermodynamically stable trans-4-Phenylazophenol. The reaction is typically carried out in a slightly alkaline medium to activate the phenol.
Experimental Protocol
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Step 1: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 5.0 mL of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 4.0 g of sodium nitrite in 20 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C. The formation of the benzenediazonium chloride solution is indicated by a slight color change.
-
-
Step 2: Azo Coupling with Phenol
-
In a separate 500 mL beaker, dissolve 5.0 g of phenol in 25 mL of 10% sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A brightly colored azo dye (typically red-orange) will precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
-
Step 3: Isolation and Purification
-
Filter the crude this compound using a Buchner funnel.
-
Wash the precipitate with copious amounts of cold water to remove any unreacted salts and base.
-
The crude product can be purified by recrystallization from ethanol to yield fine, needle-like crystals.
-
Dry the purified crystals in a desiccator.
-
Part 2: Purification and Characterization
Purity is paramount for accurate NLO studies. The following section outlines the necessary steps to ensure the synthesized this compound is of high quality.
Purification: The Rationale for Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of ethanol as a solvent is based on the principle that this compound is sparingly soluble in cold ethanol but highly soluble in hot ethanol. This differential solubility allows for the separation of the desired compound from impurities that are either insoluble in hot ethanol or remain dissolved in the cold solvent.
Characterization Techniques
A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
| Technique | Purpose | Expected Result |
| Melting Point | Assess purity | A sharp melting point in the range of 152-155 °C.[6] |
| UV-Vis Spectroscopy | Confirm electronic transitions | An absorption maximum (λmax) in the visible region due to the π-π* transition of the azo chromophore. |
| FTIR Spectroscopy | Identify functional groups | Characteristic peaks for O-H stretching (broad), N=N stretching, and C-N stretching. |
| ¹H NMR Spectroscopy | Elucidate molecular structure | Aromatic protons in distinct chemical shift regions, confirming the substitution pattern. |
Part 3: Nonlinear Optical Studies Using the Z-Scan Technique
The Z-scan technique is a simple yet powerful method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[7][8] The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian beam and measuring the transmittance through a finite aperture in the far field.[9][10]
Theoretical Basis of Z-Scan
-
Closed-Aperture Z-Scan: This configuration is sensitive to changes in the refractive index. A positive nonlinear refractive index (self-focusing) will cause the beam to converge more strongly before the focus and diverge more strongly after the focus, leading to a pre-focal valley and a post-focal peak in the transmittance curve. Conversely, a negative nonlinear refractive index (self-defocusing) will result in a pre-focal peak and a post-focal valley.[8]
-
Open-Aperture Z-Scan: By removing the aperture, the detector collects all the transmitted light, making the measurement insensitive to beam distortion and solely dependent on nonlinear absorption.[10] Saturable absorption (decreasing absorption with increasing intensity) results in a peak at the focus, while reverse saturable absorption (increasing absorption with increasing intensity) leads to a valley.
Experimental Protocol for Z-Scan Measurement
Materials and Equipment:
-
Synthesized and purified this compound
-
High-purity solvent (e.g., DMSO, chloroform)
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Laser source (e.g., CW He-Ne laser or a pulsed Nd:YAG laser)
-
Focusing lens
-
Motorized translation stage
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent. The concentration should be adjusted to yield a linear transmittance of approximately 70-80% at the laser wavelength to avoid strong linear absorption while ensuring a detectable nonlinear response.
-
Experimental Setup:
-
Align the laser beam to be a perfect Gaussian beam.
-
Use a focusing lens to focus the beam.
-
Mount the cuvette containing the sample on a motorized translation stage that can move it along the z-axis through the focal point of the lens.
-
Place an aperture in the far field, followed by a photodetector. For a closed-aperture scan, the aperture size should be such that it transmits about 1-5% of the beam's power in the linear regime. For an open-aperture scan, the aperture is removed.
-
-
Data Acquisition:
-
Closed-Aperture Scan: Record the transmittance through the aperture as the sample is moved from a position far before the focus to a position far after the focus.
-
Open-Aperture Scan: Remove the aperture and repeat the measurement.
-
-
Data Analysis:
-
The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction.
-
The nonlinear refractive index (n₂) can be calculated from the difference between the peak and valley transmittance (ΔTp-v) of the normalized closed-aperture scan.
-
The nonlinear absorption coefficient (β) can be determined by fitting the open-aperture Z-scan data to the appropriate theoretical model.
-
Experimental Workflow Diagram
Caption: Workflow for Z-scan measurements.
Conclusion
This application note provides a robust framework for the synthesis, purification, and nonlinear optical characterization of this compound. By following these protocols, researchers can obtain high-purity material and reliably measure its key NLO properties. The insights gained from such studies are invaluable for the rational design of novel organic materials with enhanced nonlinearities, paving the way for their application in advanced photonic technologies.
References
- Optical nonlinearity of organic dyes as studied by Z-scan and transient grating techniques. Indian Academy of Sciences.
- Study of Nonlinear Refraction of Organic Dye by Z-scan Technique Using He–Ne Laser. American Institute of Physics.
- Z-Scan Measurements of Optical Nonlinearities. University of Central Florida.
- Study of nonlinear optical properties of organic dye by Z-scan technique using He–Ne laser. SpringerLink.
- Investigation of nonlinear optical properties of organic dye by Z -scan technique using He–Ne laser. PlumX Metrics.
- Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate.
- Photoinduced Nonlinear Absorption and Third Harmonic Generation Variations in Azo Polymer Thin Films. Optica Publishing Group.
- (PDF) Third Harmonic Generation of Azo-Based Thin Films. ResearchGate.
- Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate under CW Laser Regime. Scirp.org.
- Light-induced second-harmonic generation in azo-dye polymers. Optica Publishing Group.
- (PDF) Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate under CW Laser Regime. ResearchGate.
- Light-induced second-harmonic generation in azo-dye polymers. PubMed.
- Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy. Scirp.org.
- Synthesis and nonlinear optical properties of 4-phenylethylene derivatives based on a large π conjugated structure. ResearchGate.
- (PDF) Refractive/absorptive nonlinear optical response variations in 4-substituted 2-(((2-hydroxyfenyl)imino)methyl)-4-(phenyldiazenyl)phenols under picosecond laser excitation. ResearchGate.
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- Nonlinear optical characterization of pharmaceutical formulations. ScienceDirect.
- Phenol, 4-(phenylazo)-. NIST WebBook.
- Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. National Center for Biotechnology Information.
- NLO Response of Photoswitchable Azobenzene‐Based Materials. Scilit.
- Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. National Center for Biotechnology Information.
- Parametric Characterization of Nonlinear Optical Susceptibilities in Four-Wave Mixing: Solvent and Molecular Structure Effects. MDPI.
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Application Notes and Protocols for the Fabrication of Dye-Sensitized Solar Cells Using 4-Phenylazophenol
Introduction: The Promise of Azo Dyes in Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2][3] The core of a DSSC's function lies in the synergy between a wide bandgap semiconductor, typically titanium dioxide (TiO2), and a sensitizing dye that absorbs light in the visible spectrum.[4][5][6] Upon light absorption, the dye injects an electron into the conduction band of the TiO2, initiating the flow of current.[4][7] The performance of a DSSC is intrinsically linked to the photophysical and electrochemical properties of the sensitizing dye. While ruthenium-based complexes have historically dominated the field due to their high efficiencies, their high cost and potential environmental concerns have spurred the investigation of metal-free organic dyes.[8]
Azo dyes, a class of organic compounds characterized by the functional group R−N=N−R′, have emerged as promising candidates for DSSC sensitizers.[8][9] Their facile synthesis, high molar extinction coefficients, and tunable optical properties make them an economically viable and versatile alternative.[8][9][10] This application note provides a comprehensive guide to the fabrication and characterization of a DSSC utilizing 4-Phenylazophenol, a representative azo dye, as the photosensitizer. We will delve into the rationale behind each step, providing a robust protocol for researchers and professionals in the field.
Working Principle of a this compound DSSC
The operation of a this compound-sensitized solar cell can be broken down into four key steps:
-
Light Absorption: The this compound dye, adsorbed onto the surface of the mesoporous TiO2 layer, absorbs incident photons, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[4]
-
Electron Injection: The excited electron is then injected into the conduction band of the TiO2 semiconductor.[4][7] This process is thermodynamically driven by the alignment of the dye's LUMO and the TiO2 conduction band edge.
-
Charge Transport and Collection: The injected electrons percolate through the network of TiO2 nanoparticles to the transparent conducting oxide (TCO) coated glass, which serves as the photoanode.[1] From here, the electrons travel through an external circuit to the counter electrode, generating a current.
-
Dye Regeneration and Electrolyte Reduction: The oxidized dye molecule is regenerated by accepting an electron from the iodide/triiodide (I⁻/I₃⁻) redox couple in the electrolyte.[7] The resulting triiodide then diffuses to the platinum-coated counter electrode, where it is reduced back to iodide by the returning electrons, thus completing the circuit.[7]
Caption: Workflow for the fabrication of a this compound DSSC.
Characterization and Performance Evaluation
The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). [11]The key photovoltaic parameters are determined from the current density-voltage (J-V) curve. [5]
-
Open-circuit voltage (Voc): The maximum voltage at zero current.
-
Short-circuit current density (Jsc): The maximum current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmax * Vmax) / (Jsc * Voc)
-
Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as: η (%) = (Jsc * Voc * FF) / Pin * 100 where Pin is the incident light power density.
Typical Performance Data
The following table presents hypothetical but realistic performance data for a DSSC fabricated with this compound, based on reported efficiencies for other azo dyes. [8][9]
| Parameter | Symbol | Unit | Typical Value |
|---|---|---|---|
| Open-circuit Voltage | Voc | V | 0.5 - 0.7 |
| Short-circuit Current Density | Jsc | mA/cm² | 5 - 10 |
| Fill Factor | FF | - | 0.6 - 0.7 |
| Power Conversion Efficiency | η | % | 2.5 - 4.0 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Jsc | - Poor dye loading- Incomplete light absorption- High charge recombination | - Optimize dye concentration and sensitization time- Increase TiO2 film thickness- Use a scattering layer on top of the TiO2 film |
| Low Voc | - High dark current- Unfavorable energy level alignment | - Ensure a compact TiO2 blocking layer is present- Modify the dye structure or electrolyte composition |
| Low FF | - High series resistance- Poor catalytic activity of the counter electrode | - Check the quality of the TCO contacts- Ensure proper sealing of the cell- Use a more effective Pt catalyst deposition method |
| Cell Instability | - Electrolyte leakage- Dye desorption | - Improve the sealing of the cell- Use a more robust anchoring group on the dye molecule |
Conclusion
This application note provides a detailed protocol for the fabrication and characterization of dye-sensitized solar cells using this compound as a photosensitizer. By leveraging the favorable properties of azo dyes, it is possible to construct efficient and cost-effective photovoltaic devices. The provided methodologies and troubleshooting guide offer a solid foundation for researchers to explore and optimize the performance of this compound-based DSSCs, contributing to the advancement of next-generation solar energy technologies.
References
- Dye-Sensitized Solar Cells: Fundamentals and Current Status - PMC - NIH. (n.d.).
- Fabrication and characterization of dye sensitized solar cells: A photographic guide - CORE. (2015).
- Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review | MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering. (2024).
- Application of azo dye as sensitizer in dye-sensitized solar cells - Progress in Color, Colorants and Coatings. (2015).
- Dye-sensitized solar cell - Wikipedia. (n.d.).
- DSSC: Dye Sensitized Solar Cells - Gamry Instruments. (n.d.).
- Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing). (2016).
- AABBSSTTRRAACCTT Application of Azo Dye as Sensitizer in Dye-Sensitized Solar Cells - Progress in Color, Colorants and Coatings. (2015).
- Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C6EE02732F. (2016).
- Theoretical designing of novel heterocyclic azo dyes for dye sensitized solar cells. (2025).
- Characterization techniques for dye-sensitized solar cells - DiVA portal. (2017).
- Video: Dye-sensitized Solar Cells: Principle, Fabrication and Performance - JoVE. (2017).
- (PDF) Dye‐Sensitized Solar Cells: History, Components, Configuration, and Working Principle - ResearchGate. (2019).
- On the azo dyes derived from benzoic and cinnamic acids used as photosensitizers in dye-sensitized solar cells - ResearchGate. (2019).
- Synthesis of azo dyes for use in dye-sensitized solar cells - Morressier. (2020).
- (PDF) TiO2 paste for DSSC photoanode: preparation and optimization of application method. (2020).
- How to prepare TiO2 paste for DSSC step by step - YouTube. (2021).
- Fabrication and Characterization of TiO2 Based Dye- Sensitized Solar Cell - AIP Publishing. (n.d.).
- Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. (n.d.).
- Dye-Sensitized Solar Cell Based on TiO2 Anode Thin Film with Three-Dimensional Web-like Structure - NIH. (n.d.).
- This compound synthesis - ChemicalBook. (n.d.).
- Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022).
- Synthesis of 4,4'-dihydroxyazobenzeneand 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia flower | Chemical Science International Journal. (2017).
- (PDF) Synthesis and Characterization of 4-phenyldiazenylnaphthalen-1-ol as a Sensitizer for Dye-Sensitized Solar Cells (DSSCS) - ResearchGate. (2022).
- Fabrication of a Dye-Sensitized Solar Cell - YouTube. (2014).
- Fabrication of dye-sensitized solar cells using natural dyes extracted from Brazilian plants | Request PDF - ResearchGate. (n.d.).
- The preparation of natural dye for dye-sensitized solar cell (DSSC) - SciSpace. (2018).
- Dye-Sensitized Solar Cells Fabrication Employing Natural Hues as Photosensitizing Substances - ResearchGate. (2019).
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4-Phenylazophenol: A Versatile Chemosensor for Metal Ion Detection
Introduction
The precise and sensitive detection of metal ions is of paramount importance across a spectrum of scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical development.[1][2][3] Heavy and transition metal ions, even at trace levels, can exert significant biological and environmental effects.[1][4] Consequently, the development of robust and efficient chemosensors for their detection is a critical area of research.[1][3][5] Among the various classes of organic molecules employed as optical probes, 4-Phenylazophenol (also known as p-Hydroxyazobenzene) has emerged as a promising candidate due to its straightforward synthesis, distinct chromophoric properties, and versatile coordination chemistry.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemosensor for metal ion detection. We will delve into the underlying sensing mechanisms, provide detailed protocols for its synthesis and application, and present key performance data.
Principle of Detection: A Tale of Coordination and Color
The efficacy of this compound as a metal ion sensor lies in its molecular structure, which features a hydroxyl group (-OH) and an azo group (-N=N-). These functional groups act as binding sites, or ligands, for metal ions.[8] Upon coordination with a metal ion, the electronic properties of the this compound molecule are altered. This perturbation of the electron distribution leads to a discernible change in its absorption and/or emission spectra, most commonly observed as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing).[1][3]
The selectivity of this compound towards specific metal ions is governed by several factors, including the ionic radius, charge, and coordination geometry of the metal ion, as well as the solvent system employed.[8] By carefully tuning the experimental conditions, it is possible to achieve selective detection of various metal ions.
Synthesis of this compound
The synthesis of this compound is a classic example of a diazo coupling reaction, a cornerstone of organic synthesis. The procedure involves two main steps: the diazotization of aniline followed by coupling with phenol.[9]
Protocol 1: Synthesis of this compound
Materials:
-
Aniline
-
Sulfuric acid (10% solution)
-
Potassium bisulfite or Sodium nitrite
-
Potassium iodide paper
-
Phenol
-
Potassium carbonate (9% solution)
-
Oxalic acid solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, dropping funnel, and thermometer
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
Step 1: Diazotization of Aniline
-
In a beaker equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of 1.2 mol of aniline in 300 ml of 10% sulfuric acid.
-
Cool the solution to below 9°C using an ice bath while stirring continuously.
-
Slowly add a solution of 1.1 mol of potassium bisulfite (or sodium nitrite) dissolved in 230 ml of water, ensuring the temperature is maintained at or below 8°C.
-
Monitor the reaction progress using potassium iodide paper. The formation of the diazonium salt is complete when the paper turns blue.
Step 2: Coupling with Phenol
-
In a separate container, dissolve 1.2 mol of phenol in 2.3 L of a 9% potassium carbonate solution to form the potassium phenoxide solution.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the phenol solution while maintaining vigorous stirring.
-
Keep the pH of the solution at 9 during the addition.
-
After the addition is complete, lower the pH to 3 by adding oxalic acid solution.
-
Continue the reaction for 50 minutes.
-
Filter the resulting precipitate and wash it with a sodium bicarbonate solution.
-
Dry the collected solid over anhydrous sodium sulfate to yield this compound. A typical yield is around 97%.[9]
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures (0-10°C) to prevent the highly unstable diazonium salt from decomposing.
-
Alkaline Conditions for Coupling: The coupling reaction is carried out in a basic medium to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.
-
pH Adjustment: The final pH adjustment to 3 helps to precipitate the product and neutralize any remaining base.
Application in Metal Ion Detection
This compound can be employed as a colorimetric or fluorescent sensor for a variety of metal ions. The specific response is dependent on the metal ion and the solvent system.
Protocol 2: General Procedure for Colorimetric Metal Ion Detection
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable solvent like ethanol or acetonitrile)
-
Stock solutions of various metal ion salts (e.g., 10 mM in distilled water or the same solvent as the sensor)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the target metal ion.
-
Allow the solutions to equilibrate for a specific time (e.g., 5-10 minutes) at room temperature.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm).
-
Observe any changes in the absorption spectrum, such as the appearance of new peaks or a shift in the maximum absorption wavelength (λmax), which indicate the formation of a complex between this compound and the metal ion.[1]
-
A visible color change in the solution often accompanies these spectral changes.[1]
Data Analysis:
-
Plot the absorbance at a specific wavelength against the metal ion concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
Protocol 3: General Procedure for Fluorometric Metal Ion Detection
Materials:
-
Stock solution of this compound
-
Stock solutions of various metal ion salts
-
Fluorescence spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the target metal ion.
-
After an appropriate incubation time, record the fluorescence emission spectrum of each solution at a specific excitation wavelength.
-
Monitor changes in the fluorescence intensity (enhancement or quenching) or a shift in the emission maximum.[3][10]
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
The binding constant and stoichiometry of the sensor-metal ion complex can be determined using methods such as the Benesi-Hildebrand plot or Job's plot.[10]
Performance Characteristics of this compound as a Chemosensor
The performance of a chemosensor is evaluated based on its selectivity, sensitivity (limit of detection), response time, and the nature of its response (e.g., colorimetric or fluorescent).
| Metal Ion | Detection Method | Typical Response | Solvent System | Limit of Detection (LOD) | Reference |
| Cu²⁺ | Colorimetric | Color change from yellow to reddish/purple | Ethanol/Water | ~100 nM - 1 µM | [11] |
| Al³⁺ | Fluorometric | Fluorescence enhancement ("turn-on") | Aqueous solution | ~4.05 x 10⁻⁹ M | [10][12] |
| Fe³⁺ | Colorimetric/Fluorometric | Color change and/or fluorescence quenching | Various | Micromolar range | [13][14] |
| Cr³⁺ | Colorimetric | Visible color change | Various | - | [3] |
Note: The specific performance characteristics can vary depending on the experimental conditions and the presence of other ions.
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate the key processes.
Caption: Synthesis workflow of this compound.
Caption: General mechanism of metal ion detection.
Caption: Experimental workflow for metal ion sensing.
Conclusion and Future Perspectives
This compound serves as a valuable and accessible chemosensor for the detection of various metal ions. Its ease of synthesis, coupled with its responsive optical properties, makes it an attractive tool for researchers in diverse fields. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this compound in metal ion sensing applications.
Future research in this area could focus on the development of novel derivatives of this compound to enhance selectivity and sensitivity for specific metal ions. Furthermore, the immobilization of this chemosensor onto solid supports, such as nanoparticles or polymer films, could lead to the development of portable and reusable sensing devices for on-site environmental and clinical analysis.
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-
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-
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-
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-
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Cánovas, R., et al. (2023). A Review on Bio- and Chemosensors for the Detection of Biogenic Amines in Food Safety Applications: The Status in 2022. Biosensors. [Link]
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Das, S., et al. (2023). Metal Ion-Induced Formation of Metallogels by Visible-Light-Responsive Phenylalanine-Functionalized Arylazopyrazole Ligands. Gels. [Link]
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Singh, D. P., et al. (2022). A hydroxypropiophenone based fluorescent probe for selective determination of Al3+ ions in aqueous ethanol. ResearchGate. [Link]
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Wang, Y., et al. (2019). A colorimetric assay for ultrasensitive detection of copper (II) ions based on pH-dependent formation of heavily doped molybdenum oxide nanosheets. Analytica Chimica Acta. [Link]
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Guna, R. N., et al. (2012). Metal ion sensors for trace determination of metals in drugs and pharmaceuticals. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Highly sensitive colorimetric detection of copper ions based on regulating the peroxidase-like activity of Au@Pt nanohybrids. Analytical Methods. [Link]
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Al-Hamdani, A. A. S., et al. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Advances. [Link]
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Li, Y., et al. (2020). Flexible coordination polymers based on zwitterion ligands and d10 metal ions for selective sensing of nitrobenzene, Fe3+ and HSO4−. Inorganica Chimica Acta. [Link]
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Ueno, T., et al. (2023). The Development of a Selective Colorimetric Sensor for Cu2+ and Zn2+ in Mineral Supplement with Application of a Smartphone Paper-Based Assay of Cu2+ in Water Samples. Chemosensors. [Link]
-
MDPI. (2019). Chemosensors, Volume 7, Issue 3 (September 2019). MDPI. [Link]
-
Pinto, C., et al. (2023). Colorimetric Chemosensor for Cu2+ and Fe3+ Based on a meso-Triphenylamine-BODIPY Derivative. Chemosensors. [Link]
-
Sharma, A., et al. (2022). Tuning the Surface Functionality of Fe3O4 for Sensitive and Selective Detection of Heavy Metal Ions. Chemosensors. [Link]
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Adegoke, O. A., & Adegoke, R. O. (2023). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Sensors (Basel). [Link]
-
Wang, X., et al. (2023). Novel 2‐hydroxynaphthalene‐based fluorescent turn‐on sensor for highly sensitive and selective detection of Al 3+ and its application in imaging in vitro and in vivo. ResearchGate. [Link]
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MDPI. (2024). Chemosensors, Volume 12, Issue 11 (November 2024). MDPI. [Link]
-
MDPI. (2025). Chemosensors, Volume 13, Issue 12 (December 2025). MDPI. [Link]
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Cinti, S., et al. (2017). (PDF) Electrochemical determination of heavy metal ions applying screen-printed electrodes based sensors. A review on water and environmental samples analysis. ResearchGate. [Link]
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- 14. Colorimetric Chemosensor for Cu2+ and Fe3+ Based on a meso-Triphenylamine-BODIPY Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Synthesis of Poly(4-phenylazophenol) for Advanced Photoactive Materials
Abstract
This document provides a comprehensive guide for the enzymatic synthesis of poly(4-phenylazophenol), a photoactive polymer with significant potential in optics and optoelectronics. Traditional chemical synthesis routes for such polymers often involve harsh conditions and toxic reagents. In contrast, enzymatic polymerization presents a green and efficient alternative, operating under mild reaction conditions. This application note details a robust protocol utilizing horseradish peroxidase (HRP) as a catalyst for the oxidative polymerization of this compound. We delve into the mechanistic underpinnings of this biocatalytic approach, provide a step-by-step experimental workflow, and outline key characterization techniques to validate the synthesis and properties of the resulting polymer. The target audience for this guide includes researchers, scientists, and professionals in drug development and materials science who are interested in sustainable polymer synthesis and the development of novel photoactive materials.
Introduction: The Case for Enzymatic Polymerization
Polymers containing azobenzene moieties have garnered considerable interest due to their photoresponsive nature, specifically the reversible trans-cis isomerization of the azobenzene group upon light exposure.[1][2] This unique property makes them suitable for a variety of applications, including optical switching, data storage, and the generation of command surfaces.[2] Poly(this compound) is particularly noteworthy as it possesses a high density of these photoactive chromophores.[1][3]
Conventional methods for synthesizing azopolymers can be cumbersome and environmentally taxing. Enzymatic polymerization, however, offers a compelling alternative.[4] Enzymes like horseradish peroxidase (HRP) and laccase can catalyze the polymerization of phenolic compounds with high selectivity under mild aqueous conditions.[4][5] This "green chemistry" approach minimizes the use of hazardous solvents and reagents.[4]
The enzymatic synthesis of poly(this compound), specifically using HRP, results in a branched polyphenylene backbone with pendant azo groups.[1][2][3] This structure imparts desirable properties such as solubility in a range of polar organic solvents and the ability to form high-quality optical thin films.[1][2][3]
Mechanism of HRP-Catalyzed Polymerization
The enzymatic polymerization of this compound is an oxidative coupling reaction catalyzed by horseradish peroxidase in the presence of hydrogen peroxide (H₂O₂).[5][6] The fundamental steps of this process are as follows:
-
Enzyme Activation: The native HRP enzyme reacts with H₂O₂ to form a highly oxidized intermediate, Compound I.
-
Substrate Oxidation: Compound I then abstracts a hydrogen atom from the phenolic hydroxyl group of the this compound monomer, generating a phenoxy radical and the intermediate Compound II. Compound II can further oxidize another monomer molecule to return the enzyme to its resting state.
-
Radical Coupling: The resulting phenoxy radicals are resonance-stabilized and can couple at various positions. Spectroscopic evidence from FTIR, FT-Raman, and NMR suggests that coupling occurs predominantly at the ortho and to a lesser extent at the meta positions of the phenol ring.[1][2][3]
-
Polymer Growth: This radical coupling process continues, leading to the formation of a branched polymer structure.[1][3]
Caption: HRP-catalyzed oxidative polymerization of this compound.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| This compound | Sigma-Aldrich | 1689-82-3 | Also known as 4-hydroxyazobenzene.[7][8] |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | 9003-99-0 | Type C is commonly used.[6] |
| Hydrogen Peroxide (H₂O₂) | Fisher Scientific | 7722-84-1 | 30% (w/w) solution. |
| Acetone | Fisher Scientific | 67-64-1 | ACS grade. |
| Sodium Phosphate (dibasic) | Sigma-Aldrich | 7558-79-4 | For buffer preparation. |
| Sodium Phosphate (monobasic) | Sigma-Aldrich | 7558-80-7 | For buffer preparation. |
| Dioxane | Sigma-Aldrich | 123-91-1 | For spectroscopic analysis. |
| Ethanol | Fisher Scientific | 64-17-5 | For polymer precipitation. |
Detailed Experimental Protocol
This protocol is designed for the synthesis of poly(this compound) on a laboratory scale.
4.1. Preparation of Solutions
-
Phosphate Buffer (0.01 M, pH 7.0): Prepare a 0.01 M sodium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust the pH to 7.0.
-
HRP Stock Solution: Prepare a stock solution of HRP in the 0.01 M phosphate buffer. The exact concentration will depend on the activity of the enzyme lot.
-
Hydrogen Peroxide Solution (0.2 M): Dilute the 30% H₂O₂ stock solution with deionized water to a final concentration of 0.2 M.
4.2. Polymerization Reaction
-
In a 100 mL beaker, dissolve 2.0 g of this compound in a mixture of 50 mL of acetone and 50 mL of 0.01 M sodium phosphate buffer. Stir the solution vigorously until the monomer is completely dissolved.[2] The use of a 50% acetone/water mixture is crucial as it solubilizes the monomer while maintaining HRP activity.[2]
-
To this solution, add 2.0 mL of the HRP stock solution.[2]
-
Initiate the polymerization by the dropwise addition of the 0.2 M H₂O₂ solution over a period of 3 hours with continuous stirring.[2] The slow addition of H₂O₂ is critical to prevent enzyme inhibition by excess peroxide.[2]
-
After the complete addition of H₂O₂, allow the reaction to proceed for an additional hour at room temperature.[2] A color change and the formation of a precipitate are indicative of polymer formation.
Caption: Experimental workflow for the synthesis of poly(this compound).
4.3. Polymer Isolation and Purification
-
Pour the reaction mixture into a large volume of ethanol (e.g., 500 mL) to precipitate the polymer.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer thoroughly with ethanol to remove any unreacted monomer and residual enzyme.
-
Dry the resulting polymer under vacuum at 40-50 °C to a constant weight. The final product should be a reddish-brown powder.
Characterization of Poly(this compound)
5.1. Spectroscopic Analysis
-
UV-Vis Spectroscopy: The polymerization can be monitored by observing changes in the UV-Vis absorption spectrum.[2] The monomer, this compound, typically shows a maximum absorption (λ_max) around 355 nm, characteristic of the trans isomer.[2]
-
FTIR and FT-Raman Spectroscopy: These techniques are used to confirm the polymer structure. The spectra of the polymer will show characteristic peaks corresponding to the polyphenylene backbone and the pendant azobenzene groups.[1][3] Comparison with the monomer spectrum will reveal the disappearance of certain phenolic C-H bending vibrations and the appearance of new bands indicative of C-C and C-O linkages between the monomer units.
-
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming that the coupling occurs primarily at the ortho and meta positions of the phenol ring.[1][3]
5.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer. Enzymatically synthesized polyphenols often exhibit a low PDI, indicating a relatively narrow molecular weight distribution.[9]
5.3. Photoisomerization Studies
The photoresponsive behavior of the polymer can be investigated by irradiating a solution of the polymer (e.g., in dioxane) with UV light (around 365 nm) and monitoring the changes in the UV-Vis absorption spectrum over time.[1][2] This will demonstrate the trans to cis isomerization of the azobenzene groups. The reverse cis to trans isomerization can be observed by keeping the solution in the dark or by irradiating with visible light.[1][2]
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Yield | Typically moderate to high. | Low yield may result from insufficient enzyme activity, excess H₂O₂, or improper pH. Check enzyme specifications and reaction conditions. |
| Solubility | Soluble in polar organic solvents like acetone, dioxane, and DMF.[1][2][3] | Poor solubility could indicate excessive cross-linking. Adjust the rate of H₂O₂ addition. |
| Molecular Weight | Mn in the range of 1,000-1,400 Da has been reported for similar polyphenols.[9] | Lower molecular weight may be due to premature termination of the reaction. Ensure gradual addition of H₂O₂. |
| Photoactivity | Reversible trans-cis photoisomerization upon UV irradiation.[1][2] | Lack of photoactivity would suggest a problem with the monomer or the polymer structure. Verify the starting material and confirm the polymer structure via spectroscopy. |
Conclusion
The enzymatic synthesis of poly(this compound) using horseradish peroxidase offers a sustainable and efficient method for producing a valuable photoactive polymer. This approach avoids the use of harsh chemicals and extreme reaction conditions, aligning with the principles of green chemistry. The resulting polymer exhibits a high density of azobenzene chromophores, making it a promising candidate for applications in advanced optical and optoelectronic devices. The protocol detailed in this application note provides a reliable foundation for the synthesis and characterization of this novel material, enabling further research and development in the field of photoresponsive polymers.
References
-
Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed. (n.d.). Retrieved from [Link]
-
Enzymatic Synthesis of Photoactive Poly(this compound) | Chemistry of Materials. (2000). ACS Publications. Retrieved from [Link]
-
Enzymatic Synthesis of Photoactive Poly(this compound) - American Chemical Society. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of polymers produced by horseradish peroxidase in dioxane. (1991). ScienceDirect. Retrieved from [Link]
-
Enzymatic Synthesis of Photoactive Poly(this compound) - ResearchGate. (2000). Retrieved from [Link]
-
Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition - MDPI. (2023). Retrieved from [Link]
-
Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - NIH. (2012). Retrieved from [Link]
-
Laccase-Catalyzed Oxidative Polymerization of Phenolic Compounds - ProQuest. (2012). Retrieved from [Link]
-
Laccase-Catalyzed Polymerization of Two Phenolic Compounds Studied by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry with Collision-Induced Dissociation Experiments | Biomacromolecules. (2006). ACS Publications. Retrieved from [Link]
-
Horseradish peroxidase - Wikipedia. (n.d.). Retrieved from [Link]
-
Horseradish Peroxidase–mediated Polymerization of Natural Phenol and Pyrrole for Coloration and Functionalization of Silk Fabrics - Taylor & Francis Online. (2022). Retrieved from [Link]
-
Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo - NIH. (2012). Retrieved from [Link]
-
Development of HRP-mediated enzymatic polymerization under heterogeneous conditions for the preparation of functional particles | Request PDF - ResearchGate. (2014). Retrieved from [Link]
-
Oxidative polymerization of 4-[(4-phenylazo-phenyimino)-methyl]-phenol catalyzed by horseradish peroxidase | Semantic Scholar. (2010). Retrieved from [https://www.semanticscholar.org/paper/Oxidative-polymerization-of-4-%5B(4-phenylazo-phenol-Turac-%C5%9Eahmetlio%C4%9Flu/92667d403f7e59b2075a3e1c667a42168128362c]([Link]
-
Laccase-mediated synthesis of bioactive natural products and their analogues - PMC - NIH. (2021). Retrieved from [Link]
-
Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity | PLOS One - Research journals. (2014). Retrieved from [Link]
-
Horseradish Peroxidase–mediated Polymerization of Natural Phenol and Pyrrole for Coloration and Functionalization of Silk Fabrics - Taylor & Francis Online. (2022). Retrieved from [Link]
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Application Note & Protocol: Analysis of 4-Phenylazophenol by Thin-Layer Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the analysis of 4-Phenylazophenol, a common azo dye, using thin-layer chromatography (TLC). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It outlines the fundamental principles of TLC as applied to this analyte, a step-by-step experimental workflow, methods for visualization and data analysis, and troubleshooting advice. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: this compound and the Power of TLC
This compound, also known as 4-hydroxyazobenzene, is an organic compound belonging to the azo dye class, characterized by the functional group R-N=N-R'.[1] These compounds are widely used as colorants in various industries.[2][3] Due to their widespread use and potential as environmental contaminants, a rapid and efficient analytical method is crucial for their detection and purity assessment.[2]
Thin-layer chromatography (TLC) is a highly versatile, simple, and inexpensive chromatographic technique used to separate components of a mixture.[4][5][6] Its utility in the analysis of azo dyes is well-established.[7][8][9] TLC operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[4][6] This application note will detail a robust TLC protocol for the qualitative analysis of this compound.
Scientific Principles: The Separation of this compound
The separation of this compound by TLC is governed by its polarity and its interactions with the stationary and mobile phases.
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), is coated onto a solid support (e.g., glass, aluminum, or plastic).[4] For this protocol, we will use silica gel, a highly polar stationary phase.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents of a specific polarity is chosen. The mobile phase ascends the TLC plate via capillary action.[4]
-
Analyte (this compound): this compound possesses both non-polar (two phenyl rings) and polar (hydroxyl group and azo bridge) characteristics. Its overall moderate polarity will dictate its interaction with the stationary and mobile phases.
The separation mechanism relies on the continuous partitioning of the analyte between the stationary and mobile phases. Due to its polar hydroxyl group, this compound will have a moderate affinity for the polar silica gel stationary phase. A mobile phase of appropriate polarity will compete for the analyte, moving it up the plate. Less polar compounds will have weaker interactions with the stationary phase and will travel further up the plate, resulting in a higher Retention Factor (Rƒ). Conversely, more polar compounds will interact more strongly with the silica gel and travel shorter distances, yielding a lower Rƒ value.
The Retention Factor (Rƒ) is a key quantitative parameter in TLC, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[10]
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rƒ value is typically between 0.2 and 0.8 for good separation and accurate determination.[10]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the TLC analysis of this compound.
Materials and Reagents
| Material/Reagent | Specifications |
| This compound | Analytical standard, >98% purity[3][11] |
| TLC Plates | Silica gel 60 F₂₅₄ on aluminum or glass backing |
| Toluene | ACS grade or higher |
| Ethyl Acetate | ACS grade or higher |
| Methanol | ACS grade or higher |
| Developing Chamber | Glass tank with a lid |
| Capillary Spotters | Glass, 1-5 µL volume |
| UV Lamp | With short (254 nm) and long (365 nm) wavelength capabilities |
| Fume Hood | For all solvent handling |
| Standard Lab Glassware | Beakers, graduated cylinders, vials |
Preparation of Solutions
-
Sample Solution: Prepare a 1 mg/mL solution of this compound in methanol. Ensure the solid is completely dissolved.
-
Mobile Phase: Prepare a 9:1 (v/v) mixture of toluene and ethyl acetate. For a 10 mL volume, mix 9 mL of toluene with 1 mL of ethyl acetate in a beaker.
TLC Plate Preparation and Spotting
-
Handle the TLC plate carefully, touching only the edges to avoid contaminating the silica surface.[4]
-
Using a pencil and a ruler, gently draw a light origin line about 1 cm from the bottom of the plate.[4][12] Do not scratch the silica layer.
-
Using a capillary spotter, apply a small spot (1-2 mm in diameter) of the this compound solution onto the origin line.[4] Allow the spot to dry completely. For a more concentrated spot, you can re-apply the sample to the same spot, ensuring it dries between applications.[4]
Chromatogram Development
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.[4]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the resolution of the separation.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the level of the mobile phase.[5]
-
Close the chamber with the lid and allow the mobile phase to ascend the plate by capillary action.[4]
-
Once the solvent front is about 0.5 to 1 cm from the top of the plate, remove the plate from the chamber.[12]
-
Immediately mark the position of the solvent front with a pencil.[4]
-
Allow the plate to air dry in a fume hood.
Visualization
-
Visual Inspection: this compound is a colored dye and may be visible as a yellow-orange spot on the plate without any further treatment.[2][13]
-
UV Light (Non-destructive): Place the dried TLC plate under a UV lamp. This compound, being a conjugated aromatic system, will absorb UV light at 254 nm and appear as a dark spot against the fluorescent green background of the F₂₅₄ plate.[10][14][15] Circle the spot with a pencil while it is under the UV light.
-
Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Aromatic compounds like this compound will react with the iodine vapor to form a brownish-yellow spot.[15][16] This method is generally more sensitive than UV visualization for certain compounds.
Data Analysis and Expected Results
After visualization, the Rƒ value of the this compound spot can be calculated.
| Parameter | Measurement |
| Distance from origin to solvent front | Measure with a ruler (e.g., 6.0 cm) |
| Distance from origin to the center of the spot | Measure with a ruler (e.g., 2.7 cm) |
| Calculated Rƒ Value | 0.45 (example) |
The Rƒ value is dependent on the specific conditions (stationary phase, mobile phase, temperature). For the proposed 9:1 toluene:ethyl acetate system, an Rƒ value in the range of 0.4-0.6 is expected for this compound.
Workflow Diagram
Caption: Workflow for TLC analysis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Spot is streaky | Sample is too concentrated. | Dilute the sample solution and re-spot. |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of toluene). | |
| Rƒ value is too high (>0.8) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Rƒ value is too low (<0.2) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| No spot is visible | The sample is too dilute. | Concentrate the sample solution or apply more spots in the same location (drying in between). |
| The compound is not UV active (unlikely for this analyte). | Use an alternative visualization method like iodine vapor or a chemical stain. | |
| Uneven solvent front | The plate was not placed vertically in the chamber. | Ensure the plate is straight in the developing chamber. |
| The chamber was not properly sealed/saturated. | Ensure the chamber is sealed and the filter paper is saturated before development. |
Conclusion
This application note provides a reliable and reproducible protocol for the thin-layer chromatography of this compound. By understanding the principles of the separation and following the detailed steps for sample preparation, development, and visualization, researchers can effectively use TLC for the qualitative analysis, purity assessment, and reaction monitoring of this azo dye. The provided troubleshooting guide further assists in optimizing the separation for clear and accurate results.
References
- ChemicalBook. (2025). This compound | 1689-82-3.
- ChemBK. (2024). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Dobres, H. L., & Moats, W. A. (1968). Qualitative analysis by thin-layer chromatography of some common dyes used in biological staining. Stain Technology, 43(1), 27–30.
- Development of Thin Layer and High Performance Liquid Chromatographic Methods for The Analysis of Colourings Substances Used in. (n.d.). [Source name was not fully provided in search result].
- ChemicalBook. (n.d.). This compound synthesis.
- Sigma-Aldrich. (n.d.). This compound 98 1689-82-3.
- ResearchGate. (n.d.). The thin layer chromatography (TLC) plate showing the presence of CI....
- The use of thin-layer chromatography in the identification of historic artificially colored varnishes and glazes. (n.d.). Cultural Heritage.
- Liu, W., et al. (n.d.). Enzymatic Synthesis of Photoactive Poly(this compound).
- Nguyen, K. P., & Saleh, M. A. (n.d.). Detection of azo dyes and aromatic amines in women undergarment. SciSpace.
- ChemicalBook. (n.d.). This compound CAS#: 1689-82-3.
- Biosynth. (n.d.). This compound | 1689-82-3 | FP52634.
- Ogboji, L. M. L., et al. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- University of Wisconsin-Green Bay. (2020). Thin Layer Chromatography (rev 3/2020).
- Fisher Scientific. (n.d.). This compound, 98%.
- Fisher Scientific. (n.d.). This compound, 97%.
- Labster. (n.d.). TLC Visualization Methods - Theory pages.
- Thermo Fisher Scientific. (n.d.). This compound, 98% 25 g.
- PubChem. (n.d.). 4-Hydroxyazobenzene.
- TCI Chemicals. (n.d.). 4-(Phenylazo)phenol | 1689-82-3.
- Sigma-Aldrich. (n.d.). This compound.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- Organic Chemistry Lab Techniques. (2021, August 22).
- Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
- Pharmaceutical Analysis. (n.d.). [Source name was not fully provided in search result].
- SiliCycle. (n.d.). SOLUTIONS FOR THIN LAYER CHROMATOGRAPHY.
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Troubleshooting & Optimization
troubleshooting low yield in 4-Phenylazophenol synthesis
Welcome to the technical support guide for the synthesis of 4-Phenylazophenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process is typically a two-step synthesis:
-
Diazotization: An aromatic primary amine (aniline) is converted into a benzenediazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This step is highly temperature-sensitive.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, in this case, phenol. The reaction is an electrophilic aromatic substitution, which for phenol, proceeds efficiently under mildly alkaline conditions to yield the final azo dye.
Achieving a high yield requires careful control over several critical parameters, including temperature, pH, and reagent stoichiometry. This guide is designed to help you diagnose and resolve issues that may arise during this synthesis.
Mandatory Visualization: Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is extremely low or non-existent. What are the most likely causes? A low or non-existent yield can almost always be traced back to critical failures in one of the two main stages: diazotization or coupling.[1] The most common error is the decomposition of the highly unstable diazonium salt due to improper temperature control.[2][3] Other frequent issues include incorrect pH levels during the coupling stage or impure starting materials.[1][4]
Q2: During the addition of sodium nitrite, my reaction mixture started bubbling vigorously and the solution turned brown. What happened? This is a classic sign of diazonium salt decomposition. The benzenediazonium salt is thermally unstable and readily decomposes above 5-10°C, releasing nitrogen gas (N₂) and forming phenol and other byproducts.[2][3] This side reaction consumes your intermediate, leading to a drastic reduction in yield. It is imperative to maintain the reaction temperature between 0-5°C throughout the diazotization process.[1]
Q3: My final product has a dull or 'off' color instead of the expected brilliant yellow-orange. Why? An off-color product typically indicates the presence of impurities.[5] This can result from several sources:
-
Side Reactions: If the pH of the coupling reaction is not optimized, side products can form.[6]
-
Oxidation: Phenols are susceptible to oxidation, especially under alkaline conditions, which can produce colored impurities.[7]
-
Unreacted Starting Materials: The presence of unreacted aniline or phenol can affect the final product's color and purity.
Q4: I performed a starch-iodide test after my sodium nitrite addition, and it was negative. What does this mean? A negative starch-iodide test (i.e., the paper does not turn blue-black) indicates the absence of excess nitrous acid. This means you may have added an insufficient amount of sodium nitrite, resulting in incomplete diazotization of the aniline.[2] A slight excess of nitrous acid is necessary to ensure all the primary amine has reacted.[1]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Part 1: Diazotization Stage Issues
| Symptom / Observation | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Vigorous bubbling (N₂ gas); solution turns brown/dark. | Decomposition of Diazonium Salt: The reaction temperature exceeded the critical 0-5°C range.[2][3] | Action: Immediately improve cooling. Use an ice-salt bath for more efficient heat removal. Add the sodium nitrite solution very slowly (dropwise) to control the exothermic reaction.[7] Rationale: The diazonium cation is only metastable at low temperatures. At higher temperatures, it acts as an excellent leaving group, facilitating nucleophilic substitution by water to form phenol. |
| Starch-iodide test is negative after NaNO₂ addition. | Incomplete Diazotization: Insufficient sodium nitrite was added, or the acidic conditions were inadequate for generating nitrous acid.[2][7] | Action: Add a small additional amount of NaNO₂ solution until the starch-iodide test is positive and remains so for 5-10 minutes. Ensure a strongly acidic medium (pH 1-2) is maintained. Rationale: Diazotization requires the formation of nitrous acid (HNO₂) in situ from NaNO₂ and a strong acid. Without sufficient acid, the equilibrium favors the unreactive nitrite ion. |
| Aniline salt precipitates heavily and is difficult to stir. | High Concentration: The concentration of aniline in the acidic solution is too high, causing it to salt out upon cooling. | Action: Add a small amount of pre-chilled water or acid to improve solubility. Ensure vigorous stirring to maintain a fine, mobile slurry. Rationale: While some precipitation is acceptable, a thick, un-stirrable mass prevents efficient contact between the reactants, leading to incomplete diazotization.[8] |
Part 2: Azo Coupling Stage Issues
| Symptom / Observation | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| No colored precipitate forms after adding the diazonium salt solution. | 1. Incorrect pH: The solution is not alkaline enough to activate the phenol.[1] 2. Decomposed Diazonium Salt: The diazonium salt decomposed before it was added. | Action: 1. Slowly add a chilled, dilute NaOH or sodium carbonate solution to raise the pH to the optimal range of 9-10.[6][9] Monitor with a pH meter or indicator paper. 2. Unfortunately, this is irreversible. The experiment must be restarted with strict temperature control during diazotization. Rationale: The coupling reaction is an electrophilic aromatic substitution. Phenol itself is only moderately activated. Deprotonation to the phenoxide ion under mildly alkaline conditions creates a much more powerful nucleophile that readily attacks the electrophilic diazonium cation.[1] |
| The product is a dark, oily, or tarry substance, not a crystalline solid. | Coupling at Elevated Temperature: The exothermic coupling reaction was not adequately cooled. Side Reactions: The pH may be too high, or the diazonium salt was added too quickly, leading to byproduct formation.[6] | Action: Ensure the phenol solution is well-chilled before and during the slow, dropwise addition of the diazonium salt solution.[6] Maintain vigorous stirring. Avoid excessively high pH. Rationale: Localized high concentrations of reactants or elevated temperatures can promote side reactions, including the formation of polymeric materials or other undesirable byproducts. |
| Yield is low despite successful diazotization and initial color formation. | Poor Regioselectivity: Some coupling may have occurred at the ortho position instead of the desired para position.[7] Product Loss During Workup: The product may have some solubility in the mother liquor. | Action: While para coupling is electronically and sterically favored for phenol, ensure the reaction is not run at elevated temperatures which can decrease selectivity. During filtration, wash the collected solid with minimal ice-cold water to reduce losses. Rationale: The hydroxyl group of phenol is an ortho, para-director. The para position is generally favored due to less steric hindrance. |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity.
Reagents & Critical Parameters
| Parameter | Diazotization | Azo Coupling |
| Temperature | 0 - 5 °C | < 10 °C |
| pH | Strongly Acidic (~1-2) | Mildly Alkaline (~9-10) |
| Amine:NaNO₂ Ratio | 1 : 1.05 to 1.1 | - |
| Diazo:Coupler Ratio | - | 1 : 1 |
| Reaction Time | 15 - 30 minutes | 30 - 60 minutes |
Step-by-Step Methodology
Part A: Preparation of Benzenediazonium Chloride Solution
-
In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. Some precipitation of aniline hydrochloride is normal.[1]
-
In a separate beaker, prepare a solution of 3.6 g (0.052 mol) of sodium nitrite in 10 mL of water and chill it in the ice bath.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over 10-15 minutes, ensuring the temperature never rises above 5°C.[2]
-
After the addition is complete, stir for an additional 10 minutes.
-
Verify the presence of a slight excess of nitrous acid by testing a drop of the solution on starch-iodide paper. The paper should turn blue-black immediately.[2]
-
Keep this diazonium salt solution in the ice bath until ready for immediate use.[2]
Part B: Azo Coupling to Form this compound
-
In a 500 mL beaker, dissolve 4.8 g (0.051 mol) of phenol in 25 mL of 10% sodium hydroxide solution.
-
Cool this solution thoroughly in an ice bath to below 10°C.
-
With efficient stirring, slowly add the cold benzenediazonium chloride solution prepared in Part A to the cold phenol solution.
-
A brightly colored precipitate should form immediately.
-
After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[1]
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several small portions of ice-cold water to remove any unreacted salts.
-
Allow the product to air-dry.
-
For purification, recrystallize the crude product from a suitable solvent like aqueous ethanol or benzene.[10] The pure product is a brown or yellow-orange crystalline powder with a melting point of 150-152 °C.[10]
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting low yields.
References
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Azo Dye Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield.
- ChemicalBook. (2025). This compound Chemical Properties, Uses, Production.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Azo Dyes.
-
ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Niazo Synthesis.
-
Vedantu. (n.d.). Give the diazotization reaction of aniline. [Link]
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?[Link]
-
First Source Worldwide. (2017). How Do You Make an Azo Dye?[Link]
-
CDN. (n.d.). Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. fsw.cc [fsw.cc]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 1689-82-3 [chemicalbook.com]
Technical Support Center: Purification of 4-Phenylazophenol
Welcome to the technical support guide for 4-Phenylazophenol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this versatile azo dye. Instead of a generic protocol, this guide addresses specific, practical issues in a question-and-answer format, grounding each recommendation in fundamental chemical principles to empower you to solve problems effectively.
Section 1: Foundational Knowledge & FAQs
This section covers the essential properties and common issues that form the basis of effective purification strategies.
Q1: What are the key physical properties of this compound that I must consider for purification?
Understanding the physical properties is the first step in designing a purification protocol. The solubility profile, in particular, dictates the choice of recrystallization solvents, while the melting point is a primary indicator of purity.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Significance for Purification | Source(s) |
|---|---|---|---|
| Appearance | Yellow to orange to brown crystalline powder | Color can indicate purity; darker or tarry appearance suggests significant impurities. | [1][2][3] |
| Melting Point | 150-157 °C | A sharp melting point within this range indicates high purity. A broad or depressed range signifies impurities. | [1][2][3][4][5] |
| Solubility | Soluble in: Acetone, ethanol, benzene, ether. Insoluble in: Water. | This profile is critical for selecting an appropriate recrystallization solvent where solubility is high in hot solvent and low in cold solvent. | [1][2][6] |
| Molecular Formula | C₁₂H₁₀N₂O | Used for calculating theoretical yield and for analytical characterization. | [3][7][8][9] |
| CAS Number | 1689-82-3 | The universal identifier for ensuring you are working with the correct compound. |[1][4][7] |
Q2: I've just completed the synthesis of this compound. What are the most likely impurities in my crude product?
The typical synthesis involves the diazotization of aniline followed by an azo coupling with phenol.[1][10] Impurities are almost always related to this process.
-
Unreacted Starting Materials: Aniline and phenol can persist if the reaction stoichiometry or conditions were not optimal.
-
Side-Reaction Products: If the temperature during diazotization rises above the recommended 0-5 °C, the diazonium salt can decompose, leading to phenolic byproducts. Improper pH control during the coupling reaction can also generate undesired isomers or other colored compounds.[10]
-
Inorganic Salts: Salts from the diazotization (e.g., NaCl if using NaNO₂/HCl) and pH adjustment steps are common.
-
Tarry Polymers: Azo compounds can be prone to polymerization or degradation, especially under harsh temperature or pH conditions, resulting in dark, intractable tars.
Q3: What are the essential safety precautions for handling this compound?
As a laboratory professional, safety is paramount. This compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[11]
-
Hazard Profile: The compound is classified as an irritant to the eyes, skin, and respiratory system.[2][12] Avoid inhaling the powder by handling it in a well-ventilated area or a fume hood.[11][13]
-
Contamination: Avoid all personal contact.[13] After handling, wash hands thoroughly.[12]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies it as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.[5][13]
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Workflow Overview: From Crude Solid to Pure Product
The following diagram outlines the logical purification strategy for this compound.
Caption: General purification workflow for this compound.
Scenario 1: Recrystallization Failures
Recrystallization is the most common and powerful technique for purifying this compound, but it requires finesse.[1][14]
Q: I'm attempting to recrystallize my crude product, but it either won't dissolve or it won't crystallize out. What solvent should I use?
A: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[14][15] Based on literature and known properties, ethanol is an excellent starting point.[1]
-
Causality: this compound has a polar hydroxyl (-OH) group and a large nonpolar azobenzene structure. This dual nature means that moderately polar solvents like ethanol work well. The alcohol's hydroxyl group interacts with the phenol, while its ethyl chain interacts with the aromatic rings. This interaction is much stronger at higher temperatures.
-
Recommendation: Use 95% ethanol. Benzene has also been reported but is now avoided due to its toxicity.[1] Toluene can be a substitute for benzene if ethanol fails.
Table 2: Suggested Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale |
|---|---|---|
| Ethanol (95%) | 78 | Primary Choice. Good solvency when hot, poor when cold. Relatively non-toxic and easy to remove.[1] |
| Toluene | 111 | Good for dissolving nonpolar impurities. Use if ethanol fails to remove a specific impurity. |
| Acetone | 56 | Often too strong a solvent (high solubility even when cold), leading to poor recovery. Can be used as part of a co-solvent system.[1][2] |
| Water | 100 | Insoluble.[1][6] Useful for initial washing to remove salts, but not for recrystallization itself. |
Q: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the hot, saturated solution becomes supersaturated at a temperature that is still above the melting point of your impure compound. The compound comes out of solution as a liquid instead of a solid crystal lattice.
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves into the solvent.
-
Add More Solvent: The most common cause is using too little solvent, leading to a solution that is too concentrated. Add 10-20% more hot solvent to the clear solution.
-
Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker and paper towels.[14] Do not rush the cooling by placing it directly in an ice bath. Rapid cooling encourages precipitation and oiling rather than crystallization.
-
Consider a Co-Solvent System: If the problem persists, using a solvent pair (e.g., ethanol/water) can help. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution just begins to turn cloudy. Add a few drops of ethanol to clarify and then allow to cool slowly.
Q: My recrystallization worked, but my final yield is extremely low. How can I improve recovery?
A: A perfect recrystallization involves a trade-off between purity and yield; some product loss is inevitable as some compound will always remain dissolved in the cold solvent (the "mother liquor").[15] However, technique can maximize recovery.
-
Use the Minimum Amount of Hot Solvent: The most critical step. Add hot solvent in small portions to your crude solid, waiting for the solution to boil between additions, until the solid just dissolves.[14] Excess solvent will keep more of your product dissolved upon cooling.
-
Prevent Premature Crystallization: During a hot filtration step (to remove insoluble impurities), pre-heat your funnel and flask to prevent the product from crystallizing out on the filter paper.
-
Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[14]
-
Wash Crystals Correctly: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.
Scenario 2: Persistent Impurities
Q: I've recrystallized my product twice, and the melting point is still broad (e.g., 145-151 °C). How can I achieve higher purity?
A: When an impurity has a solubility profile very similar to your target compound, recrystallization becomes ineffective. In this case, column chromatography is the superior method.
-
Principle of Separation: Silica gel is highly polar. This compound is moderately polar. By running a mobile phase (eluent) of lower polarity, the this compound will adsorb to the silica with moderate strength, allowing less polar impurities (like unreacted aniline or side-products) to pass through first. More polar impurities will remain on the column longer.
-
Recommended Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: Start with a nonpolar solvent system and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate. Begin with 95:5 Hexane:EtOAc and monitor the separation by TLC. Dichloromethane can also be effective.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica.
-
Pack the column with silica gel in the initial eluent.
-
Add the dry-loaded sample to the top.
-
Elute with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product (it is a colored compound, so you will see a distinct yellow/orange band moving down the column).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Section 3: Protocols & Purity Verification
Detailed Protocol: Recrystallization of this compound
-
Dissolution: Place ~1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a boiling stick. In a separate beaker, heat ~30-40 mL of 95% ethanol on a hot plate.
-
Addition of Solvent: Add the hot ethanol to the flask in small portions (~2-3 mL at a time). Swirl and bring the solution to a gentle boil after each addition. Continue adding just enough hot ethanol until all the solid has dissolved.
-
Decolorization (Optional): If the solution is very dark, add a spatula tip of activated charcoal, boil for 2-3 minutes, and perform a hot filtration to remove the charcoal and other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. You should see crystals begin to form.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount (a few mL) of ice-cold 95% ethanol.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven at low temperature.
Purity Verification
Q: My purification is complete. How do I definitively confirm the purity of my this compound?
A: A combination of methods provides the most reliable assessment.
-
Melting Point Analysis: Take a melting point of your dry crystals. A sharp range (e.g., 154-156 °C) that falls within the literature values (150-157 °C) is a strong indicator of high purity.[1][3][4]
-
Thin-Layer Chromatography (TLC): Dissolve a tiny sample in a suitable solvent (like ethyl acetate) and spot it on a silica TLC plate. Elute with a Hexane:Ethyl Acetate mixture (e.g., 4:1). A pure compound should show a single spot. Compare its Rf value to a standard if available.
-
Spectroscopy: UV-Vis spectroscopy can be used for confirmation. In methanol, this compound has a characteristic maximum absorbance (λmax) at approximately 347 nm.[4]
References
-
This compound. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]
-
Safety Data Sheet: this compound. (2011, February 10). Acros Organics. Retrieved January 6, 2026, from [Link]
-
4-Hydroxyazobenzene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Phenol, 4-(phenylazo)-. (n.d.). NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 6, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved January 6, 2026, from [Link]
-
1,4-DIPHENYL-1,3-BUTADIENE. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
- Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol. (1979). Google Patents.
Sources
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- 3. B25198.06 [thermofisher.com]
- 4. This compound 98 1689-82-3 [sigmaaldrich.com]
- 5. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 1689-82-3 | FP52634 | Biosynth [biosynth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Phenol, 4-(phenylazo)- [webbook.nist.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
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- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Phenylazophenol Synthesis
Welcome to the technical support center for the synthesis of 4-Phenylazophenol (also known as p-Hydroxyazobenzene or Solvent Yellow 7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic azo coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
Overview of the Synthesis Pathway
The synthesis of this compound is a robust and widely studied two-step process. It begins with the diazotization of a primary aromatic amine (aniline), followed by an azo coupling reaction with an activated aromatic ring (phenol).[1][2]
-
Step 1: Diazotization. Aniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to form the unstable benzenediazonium chloride salt.[3][4]
-
Step 2: Azo Coupling. The electrophilic diazonium salt is then introduced to a solution of phenol. In a classic electrophilic aromatic substitution, the diazonium salt attacks the electron-rich phenol ring, typically at the para-position, to form the final azo compound.[5][6]
The overall workflow is visualized below.
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I obtained no product at all. What went wrong?
This is the most frequent issue, and the root cause can almost always be traced to the highly sensitive diazotization step or improper pH during coupling.[7]
A1: Potential Causes & Solutions
-
Cause A: Decomposition of the Benzenediazonium Salt.
-
Why it happens: The diazonium salt intermediate is thermally unstable. If the temperature during its formation or before its use rises above 5-10 °C, it will rapidly decompose into phenol and nitrogen gas, effectively destroying your electrophile.[4][8]
-
Solution:
-
Strict Temperature Control: Maintain a temperature of 0–5 °C throughout the entire diazotization process. Use an ice-salt bath for more efficient cooling.
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately for the coupling reaction. Do not store it.[8]
-
-
-
Cause B: Incorrect pH During the Coupling Reaction.
-
Why it happens: The coupling reaction with phenol requires a mildly alkaline medium (pH 9-10).[9] This is because the phenoxide ion (Ph-O⁻), formed under basic conditions, is a much more powerful nucleophile than neutral phenol, thus activating the aromatic ring for electrophilic attack.[8][10] If the pH is too low (acidic or neutral), the coupling reaction will not proceed efficiently, if at all.[5]
-
Solution:
-
Prepare the Coupling Component Correctly: Dissolve the phenol in an aqueous sodium hydroxide (NaOH) solution before adding the diazonium salt.
-
Monitor and Adjust pH: Before and during the addition of the acidic diazonium salt solution, monitor the pH of the phenol solution and ensure it remains in the optimal alkaline range.
-
-
-
Cause C: Incomplete Diazotization.
-
Why it happens: Insufficient amounts of sodium nitrite or acid will result in unreacted aniline. This not only lowers the theoretical yield but also leads to side reactions, as the remaining aniline can couple with the diazonium salt to form diazoamino compounds.[8]
-
Solution:
-
Verify Stoichiometry: Ensure the molar ratios are correct. Typically, slightly more than one equivalent of NaNO₂ and at least two equivalents of HCl (one to form the aniline salt, one to react with NaNO₂) are used.
-
Test for Excess Nitrous Acid: After the diazotization is complete, you can confirm the presence of a slight excess of nitrous acid using starch-iodide paper (it will turn blue-black). This indicates that all the aniline has been consumed.[8]
-
-
Q2: The final product is a dark, brownish, or tar-like substance, not the expected yellow-brown powder. Why?
The formation of off-color, often insoluble, materials indicates the presence of significant impurities from side reactions.
A2: Potential Causes & Solutions
-
Cause A: High Reaction Temperature.
-
Why it happens: As mentioned, elevated temperatures cause the diazonium salt to decompose. The resulting phenol can then undergo further uncontrolled side reactions, leading to polymeric, tar-like substances.[8]
-
Solution: Adhere strictly to the 0–5 °C temperature range for both the diazotization and the coupling steps.[8]
-
-
Cause B: Oxidation of Phenol.
-
Why it happens: Phenols, especially under alkaline conditions, are susceptible to oxidation by air. This can produce highly colored impurities.
-
Solution: While not always necessary for this specific synthesis, if oxidation is suspected, you can minimize it by working reasonably quickly and avoiding unnecessarily prolonged exposure of the alkaline phenol solution to air before the coupling is complete.
-
-
Cause C: Incorrect Reagent Addition.
-
Why it happens: Adding the diazonium salt solution too quickly to the phenol solution can create localized "hot spots" where the temperature rises and the pH fluctuates wildly, promoting decomposition and side reactions.[7]
-
Solution: Add the cold diazonium salt solution slowly and dropwise to the cold, vigorously stirred phenol solution. This ensures proper mixing and temperature control.[8]
-
Q3: I have a colored precipitate, but I'm struggling to purify it. What's the best method?
Purification is essential to remove unreacted starting materials and byproducts.
A3: Recommended Purification Protocol
-
Method: Recrystallization. This is the most effective method for purifying solid this compound.[1]
-
Why it works: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. This compound is soluble in solvents like ethanol, acetone, and ether but is insoluble in water.[1][11]
-
Step-by-Step Guide:
-
Solvent Selection: 95% Ethanol is a commonly used and effective solvent.[1]
-
Dissolution: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like tar), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and let them air-dry.
-
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the optimal reaction parameters? | A summary of the key parameters is provided below. |
| Why is the substitution at the para-position of phenol favored? | The hydroxyl (-OH) group is an ortho-, para-directing activator. The para-position is sterically less hindered than the ortho-positions, making it the major site of electrophilic attack by the diazonium ion.[5][12] |
| Can I use other acids besides HCl for diazotization? | Yes, other strong mineral acids like sulfuric acid (H₂SO₄) can be used. However, the choice of acid can sometimes influence the stability and reactivity of the resulting diazonium salt.[13] |
| What is the appearance of pure this compound? | It is typically a brilliant yellow, orange, or brown fine crystalline powder.[1][14] Its melting point is in the range of 150-154 °C.[1][14] |
Table 1: Summary of Optimal Reaction Conditions
| Parameter | Diazotization (Step 1) | Azo Coupling (Step 2) | Rationale |
| Temperature | 0–5 °C | 0–10 °C | Prevents decomposition of the unstable diazonium salt.[4][8] |
| pH | Strongly Acidic (< 2) | Mildly Alkaline (9–10) | Ensures formation of the nitrosonium ion for diazotization and activates phenol for coupling.[9][13] |
| Reagents | Aniline, NaNO₂, HCl | Benzenediazonium Salt, Phenol, NaOH | Standard reagents for the formation of the electrophile and nucleophile.[3] |
| Addition Method | Slow addition of NaNO₂ solution | Slow, dropwise addition of diazonium solution | Controls exothermic reactions and prevents localized overheating and side reactions.[8] |
Troubleshooting Workflow Diagram
Use this flowchart to diagnose issues during your experiment.
Sources
- 1. This compound | 1689-82-3 [chemicalbook.com]
- 2. dyespigments.net [dyespigments.net]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azo Coupling [organic-chemistry.org]
- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. chemimpex.com [chemimpex.com]
identifying and minimizing side products in azo coupling
Welcome to the Technical Support Center for Azo Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of azo coupling, with a specific focus on identifying and minimizing the formation of common side products. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during azo coupling experiments.
Q1: My final product has a low yield and the color is weak or completely different from what I expected. What are the likely causes?
A1: This is a classic issue that typically points to three primary culprits: decomposition of your diazonium salt, incorrect pH during the coupling stage, or impure starting materials.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. If the temperature during diazotization or coupling rises above the recommended 0-5 °C, the diazonium salt can decompose.[1][2][3] The most common decomposition pathway in an aqueous acidic solution is a reaction with water to form a phenol and liberate nitrogen gas (an SN1-type reaction).[4] This phenol can then couple with remaining diazonium salt to produce a different colored azo impurity, or simply reduce the concentration of your electrophile, leading to low yields of the desired product.[1]
-
Incorrect pH: The pH of the coupling reaction is arguably the most critical parameter.[5] The reactivity of your coupling partner is highly pH-dependent. For phenols, a mildly alkaline pH (typically 9-10) is required to deprotonate the hydroxyl group, forming the much more nucleophilic phenoxide ion.[6] Conversely, for aromatic amines, a slightly acidic pH (typically 4-6) is necessary.[7][8] If the pH is too low for a phenol, the coupling will be exceedingly slow or non-existent. If the pH is too high for an amine, you risk promoting unwanted side reactions.[9][10]
-
Impure Starting Materials: The purity of your initial aromatic amine and the coupling component is essential.[11] Impurities can react with the diazonium salt to form a complex mixture of colored byproducts, which significantly impacts the final color and complicates purification.[1]
Q2: I'm observing a brownish, insoluble, tar-like substance in my reaction mixture. What is it and how can I avoid it?
A2: The formation of brown, often intractable, materials is a strong indicator of decomposition and polymerization.
This is most commonly caused by:
-
High Reaction Temperature: Exceeding the 0-5 °C range is the most frequent reason for this issue. As the diazonium salt decomposes, it can form highly reactive aryl cations or aryl radicals.[12] These reactive species can attack other molecules in the mixture, leading to the formation of complex, polymeric, and often darkly colored byproducts.[1] Strict adherence to low temperatures, often using an ice-salt bath, is essential to prevent this.[1]
-
Oxidation: Phenols and anilines, your coupling partners, are susceptible to oxidation, which can produce colored impurities.[1] Ensuring your reagents are pure and, if necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can help mitigate oxidation.
In-Depth Troubleshooting Guides
This section provides detailed strategies for tackling specific, identified side products.
Issue 1: Phenolic Byproducts from Diazonium Salt Decomposition
Phenols are formed when the diazonium salt reacts with water instead of your intended coupling partner. This side reaction is highly temperature-dependent.
Causality: The Instability of the Diazonium Cation
The C-N bond in an aryl diazonium salt is labile. With thermal energy, dinitrogen (N₂) gas—an incredibly stable molecule and excellent leaving group—can be liberated, leaving behind a highly reactive aryl cation. This cation is immediately quenched by water in the reaction medium to form a phenol.
Mitigation Strategies:
-
Rigorous Temperature Control: Maintain the temperature of both the diazotization and coupling steps between 0-5 °C.[3] An ice-salt bath is often more effective than an ice-water bath for maintaining this range.
-
Immediate Use: Use the diazonium salt solution immediately after its preparation.[1] Letting the solution stand, even at low temperatures, increases the likelihood of decomposition.
-
Proper Stoichiometry: Ensure a slight excess of nitrous acid during diazotization to drive the reaction to completion, but avoid a large excess which can lead to other side reactions. A molar ratio of aromatic amine to sodium nitrite of approximately 1:1 to 1:1.1 is typical.[8]
Workflow for Minimizing Decomposition
Caption: Workflow highlighting critical temperature control points.
Issue 2: Triazene Byproducts from N-Coupling with Amines
When using primary or secondary aromatic amines as coupling partners, the diazonium salt can attack the nitrogen atom (N-coupling) instead of the aromatic ring (C-coupling), forming a triazene.[1][13][14]
Causality: Competing Nucleophilic Sites (C vs. N)
An aromatic amine has two nucleophilic sites: the lone pair on the nitrogen and the electron-rich aromatic ring. N-coupling is often kinetically favored but is reversible under acidic conditions.[1][15] The desired C-coupling is thermodynamically favored but requires the aromatic ring to be sufficiently activated.
Mitigation Strategies:
-
Strict pH Control: This is the most effective tool. The reaction should be carried out in a mildly acidic medium (pH 4-6).[8] In this pH range, a portion of the amine exists in its protonated, anilinium form. While this deactivates the aromatic ring somewhat, it crucially "masks" the lone pair on the nitrogen, preventing N-coupling.[10] Too low a pH (<4) will over-protonate the amine, deactivating the ring and stopping the reaction, while a neutral or alkaline pH will favor triazene formation.[14]
-
Purification via Acid Treatment: If triazene formation is significant, the byproduct can sometimes be hydrolyzed back to the diazonium salt and the amine by treatment with acid, although this is not always efficient.[1]
-
Recrystallization: Triazenes often have different solubility profiles from the desired C-coupled azo product, allowing for separation by careful selection of a recrystallization solvent.[1][16]
pH Control Logic for Azo Coupling
Caption: Decision diagram for selecting optimal reaction pH.
Data Summary & Analytical Protocols
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Condition | Coupling Partner: Phenol | Coupling Partner: Amine | Rationale & References |
| Temperature | > 10 °C | High risk of Phenol formation | High risk of Phenol formation | Promotes N₂ loss and decomposition of the diazonium salt.[1][3] |
| 0-5 °C | Minimized decomposition | Minimized decomposition | Stabilizes the diazonium salt intermediate.[2][3] | |
| pH | < 7 | Reaction is very slow or stops | Optimal for C-Coupling (pH 4-6) | Phenol is not activated; Amine N-atom is masked by protonation.[6][9] |
| 7-8 | Sub-optimal coupling rate | High risk of Triazene (N-coupling) | Insufficient phenoxide formation; Free amine lone pair is available for attack.[1][17] | |
| > 8 | Optimal for C-Coupling (pH 9-10) | High risk of Triazene (N-coupling) | Promotes formation of the highly reactive phenoxide ion.[2] |
Experimental Protocols
Protocol 1: Generalized Azo Coupling with a Phenolic Component (e.g., β-Naphthol)
Step 1: Diazotization of the Aromatic Amine
-
Dissolve the primary aromatic amine (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 2.5-3.0 eq in water) in a flask.[11]
-
Cool the solution to 0-5 °C in an ice-salt bath with efficient magnetic stirring. Some amine hydrochloride may precipitate; this is acceptable.[8]
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. It is critical to ensure the temperature does not rise above 5 °C.[8][11]
-
After the addition is complete, stir the mixture for an additional 15 minutes in the cold bath to ensure complete diazotization. The resulting clear solution of the diazonium salt should be used immediately.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve the phenolic coupling partner (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution (approx. 2.0 eq).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenoxide solution with continuous, efficient stirring.[7]
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the azo product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a low-temperature oven.
Protocol 2: Analytical Methods for Impurity Detection
| Technique | Application in Azo Coupling | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and purity assessment. | Can quickly separate the desired product from starting materials and major byproducts. Useful for optimizing purification.[16] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and byproduct profile. | Provides high-resolution separation of isomers and impurities. Essential for accurate yield determination and quality control.[18][19][20][21] |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Identification of volatile byproducts. | Useful for identifying low molecular weight side products, such as phenols formed from decomposition.[18] |
| UV-Vis Spectroscopy | Confirmation of azo group formation and color analysis. | The characteristic absorbance of the extended conjugated system confirms product formation and can be used for quantification.[18] |
References
-
Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]
-
Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. [Link]
-
Applied Technical Services. (n.d.). Azo Dyes. ATS. [Link]
-
Tomczyk, M. M., Minoshima, M., Kikuchi, K., & Kuźnik, N. (n.d.). Pathways of diazonium salt decomposition in solution at different pH... ResearchGate. [Link]
-
Unknown Author. (2020). DIAZONIUM SALTS. [Link]
-
Shan, A., Harbin, D., & Jameson, C. W. (1988). Analyses of two azo dyes by high-performance liquid chromatography. Journal of Chromatographic Science, 26(9), 439-442. [Link]
-
ResearchGate. (2025). Azo coupling reactions structures and mechanisms. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]
-
ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level. [Link]
-
Various Authors. (2024). The continuous flow synthesis of azos. PMC - NIH. [Link]
-
Austin Publishing Group. (n.d.). Azo Dye Removal Technologies. [Link]
-
ResearchGate. (n.d.). Application of chromatographic techniques for - determination of azo dyes and theirs degradation - products in consumer goods. [Link]
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?[Link]
-
Agilent. (n.d.). Developing a method for the analysis of Azo Dyes. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
-
Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of the American Chemical Society. [Link]
-
Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]
-
Lojda, Z., & Gossrau, R. (1983). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 78(1), 21-36. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
- Google Patents. (2006).
-
Kim, J., et al. (2024). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Journal of Food Science, 89(S1). [Link]
-
ResearchGate. (2025). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. [Link]
- Google Patents. (1945).
-
Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. [Link]
-
Chemistry Stack Exchange. (2019). Role of pH in azo C-coupling reaction, continued. [Link]
-
Unknown Source. (n.d.). Triazenes and triazines. [Link]
-
YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. [Link]
-
ResearchGate. (2025). Degradation of Reactive Azo Dyes by UV/H2O2: Impact of Radical Scavengers. [Link]
-
Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]
-
ResearchGate. (n.d.). Mechanisms for the diazotization (a) and azo-coupling (b) reactions. [Link]
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Technical Support Center: 4-Phenylazophenol Stability & Degradation
Welcome to the technical support center for 4-Phenylazophenol (also known as 4-Hydroxyazobenzene, Solvent Yellow 7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound in solution and troubleshooting common degradation issues. Understanding the chemical behavior of this azo dye is paramount for ensuring experimental reproducibility and accuracy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a versatile organic azo dye used in various applications, including the manufacturing of pigments for textiles and inks, as a reagent in analytical chemistry, and in pharmaceutical research for developing compounds with potential antibacterial or antifungal properties.[1][2] Its stability is critical because the central azo bond (-N=N-) and the phenolic ring are susceptible to degradation under common laboratory conditions. This degradation can lead to a loss of color, altered chemical reactivity, and the formation of potentially toxic byproducts like aromatic amines, compromising experimental results and safety.[3][4][5]
Q2: What are the primary factors that cause this compound solutions to degrade?
A2: The degradation of this compound is primarily influenced by a combination of environmental and chemical factors:
-
Light Exposure (Photodegradation): The azo bond can be cleaved by UV and even visible light, leading to rapid decolorization.[6] While azo dyes are known for high photostability in pure water, this process can be accelerated by other substances in the solution.[6]
-
Oxidizing Agents: Strong oxidants like hydrogen peroxide, nitrates, or even dissolved oxygen can attack the azo linkage, leading to oxidative cleavage.[6][7][8]
-
pH: The stability of the solution is pH-dependent. Extreme pH values can catalyze hydrolysis or alter the electronic structure of the molecule, making it more susceptible to other degradation pathways.[6][9]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation processes.[9][10]
-
Reductive Cleavage: Under anaerobic (low oxygen) conditions, microorganisms or reducing agents can break the azo bond to form aromatic amines.[3][5]
Q3: How can I visually identify a degraded this compound solution?
A3: The most apparent sign of degradation is a change in color. A freshly prepared solution of this compound typically has a vibrant yellow to orange-brown color.[2][11] As degradation proceeds, you will observe a noticeable fading of this color. In cases of severe degradation, the solution may become completely colorless. The formation of precipitates can also indicate the creation of insoluble degradation byproducts.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4:
-
Solid Form: The solid powder should be stored in a tightly sealed, opaque container (such as an amber vial or a container placed inside a secondary, light-blocking container) in a cool, dry, and well-ventilated area.[6][10][12][13] Recommended storage temperatures are often between 0°C and 25°C.[1][13] It is crucial to keep it away from incompatible materials, especially oxidizing agents.[6][7]
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they must be protected from light by using amber glass vials or wrapping containers in aluminum foil. Store solutions at refrigerated temperatures (2-8°C) to slow down potential degradation reactions. For longer-term storage, consider aliquoting and freezing at -20°C or below, but verify that freeze-thaw cycles do not impact stability for your specific solvent system.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments.
Problem 1: My solution's absorbance (measured by UV-Vis) is decreasing over time, leading to inconsistent standard curves.
-
Likely Cause: This is a classic symptom of photodegradation or oxidative degradation. The chromophore, which is responsible for the color and absorbance, is being destroyed.
-
Troubleshooting Steps:
-
Light Protection: Immediately implement rigorous light protection. Work in a dimly lit area, use amber volumetric flasks and cuvettes, and keep all solutions covered with aluminum foil when not in use.
-
Solvent Purity: Ensure you are using high-purity (e.g., HPLC-grade) solvents. Lower-grade solvents can contain impurities (like peroxides in aged ethers or dissolved metals) that can catalyze oxidation.
-
Deoxygenate Solvent: For maximum stability, especially in non-aqueous solvents, consider deoxygenating your solvent by bubbling with inert gas (nitrogen or argon) for 15-20 minutes before preparing the solution. This minimizes oxidative degradation.
-
Prepare Fresh: The most reliable solution is to prepare fresh standards from a solid stock immediately before each experiment. Do not use standards prepared on previous days.
-
Problem 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a this compound sample.
-
Likely Cause: These peaks are almost certainly degradation products. Reductive or oxidative cleavage of the azo bond will produce smaller aromatic compounds, such as aniline and p-aminophenol, which will have different retention times than the parent molecule.[3][14]
-
Troubleshooting Workflow: The following workflow can help identify the source and nature of the degradation.
Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.
Problem 3: The color of my solution changes dramatically when I adjust the pH.
-
Likely Cause: this compound is a pH indicator.[11] The phenolic hydroxyl group (-OH) can be deprotonated under basic conditions, and the azo group can be protonated under acidic conditions. This changes the electronic conjugation of the molecule, resulting in a color shift. This is expected behavior, not necessarily degradation.
-
Solution:
-
Characterize the Shift: Record the UV-Vis spectrum of your solution at different pH values to characterize its indicator properties. You will likely observe a shift in the maximum absorbance wavelength (λmax).
-
Buffer Your System: For experiments that require a constant colorimetric readout, it is essential to work in a well-buffered solution. Ensure the buffer capacity is sufficient to resist pH changes when other reagents are added.
-
Distinguish from Degradation: While the color change itself is reversible, be aware that extreme pH values (e.g., pH < 2 or pH > 12) can accelerate irreversible chemical degradation.[15] Use the mildest pH conditions compatible with your experimental goals.
-
Part 3: Key Protocols & Data
Protocol 1: Preparation of a Stable Working Solution
This protocol is designed to minimize initial degradation during solution preparation.
-
Pre-Requisite: Use HPLC-grade or equivalent high-purity solvents (e.g., ethanol, acetone, benzene).[2] this compound is insoluble in water.[2][16]
-
Environment: Work under subdued lighting. Avoid direct sunlight or bright overhead laboratory lights.
-
Weighing: Accurately weigh the required amount of solid this compound using an analytical balance.
-
Dissolution: Transfer the solid to an amber volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely.
-
Dilution: Once dissolved, dilute to the final volume with the solvent.
-
Mixing: Cap the flask securely and mix thoroughly by inversion. Avoid vigorous shaking which can introduce more dissolved oxygen.
-
Storage: Immediately wrap the flask in aluminum foil or transfer the solution to an amber, screw-cap vial. Store at 2-8°C. For best results, use within 24 hours.
Protocol 2: Kinetic Analysis of Degradation via UV-Vis Spectrophotometry
This protocol allows you to quantify the stability of your solution under specific conditions (e.g., light exposure).
-
Preparation: Prepare a solution of this compound in your desired solvent at a concentration that gives an initial absorbance between 1.0 and 1.5 at its λmax.
-
Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., 200-600 nm) and record the absorbance at λmax. This is your baseline reading.
-
Exposure: Place the cuvette (or an aliquot of the solution in a transparent vial) under the condition you wish to test (e.g., on a lab bench under ambient light, in a UV photoreactor).
-
Time-Point Measurements: At regular intervals (e.g., every 15, 30, or 60 minutes), retrieve the sample and measure its UV-Vis spectrum, recording the absorbance at λmax.
-
Data Analysis: Plot Absorbance vs. Time to visualize the degradation. To determine the reaction order and rate constant (k), plot ln(Absorbance) vs. Time. A linear plot indicates first-order kinetics, which is common for photodegradation. The slope of this line will be equal to -k.
Data Summary: Factors Influencing Degradation Rate
The following table summarizes expected qualitative effects on the stability of this compound in solution.
| Condition | Factor | Expected Impact on Stability | Rationale |
| Light | UV Light (254/365 nm) | Very High Degradation | High energy photons directly cleave the azo bond.[15] |
| Ambient Lab Light | Moderate Degradation | Slower photodegradation occurs over hours to days. | |
| Dark (in foil) | Minimal Degradation | Eliminates the photodegradation pathway. | |
| Temperature | 4°C | High Stability | Low kinetic energy slows all reaction rates. |
| 25°C (Room Temp) | Baseline Stability | Standard condition, degradation is observable. | |
| 50°C | Low Stability | Increased temperature accelerates oxidative/hydrolytic reactions.[9] | |
| Atmosphere | Deoxygenated (N₂/Ar) | Enhanced Stability | Removes dissolved oxygen, a key reactant in oxidative degradation. |
| Air (Normal) | Baseline Stability | Oxygen is present to participate in degradation. | |
| Additives | Oxidizing Agent (e.g., H₂O₂) | Very Low Stability | Directly attacks and cleaves the azo bond.[8] |
| Radical Scavenger (e.g., BHT) | Enhanced Stability | Inhibits radical-mediated degradation pathways. |
Primary Degradation Pathways
The degradation of this compound can proceed through several mechanisms, primarily oxidative or reductive cleavage of the azo bond.
Caption: Major degradation pathways for this compound.
References
- This compound Material Safety D
- This compound - Safety D
- Safety D
- Material Safety Data Sheet - this compound, 97% (UV-Vis). Cole-Parmer.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound Product Inform
- This compound Product Inform
- Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH. PMC - NIH.
- Reductive metabolism of azo dyes and drugs: Toxicological implic
- Analytical Methods for the Degradation of Phytoconstituents.
- 4-Hydroxyazobenzene Product Inform
- The Oxidation of Azo Dyes and its relation to Light Fading.
- This compound Properties. ChemicalBook.
- Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integr
- Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxid
- 4-Hydroxyazobenzene Compound Summary. PubChem.
- Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes.
-
Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal. [Link]
- Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Royal Society of Chemistry.
- Oxidative degradation of cis- and trans-1,4-polyisoprenes and vulcanized natural rubber with enzyme-medi
- CHEMICAL STABILITY OF DRUGS. IIP Series.
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improving staining efficiency of 4-Phenylazophenol in histology
Welcome to the technical support guide for 4-Phenylazophenol. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on both fundamental principles and practical, field-tested experience. This guide is designed to help you master the art of staining with this compound, moving beyond simple step-following to a deep understanding of the technique's nuances.
Understanding this compound: The Science of Staining
This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a non-ionic, fat-soluble azo dye.[1][2][3] In histology, its primary application is the visualization of neutral lipids, such as triglycerides. Dyes like this compound are classified as lysochromes .[4][5]
The staining mechanism is not a chemical reaction but a physical process based on differential solubility.[6] The dye is more soluble in the lipids within the tissue than it is in the solvent from which it is applied (typically 60-70% alcohol).[4][7] This causes the dye to selectively partition from the solvent into the intracellular lipid droplets, effectively coloring them. This principle dictates the entire workflow, from tissue preparation to mounting.
Key Chemical & Physical Properties
| Property | Value | Source(s) |
| Synonyms | 4-Hydroxyazobenzene, Solvent Yellow 7, C.I. 11800 | [2][3] |
| Molecular Formula | C₁₂H₁₀N₂O | [8] |
| Appearance | Yellow to brown or dark red powder | [8][9][10] |
| Solubility | Soluble in ethanol, acetone, benzene; Insoluble in water | [8][11] |
| Staining Class | Azo Dye, Lysochrome (Sudan-type) | [5][6][12] |
The Staining Principle: A Conceptual Workflow
The diagram below illustrates the core principle of lysochrome staining. The dye, being in a state of supersaturation in its solvent, readily moves into the tissue component where it has higher solubility (the lipid droplet).
Caption: Principle of Lysochrome Staining.
Frequently Asked Questions (FAQs)
Q: Why can't I use my paraffin-embedded tissue for this compound staining? A: The paraffin embedding process requires dehydrating the tissue with alcohols and then clearing it with solvents like xylene. These organic solvents will dissolve the very neutral lipids you intend to stain.[1] Therefore, frozen sections are mandatory for accurate lipid staining.
Q: My staining is very weak or non-existent. What is the most common cause? A: The most frequent issues are an exhausted or improperly prepared working solution, or incorrect tissue processing. Ensure your working solution is freshly made by diluting the stock, allowing it to stand, and filtering it right before use.[13][14] Also, confirm you are using frozen sections and have not used any alcohol-based fixatives that could dissolve lipids.[1][6]
Q: I see small, dark crystals or precipitate on my tissue section. How can I prevent this? A: This is almost always due to dye precipitate from the working solution. It is critical to filter the working solution just before pouring it onto the slides.[13][14] Using a warm staining solution (if the protocol calls for it) and ensuring the differentiation step is adequate can also help.
Q: Can I use a standard xylene-based mounting medium? A: No. Just as xylene dissolves lipids during tissue processing, a xylene-based mounting medium will dissolve the stained lipid droplets and the dye itself after coverslipping. You must use an aqueous (water-based) mounting medium.[7][14]
In-Depth Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Weak or No Staining | 1. Incorrect Tissue Type: Paraffin-embedded tissue was used. | Use only frozen sections. The solvents in paraffin processing remove lipids, the target of the stain.[1] |
| 2. Improper Fixation: Fixative was alcohol-based or fixation time was insufficient. | Fix in 10% neutral buffered formalin. Alcohol can dissolve finer lipid droplets.[1][6] | |
| 3. Staining Solution is Exhausted/Old: The working solution was not freshly prepared. | Always prepare the working solution fresh from the stock solution for each staining run. The dye can precipitate out of the diluted solution over time.[7] | |
| 4. Insufficient Staining Time: Incubation time in the dye was too short. | Increase the staining time in increments of 5 minutes. Dense or lipid-rich tissues may require longer incubation. | |
| Excessive Background Staining | 1. Inadequate Differentiation: The differentiation step in 60-70% alcohol was too short. | Increase the duration of the differentiation step. Check slides microscopically during this step to monitor the removal of background color.[1] |
| 2. Evaporation of Stain: The staining jar was not covered, causing the dye to concentrate and precipitate. | Keep staining jars tightly covered during incubation to prevent the solvent from evaporating.[15] | |
| 3. Sections Too Thick: Sections cut thicker than 10-15 µm can trap excess dye. | Cut frozen sections at an optimal thickness of 8-10 µm.[7] | |
| Presence of Dye Precipitate | 1. Working Solution Not Filtered: Unfiltered solution contains dye crystals that deposit on the slide. | This is the most critical step for preventing precipitate. Filter the working solution through Whatman No. 1 paper or a 0.2 µm syringe filter immediately before use.[13][14] |
| 2. Staining Solution is Too Old: Dye has begun to crystallize out of the solution. | Prepare the working solution no more than 15-20 minutes before it is needed.[16] | |
| Uneven Staining | 1. Incomplete Fixation: The fixative did not fully penetrate the tissue. | Ensure the tissue block is not too thick and that it remains in the fixative for the appropriate duration. |
| 2. Air Bubbles: Air bubbles trapped between the slide and the staining solution prevented contact. | Gently lower the slides into the staining solution at an angle to avoid trapping air. | |
| 3. Sections Dried Out: The sections were allowed to dry at an inappropriate step (e.g., before mounting). | Keep sections moist throughout the staining process, especially before coverslipping with aqueous mountant.[14] | |
| Nuclear Counterstain is Weak or Absent | 1. Hematoxylin pH is Off: Contamination with acidic solutions can weaken the hematoxylin. | Ensure thorough rinsing after any acidic steps and before the hematoxylin step. Use fresh hematoxylin. |
| 2. Insufficient "Blueing": The step to develop the blue color of the hematoxylin was too short or omitted. | After hematoxylin and a water rinse, immerse slides in a dedicated bluing agent (like Scott's Tap Water Substitute) or running tap water until nuclei are a crisp blue.[4] |
Optimized Protocol for this compound Staining
This protocol is adapted from established methods for similar lysochrome dyes like Oil Red O and Sudan III.[1][7][14]
Reagent Preparation
-
This compound Stock Solution (Saturated):
-
This compound Working Solution:
-
Mix 30 mL of the filtered stock solution with 20 mL of distilled water.[14]
-
Let the mixture stand for 10-20 minutes. A slight precipitate may form.[13]
-
Crucially, filter this solution through a 0.2 µm syringe filter or Whatman filter paper immediately before use. [13][14] The working solution is not stable and should be discarded after use.
-
-
Other Reagents:
-
10% Neutral Buffered Formalin
-
60% Isopropanol (or 70% Ethanol, matching the stock solution solvent)
-
Mayer's Hematoxylin (or other suitable hematoxylin)
-
Aqueous Mounting Medium (e.g., Glycerine Jelly)[7]
-
Staining Workflow Diagram
Caption: Step-by-step staining workflow.
Step-by-Step Staining Procedure
-
Cut frozen sections at 8-10 µm and air dry them onto adhesive slides.[7]
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.[14]
-
Briefly wash slides in running tap water for 1-10 minutes.[7]
-
Rinse the slides briefly in 60% isopropanol (or 70% ethanol).[7]
-
Stain with the freshly prepared and filtered this compound working solution for 15 minutes in a covered Coplin jar.[7]
-
Differentiate briefly in 60% isopropanol. This step is critical and may require visual inspection under a microscope to ensure the background is clear while the lipid droplets remain stained.[1]
-
Rinse thoroughly in two changes of distilled water.[17]
-
Lightly counterstain the nuclei with Mayer's hematoxylin for 1-3 minutes.[4][14]
-
Wash gently in several changes of tap water.[4]
-
If desired, "blue" the hematoxylin by dipping in a suitable agent like Scott's Tap Water Substitute or leaving in running tap water for several minutes.[4]
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium, being careful not to apply pressure that could displace the stained lipids.[4][14]
Expected Results
Safety & Handling Guidelines
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[2][9] Handle the powder in a well-ventilated area or chemical fume hood to avoid inhaling dust.[9][18]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][19]
-
Storage: Store the powder in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like oxidizing agents.[2][18][20]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[9]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (UV-Vis).
- IHC WORLD. (2024, January 26). Oil Red O Staining Protocol (Ellis).
- Alfa Chemistry. (n.d.). Scientific Protocol for Sudan III Staining Solution: Composition, Application, and Safety Guidelines.
- The Yan Lab by Mei Zhang. (2022, October 31). Oil Red O Staining for Cultured Cells.
- Xin Chen Lab - UCSF. (n.d.). Oil red O staining.
- Newcomer Supply. (n.d.). Sudan III Stain, Saturated Alcoholic, Special Stains in Histo Lab.
- Benchchem. (n.d.). Application of Sudan III in Plant Tissue Histology: A Detailed Guide.
- BioVision. (n.d.). Lipid (Oil Red O) Staining Kit.
- (Author unknown). (n.d.). Oil Red O Histochemistry for frozen sections only.
- Fisher Scientific. (2021, December 26). SAFETY DATA SHEET - this compound.
- ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
- Santa Cruz Biotechnology. (2008, June 13). This compound - Material Safety Data Sheet.
- Kuhlmann, W.D. (2024, March 12). Dyes, stains, and special probes in histology. Laboratory Diagnostics & Cell Science Kuhlmann.
- Newcomer Supply. (2019, November). Sudan III Stain, Saturated Alcoholic for Frozen Sections - Technical Memo.
- StainsFile. (n.d.). Sudan III.
- Biosynth. (2021, July 16). Safety Data Sheet - this compound.
- ChemicalBook. (2025, July 14). This compound Chemical Properties,Uses,Production.
- TriStains. (n.d.). This compound | CAS 1689-82-3.
- Sigma-Aldrich. (n.d.). This compound 98 1689-82-3.
- ChemicalBook. (n.d.). This compound synthesis.
- SRIRAMCHEM. (n.d.). This compound.
- CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application.
- Chem-Impex. (n.d.). This compound.
- Ethos Biosciences. (n.d.). Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains.
- PubChem. (n.d.). 4-Hydroxyazobenzene.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newcomersupply.com [newcomersupply.com]
- 5. stainsfile.com [stainsfile.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 8. This compound | CAS 1689-82-3 | S10150 | TriStains | Histology [tristains.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | 1689-82-3 [chemicalbook.com]
- 12. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 15. scribd.com [scribd.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. biosynth.com [biosynth.com]
Technical Support Center: Enhancing the Performance of 4-Phenylazophenol in Dye-Sensitized Solar Cells (DSSCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylazophenol in Dye-Sensitized Solar Cells (DSSCs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the performance of your DSSCs. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound as a sensitizer in DSSCs.
Q1: Why is this compound a promising candidate for DSSCs?
This compound, an azobenzene derivative, is an attractive organic dye for DSSCs due to its straightforward synthesis, low cost, and strong absorption in the visible region of the electromagnetic spectrum.[1][2] The azobenzene chromophore allows for n-π* and π-π* electronic transitions, which are crucial for light absorption and subsequent electron injection into the semiconductor's conduction band.[1][2]
Q2: What are the key performance parameters I should be monitoring for my this compound-based DSSC?
The primary performance indicators for any DSSC, including those using this compound, are:
-
Short-circuit current density (Jsc): A measure of the maximum current a solar cell can deliver.
-
Open-circuit voltage (Voc): The maximum voltage a solar cell can produce.
-
Fill factor (FF): The ratio of the maximum power from the solar cell to the product of Voc and Jsc.
-
Power conversion efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.
These parameters are determined from the current-voltage (I-V) characteristics of the fabricated cell under simulated sunlight.[3]
Q3: What is the general workflow for fabricating a DSSC with this compound?
The fabrication process involves several key steps:
-
Preparation of a transparent conductive oxide (TCO) substrate.
-
Deposition of a mesoporous semiconductor layer, typically titanium dioxide (TiO2).[3]
-
Sintering of the TiO2 film to ensure good particle-to-particle connection.
-
Sensitization of the TiO2 film by immersing it in a solution of this compound.
-
Assembly of the solar cell with a counter electrode.
-
Introduction of an electrolyte containing a redox couple (e.g., I-/I3-).
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My DSSC shows low Jsc. What are the potential causes and how can I address them?
A low short-circuit current density can stem from several factors. Here's a systematic approach to troubleshooting:
-
Poor Dye Loading: Insufficient adsorption of this compound onto the TiO2 surface will result in poor light harvesting.
-
Solution: Optimize the dye concentration in the sensitization solution.[4] Increase the immersion time of the TiO2 film in the dye bath. Ensure the solvent used for the dye bath effectively dissolves the dye and promotes adsorption onto the TiO2. Aprotic solvents with high polarity, like acetonitrile, are often preferred.[5][6]
-
-
Dye Aggregation: this compound molecules can aggregate on the TiO2 surface, which can quench excited states and hinder electron injection.[7][8][9]
-
Inefficient Electron Injection: The energy level of the dye's excited state (LUMO) may not be sufficiently higher than the conduction band edge of the TiO2.
-
Solution: While modifying the dye's molecular structure is a long-term strategy, you can investigate different TiO2 sources or treatment methods that may slightly alter its conduction band edge.
-
-
High Charge Recombination: Electrons injected into the TiO2 can recombine with oxidized dye molecules or the redox mediator in the electrolyte.
-
Solution: The use of co-adsorbents can also passivate the TiO2 surface, reducing recombination sites.[10] Additionally, optimizing the electrolyte composition, for instance by adding guanidinium thiocyanate, can suppress recombination.
-
Q2: I'm observing a low Voc. What could be the issue?
A reduced open-circuit voltage is often related to energy level misalignment or increased recombination.
-
Unfavorable Fermi Level Shift: The adsorption of dye molecules can negatively shift the conduction band edge of TiO2, reducing the potential difference between the semiconductor's Fermi level and the electrolyte's redox potential.
-
Solution: Co-adsorbents can sometimes mitigate this effect by altering the surface dipole.[11]
-
-
Increased Recombination: A high rate of electron recombination with the electrolyte's redox species is a common cause of low Voc.
-
Solution: As with low Jsc, incorporating co-adsorbents to passivate the TiO2 surface is a key strategy.[10] Modifying the electrolyte with additives like 4-tert-butylpyridine (TBP) can also raise the TiO2 conduction band and reduce recombination.
-
Q3: The fill factor (FF) of my cell is poor. How can I improve it?
A low fill factor is typically indicative of high internal resistance within the solar cell.
-
High Series Resistance: This can arise from the TCO sheet resistance, poor contacts, or the resistance of the electrolyte.
-
Solution: Ensure high-quality TCO substrates are used. Optimize the thickness of the TiO2 layer; an overly thick layer can increase electron transport path length and resistance. Ensure the counter electrode has a highly catalytic surface for the redox reaction.
-
-
High Charge Transfer Resistance at the Counter Electrode: Inefficient catalysis of the redox mediator regeneration at the counter electrode increases internal resistance.
-
Solution: Ensure proper preparation and deposition of the catalytic material (e.g., platinum or a suitable carbon-based material) on the counter electrode.
-
Q4: My DSSC's performance degrades quickly under illumination. What causes this instability and how can it be mitigated?
The photostability of this compound can be a concern due to the potential for photo-isomerization of the azobenzene group.[13]
-
Trans-to-Cis Isomerization: Upon light absorption, the more stable trans-isomer of this compound can convert to the cis-isomer.[13] This change in molecular geometry can alter the dye's absorption spectrum, its binding to the TiO2 surface, and its electronic properties, leading to performance degradation.
-
Solution: While inherent to the molecule, the rate of this isomerization and the thermal relaxation back to the trans-form can be influenced by the local environment.[14] The use of co-adsorbents and specific electrolyte additives may help to stabilize the trans-isomer on the TiO2 surface.
-
-
Dye Desorption: The dye may slowly detach from the TiO2 surface, especially in the presence of certain electrolyte components or impurities.
-
Solution: Ensure high purity of all materials. The anchoring of the dye to the TiO2 is critical; for this compound, this is typically through the hydroxyl group.[15] Proper surface preparation of the TiO2 is important for strong binding.
-
-
Electrolyte Degradation: The electrolyte itself can degrade under prolonged light and heat exposure.
-
Solution: Use high-purity, anhydrous solvents for the electrolyte. Proper sealing of the cell is crucial to prevent leakage and contamination.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental procedures.
Protocol 1: Synthesis of this compound
This protocol is a general guideline. For detailed and specific synthesis procedures, refer to established chemical literature.[16][17]
-
Diazotization of Aniline:
-
Dissolve aniline in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at a low temperature (0-5 °C).
-
Slowly add a cooled aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature to form the diazonium salt.
-
-
Coupling with Phenol:
-
Dissolve phenol in an alkaline solution (e.g., NaOH solution).
-
Slowly add the prepared diazonium salt solution to the alkaline phenol solution, again at a low temperature.
-
The coupling reaction will result in the formation of this compound as a colored precipitate.
-
-
Purification:
-
Filter the crude product and wash it with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Protocol 2: Preparation of Dye Sensitization Solution with Co-adsorbent
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol) at a concentration of 0.3-0.5 mM.
-
Prepare a stock solution of chenodeoxycholic acid (CDCA) in the same solvent system at a concentration of 10-20 mM.
-
For the final dye sensitization bath, mix the this compound stock solution with the CDCA stock solution. A common ratio is 1:1 by volume, but this should be optimized for your specific system.
Protocol 3: Sensitization of TiO2 Photoanode
-
Prepare the TiO2-coated TCO substrate and sinter it at the appropriate temperature (typically 450-500 °C) to ensure good necking between the TiO2 particles.
-
Allow the sintered photoanode to cool to approximately 80-100 °C.
-
While still warm, immerse the photoanode into the dye sensitization solution prepared in Protocol 2.
-
Keep the photoanode in the dye solution for a specific duration (typically 12-24 hours) in a dark, sealed container to prevent solvent evaporation and light exposure.
-
After sensitization, remove the photoanode from the dye bath and rinse it with the solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode gently with a stream of nitrogen or argon.
IV. Data Presentation
Table 1: Hypothetical Performance of this compound DSSCs with and without CDCA Co-adsorbent
| Condition | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| Without CDCA | 0.65 | 5.2 | 0.60 | 2.03 |
| With CDCA (10 mM) | 0.68 | 6.5 | 0.65 | 2.87 |
Note: The data in this table is for illustrative purposes and will vary depending on the specific experimental conditions.
V. Conclusion
The performance of this compound in DSSCs is influenced by a multitude of factors, from dye purity and concentration to the composition of the electrolyte and the presence of co-adsorbents. By systematically addressing potential issues such as poor dye loading, aggregation, and charge recombination, significant improvements in cell efficiency can be achieved. This guide provides a foundational framework for troubleshooting and optimizing your experimental setup. For further advancements, molecular engineering of the this compound structure to enhance its optical and electronic properties remains a promising avenue of research.
VI. References
-
Zhang, L., et al. (2018). Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells. RSC Advances, 8(11), 5986-5992. Available at: [Link]
-
Semantic Scholar. (2018). Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells. Available at: [Link]
-
ResearchGate. (2020). Co-Adsorbents: A Key Component in Efficient and Robust Dye-Sensitized Solar Cells. Available at: [Link]
-
ResearchGate. (2001). Enzymatic Synthesis of Photoactive Poly(this compound). Available at: [Link]
-
ERIC. (2014). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Available at: [Link]
-
Hindawi. (2017). Steric and Solvent Effect in Dye-Sensitized Solar Cells Utilizing Phenothiazine-Based Dyes. Available at: [Link]
-
ResearchGate. (2023). Investigating the effect of solvent on the efficiency of natural pigment-based dye-sensitized solar cells. Available at: [Link]
-
ScienceDirect. (2023). Effective dyes for DSSCs–Important experimental and calculated parameters. Available at: [Link]
-
Semantic Scholar. (2021). Influence of Solvent on Dye-Sensitized Solar Cell Efficiency: What is so Special About Acetonitrile?. Available at: [Link]
-
ResearchGate. (2021). (PDF) Influence of Solvent on Dye-Sensitized Solar Cell Efficiency: What is so Special About Acetonitrile?. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of 4-phenyldiazenylnaphthalen-1-ol as a Sensitizer for Dye-Sensitized Solar Cells (DSSCS). Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (2019). PERFORMANCE ENHANCEMENT OF DYE SENSITIZED SOLAR CELL USING GRAPHENE OXIDE DOPED TITANIUM DIOXIDE PHOTOELECTRODE. Available at: [Link]
-
ResearchGate. (2017). (PDF) Performance enhancement of dye-sensitized solar cells (DSSCs) using a natural sensitizer. Available at: [Link]
-
Journal of Materials Chemistry A. (2021). Dye aggregation in dye-sensitized solar cells. Available at: [Link]
-
MDPI. (2020). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Available at: [Link]
-
ResearchGate. (2021). (PDF) Dye Aggregation in Dye-Sensitized Solar Cells. Available at: [Link]
-
PMC. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. Available at: [Link]
Sources
- 1. Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Dye aggregation in dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. files.eric.ed.gov [files.eric.ed.gov]
- 14. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 4-Phenylazophenol Stability and Storage
Welcome to the technical support guide for 4-Phenylazophenol (also known as 4-Hydroxyazobenzene, Solvent Yellow 7). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile azo dye in their experiments. Here, we address common questions and troubleshooting scenarios related to its long-term stability and storage, moving beyond standard Safety Data Sheet (SDS) information to provide practical, in-depth guidance. Our goal is to ensure the integrity of your experiments by maintaining the quality of this essential chemical.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
For maximal shelf-life, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The ideal temperature range is between 10°C and 25°C.[3][4] It is crucial to keep the container tightly sealed to protect the compound from atmospheric moisture and oxygen, which can contribute to degradation over time. The compound is a combustible solid, so it should be stored away from strong oxidizing agents.[1][2]
Q2: What are the primary degradation pathways for this compound?
As a hydroxy-substituted azo dye, this compound is susceptible to two main degradation pathways:
-
Oxidation: The azo group (–N=N–) and the phenol ring are both susceptible to oxidation. Atmospheric oxygen can lead to slow degradation, a process that may be accelerated by exposure to light and elevated temperatures. The initial step in the oxidation of some azo dyes is a hydrolytic attack on the hydrazone tautomer of the dye, which can lead to the cleavage of the azo bond and the formation of various byproducts, including diazo compounds and quinones.
-
Photodegradation: Azo dyes can be sensitive to UV light. While this compound is noted for its good lightfastness in some applications, prolonged exposure to light, especially in solution, can induce photochemical reactions.[1] This can lead to the cleavage of the azo bond and the formation of aromatic amines and phenolic compounds, ultimately resulting in a loss of color and the introduction of impurities.
Q3: How can I visually assess the quality of my stored this compound?
Fresh, high-purity this compound is typically a brown or dark-yellow fine crystalline powder.[2][4] While subtle chemical changes may not be visible, significant degradation may manifest as:
-
Color Change: A noticeable lightening or darkening of the powder, or the appearance of mottled colors, can indicate degradation.
-
Clumping or Caking: The absorption of moisture due to improper storage can cause the fine powder to clump together. This indicates a breach in the container's seal and an increased risk of hydrolytic degradation.
-
Incomplete Dissolution: When preparing solutions, degraded material may show poor solubility or the presence of insoluble particulates in solvents where it is normally fully soluble (such as ethanol, acetone, and benzene).[2]
Q4: What is the expected shelf life of this compound?
When stored under the recommended conditions (cool, dry, dark, and in a sealed container), solid this compound is a stable compound. Manufacturers do not always specify a shelf life, but with proper storage, it can be expected to remain viable for several years. However, for applications requiring high purity, it is advisable to re-evaluate the compound's quality after prolonged storage (e.g., more than 2-3 years) or if any visual changes are observed.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during experiments, potentially linked to the stability and storage of this compound.
| Observed Problem | Potential Cause Related to Stability | Troubleshooting Steps & Explanations |
| Inconsistent or weaker than expected color intensity in dyeing applications. | Degradation of the this compound has occurred, leading to a lower concentration of the active chromophore. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place with the container tightly sealed. 2. Perform a Quality Check: Dissolve a small amount of the powder in a suitable solvent (e.g., ethanol). A fresh sample should yield a clear, brightly colored solution. The presence of insoluble matter or a duller color may indicate degradation. 3. Consider a New Batch: If degradation is suspected, it is best to use a fresh, unopened container of this compound to ensure reproducible results. The degradation products can interfere with the dyeing process. |
| Unexpected color shifts in pH indicator applications. | The presence of acidic or basic degradation byproducts can alter the solution's pH or interfere with the expected color transition range. | 1. Check for Impurities: Degradation can introduce impurities that affect the compound's pKa. 2. Run a Control: Prepare a solution of the indicator in a known buffer solution to verify that the color transition occurs at the correct pH. 3. Purify the Compound: If necessary, this compound can be recrystallized from benzene or 95% ethanol to remove impurities.[2] |
| Multiple spots on a Thin Layer Chromatography (TLC) plate of a reaction mixture where this compound is a starting material. | The starting material is impure due to degradation, introducing multiple compounds into the reaction from the outset. | 1. Run a TLC of the Starting Material: Before starting the reaction, run a TLC of the this compound itself. A pure sample should show a single spot. 2. Interpret the TLC: If multiple spots are present, it confirms that the starting material is degraded. The additional spots could correspond to oxidation or cleavage products. 3. Purify or Replace: Do not proceed with the reaction using degraded material. Purify the compound by recrystallization or obtain a new batch. |
| Low yield or formation of unexpected byproducts in a synthesis reaction using this compound. | The reactive sites of this compound (the phenol group or the aromatic rings) may have been altered by oxidation or other degradation processes. | 1. Confirm the Identity of Byproducts: If possible, characterize the unexpected byproducts using analytical techniques such as mass spectrometry or NMR to understand the side reactions that are occurring. 2. Assess the Purity of the Starting Material: Use techniques like melting point determination (a broad melting range can indicate impurity) or spectroscopy to check the quality of the this compound. The melting point of pure this compound is in the range of 150-154°C.[5] 3. Use Freshly Opened Reagent: For critical syntheses, always use a new or recently opened container of this compound that has been stored correctly. |
Experimental Protocols
Protocol 1: Simple Quality Check of this compound
This protocol provides a quick assessment of the quality of your stored this compound.
-
Visual Inspection:
-
Examine the solid material. It should be a free-flowing, brown to dark-yellow powder.
-
Look for any signs of clumping, discoloration, or the presence of foreign particles.
-
-
Solubility Test:
-
Prepare a dilute solution by dissolving a small amount of the powder (a few milligrams) in 1-2 mL of ethanol or acetone in a clean test tube.
-
Observe the solution. A high-quality sample should dissolve completely to give a clear, vibrantly colored solution.
-
The presence of suspended particles or a hazy appearance may suggest impurities or degradation.
-
-
Melting Point Determination:
-
If you have access to a melting point apparatus, determine the melting point of a small sample.
-
Pure this compound has a sharp melting point in the range of 150-154°C.[5] A significantly lower or broader melting range is indicative of impurities.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting issues that may be related to the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
-
NIST. (n.d.). Phenol, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on cis-to-trans isomerization of 4-hydroxyazobenzene aggregated through intermolecular hydrogen bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Oxidation of Azo Dyes and its relation to Light Fading. Retrieved from [Link]
-
ResearchGate. (2022). Progression and Application of Photocatalytic Membrane Reactor for Dye Removal: An Overview. Retrieved from [Link]
- Abadulla, E., Tzanov, T., Costa, S., Robra, K. H., Cavaco-Paulo, A., & Gübitz, G. M. (2000). Decolorization and detoxification of textile dyes with a laccase from Trametes hirsuta. Applied and Environmental Microbiology, 66(8), 3357–3362.
- de Souza, S. M. A. G. U., Bonilla, K. A. S., & de Souza, A. A. U. (2018). Degradation of Reactive Dyes by Thermally Activated Persulfate and Reuse of Treated Textile Dye-Bath. Journal of the Brazilian Chemical Society, 29(5), 1036-1044.
-
ResearchGate. (2021). Degradation of Reactive Dyes by Thermally Activated Persulfate and Reuse of Treated Textile Dye-Bath. Retrieved from [Link]
Sources
Technical Support Center: 4-Phenylazophenol Stock Solution Stability
Welcome to the technical support center for 4-Phenylazophenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the preparation and storage of this compound stock solutions. Our goal is to provide you with the expertise and practical insights needed to prevent precipitation and ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a yellow-brown crystalline powder.[1][2][3] It is an azo dye widely used in various industrial and research applications, including as a colorant for varnishes, fats, and resins, and as an intermediate in the synthesis of other dyes.[1][3] A critical characteristic for laboratory use is its solubility: it is practically insoluble in water but soluble in several organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, benzene, and ether.[1][4]
Q2: I've observed precipitation in my this compound stock solution. What are the likely causes?
A2: Precipitation in this compound stock solutions is a common issue that can typically be attributed to one or more of the following factors:
-
Solvent Choice and Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to its precipitation out of the solution.
-
pH of the Solution: this compound is a phenolic compound and thus a weak acid, with a pKa around 8.2-8.9.[1] In neutral or acidic conditions, it exists in its less soluble protonated form.
-
Solvent Evaporation: Evaporation of a volatile solvent like ethanol or acetone will increase the concentration of this compound, potentially beyond its solubility limit.[5]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of your this compound stock solution. Here are the key recommendations:
-
Temperature: Store stock solutions at a consistent temperature, ideally between 2-8°C, as recommended by some suppliers, or at a controlled room temperature (10-25°C).[1][6] Avoid freezing and thawing cycles.
-
Light Protection: Azo dyes can be sensitive to light, which can lead to degradation.[2] Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Airtight Container: To prevent solvent evaporation and potential oxidation, use a tightly sealed container.[2][4][7]
Troubleshooting Guide: Precipitation in this compound Stock Solutions
This guide provides a systematic approach to diagnosing and resolving precipitation issues with your this compound stock solutions.
Initial Diagnosis
Before taking corrective action, it's important to identify the potential cause of precipitation. Consider the following questions:
-
When did the precipitation occur? (e.g., immediately after preparation, after storage in the refrigerator, after addition to an aqueous buffer)
-
What is the solvent and concentration of your stock solution?
-
How was the stock solution stored? (e.g., temperature, light exposure)
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
-
Issue: Precipitation upon cooling or storage at 2-8°C.
-
Cause: The solubility of this compound is temperature-dependent. As the temperature decreases, its solubility in the organic solvent also decreases.
-
Solution:
-
Allow the stock solution to warm to room temperature.
-
If the precipitate does not redissolve, gently warm the solution in a water bath (do not exceed 40-50°C) and vortex until the solid is fully dissolved.
-
For long-term storage at low temperatures, consider preparing a more dilute stock solution.
-
-
-
Issue: Precipitation immediately after preparation.
-
Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent at room temperature.
-
Solution:
-
-
Issue: Precipitation when diluting the stock solution into an aqueous buffer.
-
Cause: this compound is insoluble in water. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the compound can precipitate out. This is especially true if the final pH is neutral or acidic.
-
Solution:
-
pH Adjustment: this compound is a phenolic compound and its solubility in aqueous solutions increases significantly at alkaline pH.[1] Adjust the pH of your final aqueous solution to be slightly above the pKa of this compound (i.e., pH > 9) to deprotonate the phenolic hydroxyl group and increase its solubility.
-
Use of a Co-solvent: In some cases, maintaining a certain percentage of the organic solvent (e.g., 5-10% DMSO or ethanol) in the final aqueous solution can help to keep the compound dissolved. However, be mindful of the potential effects of the organic solvent on your experiment.
-
-
Recommended Protocol for Preparing a Stable Stock Solution of this compound
This protocol provides a step-by-step method for preparing a stable stock solution of this compound.
Materials and Equipment:
-
This compound powder
-
High-purity DMSO or ethanol (reagent grade or higher)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass vials with screw caps
Protocol Workflow Diagram
Caption: Protocol for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration. For example, for a 10 mM stock solution in 10 mL of solvent:
-
Molecular Weight of this compound = 198.22 g/mol
-
Mass = 0.010 mol/L * 0.010 L * 198.22 g/mol = 0.0198 g = 19.8 mg
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder using a calibrated balance.
-
Add the solvent: Transfer the powder to an appropriately sized amber glass vial. Add the desired volume of high-purity DMSO or ethanol.
-
Dissolve the compound: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Gentle warming in a water bath (not exceeding 40-50°C) can also be employed.
-
Storage: Store the stock solution in the tightly capped amber vial at 2-8°C or a controlled room temperature, protected from light.[2][4][6][7]
Solvent Selection and Concentration Guidelines
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Generally offers the best solubility. Be aware of potential toxicity in cell-based assays at higher final concentrations.[5] |
| Ethanol | 1-10 mM | A good alternative to DMSO, but less volatile.[5] Ensure the stock solution is tightly sealed to prevent evaporation. |
Note: The provided concentrations are conservative starting points. The maximum solubility may be higher, but it is always recommended to prepare a concentration that remains stable under your specific storage conditions.
References
-
ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? Retrieved January 6, 2026, from [Link]
Sources
- 1. This compound | 1689-82-3 [chemicalbook.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1689-82-3 | FP52634 | Biosynth [biosynth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: pH-Dependent Stability of 4-Phenylazophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Phenylazophenol. This document provides in-depth information, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. Our goal is to explain the critical influence of pH on the stability and behavior of this compound, ensuring the integrity and reproducibility of your experiments.
Introduction: Why pH is a Critical Parameter
This compound, also known as 4-Hydroxyazobenzene, is an azo dye widely used in various applications, including as a colorant, an intermediate in organic synthesis, and in the development of chemical sensors.[1][2] Its utility is fundamentally linked to its chemical structure, which is highly sensitive to the surrounding pH. The molecule contains a phenolic hydroxyl group with a pKa of approximately 8.2.[3][4] This means that below this pH, the compound exists predominantly in its neutral, protonated (azo-phenol) form, while in alkaline conditions (pH > 8.2), it deprotonates to form the anionic phenolate species.[4] This structural change not only alters the molecule's color and spectral properties but also dramatically impacts its stability. Understanding and controlling pH is therefore not merely a procedural step but a critical factor for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on the chemical structure and appearance of this compound?
The most immediate effect of pH is on the ionization state of the phenolic hydroxyl group. This is a classic acid-base equilibrium.
-
In Acidic to Neutral Solutions (pH < 7): this compound is in its protonated, neutral form. Solutions in organic solvents typically appear as a brilliant yellow.[2]
-
In Basic/Alkaline Solutions (pH > 8.2): The hydroxyl group loses its proton, forming the negatively charged phenolate ion. This change in the electronic structure of the chromophore results in a color change; solutions in the presence of a strong base like sodium hydroxide turn to a golden or orange-red color.[2]
This equilibrium is the reason this compound can act as a pH indicator and why its UV-Visible spectrum is highly pH-dependent.
Caption: Acid-base equilibrium of this compound.
Q2: My this compound solution is rapidly degrading in a basic buffer (e.g., pH 9-10). What is happening?
This is a common and expected issue. While the deprotonation to the phenolate form is reversible, the phenolate ion itself is significantly less stable than the protonated phenol form. Phenolic compounds, in general, are susceptible to degradation under alkaline conditions.[5][6]
The underlying causality is increased susceptibility to oxidation . The negative charge on the phenolate ion increases the electron density of the aromatic ring, making it much more easily oxidized by dissolved oxygen or other oxidizing agents in your medium. This oxidative degradation is often irreversible and leads to the cleavage of the azo bond or modification of the aromatic rings, resulting in a loss of color and the formation of degradation byproducts.[7]
Q3: What are the optimal pH and storage conditions for a this compound stock solution?
To ensure long-term stability and prevent premature degradation, follow these recommendations:
-
Solvent: Prepare stock solutions in a dry, high-purity organic solvent such as methanol, ethanol, or DMSO, where the compound is soluble.[1][3]
-
pH: If preparing an aqueous buffer solution for an experiment, it is best to maintain a slightly acidic to neutral pH (pH 4-7). This ensures the compound remains in its more stable, protonated form.[8]
-
Storage: Store stock solutions in tightly sealed containers in a cool, dry, and dark place.[3][8][9] Azo dyes can be sensitive to light (photolysis), so amber vials or containers wrapped in aluminum foil are recommended.[8]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
Q4: How can I quantitatively monitor the stability of this compound as a function of pH?
UV-Visible spectrophotometry is the most direct and effective method. The protonated (phenol) and deprotonated (phenolate) forms have distinct absorption maxima (λmax).[10][11]
A typical stability study involves:
-
Preparing a series of buffers across your desired pH range.
-
Adding a consistent concentration of this compound to each buffer.
-
Immediately recording the initial UV-Vis spectrum (Time = 0).
-
Incubating the solutions under controlled conditions (e.g., specific temperature, light exposure).
-
Recording spectra at subsequent time points (e.g., 1h, 4h, 8h, 24h).
Stability is assessed by monitoring the decrease in absorbance at the λmax of the primary species over time. A rapid decrease indicates degradation.
Q5: Should I be concerned about tautomerism with this compound?
Yes, this is an important consideration. This compound can exist in two tautomeric forms: the azo-phenol form and the quinone-hydrazone form.[12] This equilibrium can be influenced by solvent polarity and, to some extent, pH. These two forms have different spectral properties, with the azo-phenol form absorbing at a lower wavelength (around 350-400 nm) and the quinone-hydrazone form absorbing at a higher wavelength (around 480 nm).[12] While the azo-phenol form is generally predominant, shifts in experimental conditions could alter this equilibrium and lead to unexpected spectral changes. It is crucial to be aware of this phenomenon when interpreting spectrophotometric data.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Unexpected shifts in λmax or the appearance of new peaks in the UV-Vis spectrum. | 1. pH Fluctuation: The buffer capacity was exceeded, or the buffer is inappropriate for the experimental pH range. 2. Tautomeric Shift: A change in solvent or temperature is favoring the quinone-hydrazone tautomer.[12] 3. Degradation: You are observing the spectral signature of one or more degradation products. | 1. Verify the pH of your solution with a calibrated pH meter. Ensure you are using a buffer with a pKa within ±1 unit of your target pH. 2. Maintain consistent solvent and temperature conditions. Document any spectral shifts as potentially related to tautomerism. 3. Perform a time-course experiment to confirm degradation. Consider using HPLC to separate and identify potential degradants. |
| Rapid loss of concentration (fading color) in alkaline media. | Oxidative Degradation: The phenolate form of the molecule is being rapidly oxidized by dissolved oxygen.[6][7] | 1. Work at a lower pH if the experiment allows. 2. De-gas your buffers by sparging with nitrogen or argon before adding the compound. 3. Add an antioxidant to the buffer system if it does not interfere with your downstream application. 4. Prepare solutions fresh and use them immediately. |
| Inconsistent results in cell-based or enzymatic assays using different buffer systems. | pH-Dependent Bioavailability/Activity: The neutral and anionic forms of the molecule may have different abilities to cross cell membranes or interact with a target protein. The stability difference also means the effective concentration is changing over the course of the experiment. | 1. Standardize the buffer system and pH for all related experiments. 2. Conduct a preliminary stability test of this compound in your specific assay buffer and over the time course of your experiment. 3. Report the exact buffer composition and pH in your methodology. Consider that at physiological pH (~7.4), the compound is mostly in its stable, protonated form. |
Quantitative Data Summary
The spectral characteristics of this compound are highly dependent on its protonation state.
Table 1: Expected Spectral Properties of this compound Species
| Condition | Predominant Species | Approximate λmax | Appearance |
| Acidic (pH < 7) | Azo-Phenol (Neutral) | ~347-350 nm | Yellow |
| Alkaline (pH > 9) | Phenolate (Anionic) | Shift to longer wavelength | Golden / Orange-Red |
| Tautomer | Quinone-Hydrazone | ~480 nm | Red-shifted |
Note: λmax values are approximate and can vary with solvent and temperature.[12]
Experimental Protocol
Protocol 1: Kinetic Analysis of this compound Stability via UV-Vis Spectrophotometry
This protocol provides a framework for assessing the degradation kinetics of this compound at different pH values.
Objective: To determine the rate of degradation of this compound at acidic, neutral, and alkaline pH.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
UV-Vis Spectrophotometer with quartz cuvettes
-
Calibrated pH meter
-
Methanol or Ethanol (Spectroscopic grade)
-
Buffer components (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9)
-
Deionized water
Workflow Diagram:
Caption: Workflow for pH-dependent stability study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in spectroscopic grade methanol to prepare a 1 mg/mL stock solution.
-
Causality Insight: Methanol is used as it readily dissolves the compound and has a low UV cutoff, preventing interference.[3]
-
-
Buffer Preparation: Prepare 100 mL each of your desired buffers (e.g., 0.1 M citrate pH 4.0, 0.1 M phosphate pH 7.0, and 0.1 M borate pH 9.0). Ensure the final ionic strength is consistent across all buffers.
-
Causality Insight: Maintaining constant ionic strength ensures that observed effects are due to changes in pH alone and not variations in ionic activity.
-
-
Preparation of Test Solutions: For each pH value, pipette the required volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to achieve a final concentration with an absorbance maximum between 0.5 and 1.0 AU (e.g., 10 µg/mL). Prepare these solutions immediately before starting the experiment.
-
Time=0 Measurement: As soon as each solution is prepared, rinse a quartz cuvette with the solution, fill it, and record the full UV-Vis spectrum (e.g., 250-600 nm). This is your T=0 reading. Use the corresponding buffer as the blank.
-
Incubation: Store the flasks containing the test solutions under controlled temperature conditions (e.g., 25°C) and protect them from light by wrapping them in aluminum foil.
-
Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask, place it in the cuvette, and record the UV-Vis spectrum.
-
Data Analysis:
-
For each pH, identify the initial λmax from the T=0 scan.
-
Plot the absorbance at this λmax as a function of time for each pH.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 reading.
-
A steep decline in absorbance at pH 9 compared to pH 4 and 7 will quantitatively demonstrate its instability in alkaline conditions.
-
References
-
This compound - Properties and Information. (2024). ChemBK. [Link]
-
Material Safety Data Sheet - this compound, 97% (UV-Vis). (N.D.). Cole-Parmer. [Link]
-
4-Hydroxyazobenzene. (N.D.). PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - p-Phenylazophenol. (2014). Chem Service. [Link]
-
Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes. (2014). ResearchGate. [Link]
-
A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[1]arene Chromoionophore. (2023). MDPI. [Link]
-
Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (N.D.). Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
Phenol, 4-(phenylazo)-. (N.D.). NIST WebBook. [Link]
-
Gas-phase tautomerism in hydroxy azo dyes - from 4-phenylazo-1-phenol to 4-phenylazo-anthracen-1-ol. (2010). PubMed. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. [Link]
-
Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. (2020). Environmental Engineering Research. [Link]
-
Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. (2018). PMC, NIH. [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (N.D.). DigitalCommons@USU. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2012). Pharmaceutical Technology. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
THE SPECTROPHOTOMETRIC DETERMINATION OF pH. (N.D.). University of California, Santa Cruz. [Link]
-
SAFETY DATA SHEET - this compound. (2011). Thermo Fisher Scientific. [Link]
-
Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. (2023). Journal of Chemical Education, ACS Publications. [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. (2025). International Journal of Scientific Development and Research. [Link]
-
A Review on Stability Studies of Pharmaceutical Products. (N.D.). International Journal of Pharmaceutical and Research Sciences. [Link]
-
Spectrophotometric pH measurements. (N.D.). IOW. [Link]
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- 1. chembk.com [chembk.com]
- 2. This compound | 1689-82-3 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. biosynth.com [biosynth.com]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. chem.fsu.edu [chem.fsu.edu]
- 12. mdpi.com [mdpi.com]
common mistakes in 4-Phenylazophenol synthesis and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Common Mistakes and Solutions
The synthesis of 4-phenylazophenol, while a classic example of electrophilic aromatic substitution, is sensitive to several experimental parameters. Below are common issues encountered and their respective solutions.
Problem 1: Low or No Yield of this compound
This is one of the most frequent issues, often stemming from problems in one of the two key reaction stages: diazotization of aniline or the subsequent azo coupling with phenol.
Root Cause Analysis & Solutions
A. Incomplete Diazotization of Aniline
-
Cause: The formation of the benzenediazonium salt is highly temperature-dependent. Temperatures above 5°C can lead to the decomposition of the unstable diazonium salt, resulting in the formation of phenol as a byproduct and nitrogen gas evolution.[1][2][3]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite to the acidic aniline solution. Use an ice-salt bath for more effective cooling.[4][5]
-
Slow, Dropwise Addition: Add the sodium nitrite solution slowly and dropwise to the aniline solution. This helps to control the exothermic nature of the reaction and maintain the low temperature.[4]
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, it is crucial to confirm the presence of a slight excess of nitrous acid. This can be done using starch-iodide paper, which will turn blue-black in the presence of nitrous acid.[4] This ensures that all the aniline has reacted.
-
B. Ineffective Azo Coupling
-
Cause: The pH of the reaction medium is critical for the coupling of the benzenediazonium salt with phenol.[6][7] If the pH is too acidic, the concentration of the more nucleophilic phenoxide ion is too low for the reaction to proceed efficiently.[8] Conversely, if the pH is too alkaline (typically above 9), the benzenediazonium salt can decompose.[8]
-
Solution:
-
Optimal pH Range: The coupling reaction should be carried out in a mildly alkaline medium, with a pH range of 5-9 being optimal.[8] This ensures a sufficient concentration of the phenoxide ion for the electrophilic attack by the diazonium salt, while maintaining the stability of the diazonium salt.[8][9]
-
Proper Base Addition: To achieve the desired pH, a cold solution of sodium hydroxide is typically added to the phenol solution before the addition of the cold diazonium salt solution.[2] The pH should be monitored and adjusted as needed.
-
C. Premature Decomposition of the Diazonium Salt
-
Cause: Benzenediazonium salts are notoriously unstable and should be used immediately after preparation.[10] Allowing the diazonium salt solution to warm up or stand for an extended period will lead to its decomposition.[4]
-
Solution:
-
Immediate Use: Prepare the diazonium salt solution only when you are ready to proceed with the coupling reaction.
-
Maintain Low Temperature: Keep the diazonium salt solution in an ice bath until it is added to the phenol solution.[10]
-
Problem 2: Formation of an Oily or Tarry Product Instead of a Crystalline Solid
-
Cause: This often indicates the presence of impurities, such as unreacted starting materials or byproducts like phenol (from diazonium salt decomposition).[2] Rapid crystallization from a supersaturated solution can also lead to the trapping of impurities and the formation of an oil.
-
Solution:
-
Purification by Recrystallization: The crude product should be purified by recrystallization. A suitable solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[11] Ethanol or a mixture of ethanol and water are commonly used for this purpose.[12]
-
Slow Cooling: During recrystallization, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of well-defined crystals and minimizes the inclusion of impurities.[13]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[14]
-
Problem 3: The Product is a Dark, Off-Color Solid
-
Cause: The presence of colored impurities, often from side reactions or the decomposition of reagents.
-
Solution:
-
Decolorizing Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of decolorizing carbon (activated charcoal) can be added to the solution.[15] The solution is then hot filtered to remove the carbon and the adsorbed colored impurities before being allowed to cool and crystallize.[15]
-
II. Frequently Asked Questions (FAQs)
Q1: Why is it so important to keep the diazotization reaction at 0-5°C?
A1: The benzenediazonium salt formed during the diazotization of aniline is thermally unstable.[1][5] At temperatures above 5°C, it readily decomposes into nitrogen gas and a phenyl cation, which then reacts with water to form phenol.[2][3] This decomposition not only reduces the yield of the desired diazonium salt but also introduces phenol as a significant impurity. Therefore, maintaining a low temperature is critical for the stability and successful formation of the benzenediazonium salt.[10]
Q2: What is the role of pH in the azo coupling reaction?
A2: The pH of the reaction medium plays a crucial dual role in the azo coupling reaction.[6][9] For the coupling to occur, the phenol must be deprotonated to form the more nucleophilic phenoxide ion.[8] This is favored in a basic medium. However, the benzenediazonium salt, which acts as the electrophile, is unstable in strongly alkaline conditions and will decompose.[8] Therefore, a mildly alkaline pH (typically between 5 and 9) provides the optimal balance, ensuring a sufficient concentration of the reactive phenoxide ion while maintaining the stability of the diazonium salt.[8]
Q3: My final product has a very broad melting point range. What does this indicate and how can I fix it?
A3: A broad melting point range is a strong indication that your product is impure. Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. To address this, you should purify your product, typically by recrystallization.[11] After recrystallization, the melting point of the purified this compound should be sharp and within the literature range (typically 150-152°C).[12]
Q4: Can I store the benzenediazonium chloride solution for later use?
A4: No, it is highly inadvisable to store benzenediazonium chloride solutions. These salts are unstable and should be used immediately after preparation.[10] Storing the solution, even at low temperatures, will lead to decomposition and a significant reduction in the yield of your final product.[4] Furthermore, solid diazonium salts are explosive and should never be isolated and stored.[4]
III. Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound, incorporating best practices to avoid common mistakes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Aniline | 93.13 | 1.23 mL (1.25 g) | 0.0134 |
| Concentrated HCl | 36.46 | 4.0 mL | - |
| Sodium Nitrite | 69.00 | 1.0 g | 0.0145 |
| Phenol | 94.11 | 1.2 g | 0.0127 |
| Sodium Hydroxide | 40.00 | ~1.5 g | ~0.0375 |
Step-by-Step Procedure
Part A: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 1.23 mL of aniline in a mixture of 4.0 mL of concentrated hydrochloric acid and 8.0 mL of distilled water.[16]
-
Cool this solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 1.0 g of sodium nitrite in 5 mL of distilled water and cool this solution in the ice bath.[16]
-
Add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of about 10 minutes, ensuring the temperature does not rise above 5°C.[4]
-
After the addition is complete, stir the solution for another 5-10 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue-black).[4] The resulting solution contains the benzenediazonium chloride.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.2 g of phenol in 15 mL of 10% sodium hydroxide solution.
-
Cool this solution to 5°C in an ice bath.
-
Slowly, and with constant stirring, add the cold benzenediazonium chloride solution from Part A to the cold phenol solution.
-
A yellow-orange precipitate of this compound should form immediately.[2]
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove any soluble impurities.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain a purified, crystalline solid.[12]
-
Dry the purified crystals and determine the melting point and yield.
IV. Visualizing the Process
Reaction Mechanism
Caption: Overall workflow for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
V. References
-
Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5.
-
Infinity Learn. Which diazonium salt is stable at room temperature ?.
-
Benchchem. Application Notes and Protocols: Diazotization of Anilines for Iodination.
-
Doubtnut. Why benzenediazonium salt is stored at very low temperature?.
-
Brainly.in. (2024, March 20). Write the coupling reaction of benzene diazonium chloride with phenol.
-
Brainly. (2023, September 4). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation.
-
Quora. (2018, October 25). How does phenol react with benzeen diazonium chloride?.
-
NCERT. Amines.
-
Ogboji et al. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. CSIJ, 20(1), 1-5.
-
Yokogawa. pH in Diazo Coupler.
-
Chemical Education Xchange. Diazotization of Aniline Derivatives: Nitrous Acid Test.
-
Brainly.in. (2018, August 4). Why is benzene diazonium chloride stable at low temperature?.
-
Scite.ai. Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N.
-
Organic Chemistry Portal. Azo Coupling.
-
Chemistry Stack Exchange. (2016, September 4). Why is benzenediazonium fluoroborate water insoluble and stable at room temperature?.
-
ACS Publications. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
-
Allen. Write the steps involved in the coupling of Benzene diazoniumchloride with aniline and phenol.
-
Vedantu. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE.
-
Chemguide. some reactions of diazonium ions.
-
Quora. (2019, January 28). Why does aniline give diazotization reaction but aliphatic amine does not?.
-
ChemicalBook. This compound synthesis.
-
ChemicalBook. (2025, July 14). This compound.
-
ResearchGate. (2025, August 10). Enzymatic Synthesis of Photoactive Poly(this compound).
-
Santa Cruz Biotechnology. This compound.
-
ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
-
University of California, Irvine. Recrystallization1.
-
ResearchGate. (2016, January). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
-
University of Massachusetts Boston. Recrystallization-1.pdf.
-
University of California, Davis, Department of Chemistry. recrystallization.pdf.
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis.
-
ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
-
PubChem. 4-Hydroxyazobenzene.
-
Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - this compound.
-
Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - this compound.
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Validation & Comparative
A Comparative Guide for the Bench: 4-Phenylazophenol vs. Methyl Orange as pH Indicators
As Senior Application Scientists, our role extends beyond simple product provision; we aim to empower researchers with the fundamental knowledge to make informed decisions in their experimental design. The choice of a pH indicator, while seemingly trivial, is a critical parameter that can significantly impact the accuracy and validity of titration results. This guide provides an in-depth, objective comparison between two azo dyes, 4-Phenylazophenol and Methyl Orange, moving beyond catalog specifications to deliver field-proven insights and supporting experimental frameworks.
Foundational Physicochemical Properties: A Tale of Two Azo Dyes
At their core, both this compound and Methyl Orange are azo compounds, characterized by the R−N=N−R′ functional group which acts as a chromophore. However, their divergent molecular structures give rise to vastly different physicochemical properties, dictating their utility and application range.
Methyl Orange is the sodium salt of an azobenzene derivative containing a sulfonic acid group, which imparts significant water solubility.[1][2] In contrast, this compound is a simpler molecule with a hydroxyl group, rendering it insoluble in water but soluble in organic solvents like ethanol and acetone.[3][4] This fundamental difference in solubility is the first critical divergence point for any researcher considering their use.
The most crucial distinction, however, lies in their acid-base properties. The pKa of an indicator determines its pH transition range. Methyl Orange is a relatively strong acid with a pKa of 3.47, making its color change occur in a distinctly acidic range (pH 3.1–4.4).[1][5][6] Conversely, this compound is a much weaker acid, with a reported pKa around 8.2, leading to a transition range in the alkaline region.[7][8]
| Property | This compound | Methyl Orange |
| IUPAC Name | 4-(Phenyldiazenyl)phenol | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate[1] |
| Chemical Structure | C₆H₅N=NC₆H₄OH | C₁₄H₁₄N₃NaO₃S[1][9] |
| Molar Mass | 198.22 g/mol [10] | 327.33 g/mol [9] |
| pKa (at 25°C) | ~8.2[7][8] | 3.47[1][6] |
| pH Transition Range | ~pH 7.2 - 9.2 (estimated) | pH 3.1 – 4.4[1][6] |
| Color (Acidic Form) | Brown/Orange | Red[5][9] |
| Color (Basic Form) | Yellow[3][4] | Yellow[5][9] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, ether[3][4] | Soluble in water[2] |
The Mechanism of Chromatic Transition
The color change in these indicators is a direct consequence of structural alterations that modify the electronic conjugation within the molecule.
For Methyl Orange , in an acidic solution (below pH 3.1), the molecule accepts a proton on one of the nitrogen atoms of the azo group. This protonation leads to a change from a benzenoid structure to a more extensively conjugated quinonoid structure, which absorbs light at a longer wavelength, appearing red to the human eye.[5] As the pH increases, deprotonation occurs, and the equilibrium shifts back to the less-conjugated yellow benzenoid form.[11]
In contrast, the color change of This compound is governed by the deprotonation of its phenolic hydroxyl (-OH) group. In acidic and neutral solutions, the protonated phenol form predominates. In an alkaline environment, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). The lone pair of electrons on the phenoxide oxygen participates in the delocalized π-system, extending the conjugation and causing a bathochromic (red) shift in the absorption spectrum, resulting in the observed color change to yellow.
Diagram: General Equilibrium of an Azo pH Indicator
Caption: The reversible protonation/deprotonation equilibrium dictates the indicator's color.
Performance in Application: Titration Suitability
The disparate transition ranges of these two indicators make them suitable for entirely different types of acid-base titrations. The fundamental principle is to select an indicator whose pH transition range brackets the equivalence point of the titration.
-
Methyl Orange (pH 3.1–4.4): Its acidic transition range makes it the indicator of choice for titrations involving a strong acid and a weak base (e.g., HCl with Na₂CO₃ or NH₃), where the equivalence point occurs at a pH below 7.[5][12] It is also serviceable for strong acid-strong base titrations, although the endpoint is slightly premature. However, it is entirely unsuitable for titrating weak acids (e.g., acetic acid) with strong bases, as its color change completes long before the equivalence point is reached.[1][13]
-
This compound (pH ~7.2–9.2): With its alkaline transition range, this compound is theoretically suitable for titrations involving a weak acid and a strong base (e.g., CH₃COOH with NaOH), where the equivalence point is above pH 7. It can also be used for strong acid-strong base titrations. Its functional range is similar to that of another common indicator, phenolphthalein. The critical caveat is its insolubility in water, necessitating titrations in non-aqueous or mixed-solvent (e.g., ethanol-water) systems.[14]
Self-Validating Experimental Protocols
To empirically validate the properties and performance of these indicators, the following protocols are provided. These methodologies are designed to be self-validating, providing clear, quantifiable data.
Protocol 1: Preparation of Indicator Solutions
Causality: The choice of solvent is dictated by the solubility of the indicator. A standardized concentration ensures consistent performance.
Methyl Orange Solution (0.1% w/v):
-
Weigh 0.1 g of Methyl Orange powder.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water and swirl to dissolve.
-
Once dissolved, dilute to the 100 mL mark with deionized water.
-
Stopper and invert the flask several times to ensure homogeneity.
This compound Solution (0.1% w/v):
-
Weigh 0.1 g of this compound powder.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol and swirl to dissolve.
-
Once dissolved, dilute to the 100 mL mark with 95% ethanol.
-
Stopper and invert the flask several times to ensure homogeneity.
Protocol 2: Spectrophotometric Determination of pKa and Transition Range
Causality: This protocol leverages the Beer-Lambert law. By measuring absorbance at different pH values, one can determine the ratio of the acidic to the basic form of the indicator and subsequently calculate the pKa using the Henderson-Hasselbalch equation.
Diagram: Workflow for pKa Determination
Caption: Spectrophotometric workflow for empirical pKa determination.
Methodology:
-
Prepare a series of universal buffer solutions with known pH values spanning the expected transition range (e.g., pH 2-6 for Methyl Orange; pH 7-10 for this compound).
-
For each buffer solution, place 3 mL into a cuvette.
-
Add a precise, constant amount (e.g., 50 µL) of the respective indicator stock solution to each cuvette and mix thoroughly.
-
Measure the full absorbance spectrum (e.g., 350-700 nm) for each solution using a spectrophotometer, using a buffer-only solution as the blank.
-
Identify the wavelength of maximum absorbance (λmax) for the fully acidic form (lowest pH) and the fully basic form (highest pH).
-
Plot the absorbance at the λmax of the basic form versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Protocol 3: Comparative Titration Analysis
Causality: This direct comparison demonstrates the practical utility and limitations of each indicator in different chemical systems. The visual endpoint is compared against the potentiometric equivalence point for accuracy.
Titration A: Strong Acid (0.1 M HCl) vs. Strong Base (0.1 M NaOH)
-
Pipette 25.00 mL of 0.1 M HCl into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of Methyl Orange indicator.
-
Titrate with standardized 0.1 M NaOH until the color changes sharply from red to yellow. Record the volume.
-
Repeat the titration in a separate flask using 2-3 drops of this compound indicator (note: add ~25 mL of ethanol to keep the indicator in solution). Titrate to the first permanent color change.
-
(Optional but recommended) Repeat both titrations while monitoring the pH with a calibrated pH meter to determine the true equivalence point and compare it with the indicator endpoint.
Titration B: Weak Acid (0.1 M CH₃COOH) vs. Strong Base (0.1 M NaOH)
-
Pipette 25.00 mL of 0.1 M CH₃COOH into a 250 mL Erlenmeyer flask.
-
Repeat steps 2-5 from Titration A.
Expected Data and Interpretation
The results from Protocol 3 will highlight the core differences in performance.
| Titration | Theoretical Equivalence Point (pH) | Expected Methyl Orange Endpoint | Expected this compound Endpoint |
| Strong Acid vs. Strong Base | 7.0 | Sharp, but slightly before equivalence point (~pH 4.4) | Sharp, slightly after equivalence point (~pH 7.2) |
| Weak Acid vs. Strong Base | ~8.7 | Gradual, indistinct, and occurs far too early. Unusable. | Sharp and accurate, as transition range brackets the equivalence point. |
| Strong Acid vs. Weak Base | ~5.3 | Sharp and accurate, as transition range brackets the equivalence point. | Endpoint occurs far too late. Unusable. |
Conclusion and Recommendations
The choice between this compound and Methyl Orange is not a matter of superiority, but of correct application based on sound chemical principles.
Choose Methyl Orange when:
-
You are performing a titration of a strong acid with a weak base.
-
Your titration system is aqueous.
-
You require a sharp, easily visible endpoint in the acidic pH range (3.1-4.4).
Choose this compound when:
-
You are performing a titration of a weak acid with a strong base.
-
Your titration system is non-aqueous or can accommodate an ethanol-water mixture.
-
You require an endpoint in the alkaline pH range.
Ultimately, understanding the underlying chemistry of these indicators—their pKa, solubility, and mechanism of action—is paramount. By employing the validation protocols outlined here, researchers can confirm the suitability of their chosen indicator, ensuring the integrity and accuracy of their analytical results.
References
-
BYJU'S. (n.d.). Methyl Orange. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Methyl Orange?. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl orange. Retrieved from [Link]
-
Vedantu. (n.d.). Methyl Orange: Uses, Structure & Indicator Function. Retrieved from [Link]
-
MacsChem. (n.d.). Methyl Orange | 547-58-0. Retrieved from [Link]
-
Slideshare. (2014). Synthesis of Methyl Orange Dye. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Acid-Base Titrations. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of Methyl orange. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Methyl Orange - Reaction Mechanism. Retrieved from [Link]
-
WheelerScientific. (2024, July 4). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis [Video]. YouTube. Retrieved from [Link]
-
Labmonk. (2025). Methyl Orange: Acid-Base Indicator for Scientific Applications. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(phenylazo)-. Retrieved from [Link]
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A Comparative Guide to 4-Phenylazophenol and Other Azo Dyes in Textile Applications
This guide provides an in-depth, objective comparison of 4-Phenylazophenol (also known as C.I. Solvent Yellow 7) with other significant classes of azo dyes used in the textile industry. Moving beyond a simple catalog of properties, we delve into the causal relationships between chemical structure, application methodology, and performance outcomes. The content is tailored for researchers, scientists, and professionals in materials and drug development who require a nuanced understanding of dye chemistry and its practical implications. We will explore key performance indicators through the lens of standardized experimental protocols, providing a framework for informed dye selection in textile applications.
Introduction: The Azo Chromophore in Textile Coloration
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries.[1] Their defining feature is the presence of one or more azo groups (–N=N–), which act as the primary chromophore, connected to aromatic rings.[1][2] The widespread use of azo dyes is attributable to their relatively simple and cost-effective synthesis, which allows for the creation of a vast spectrum of clear, strong colors.[3]
Within this broad family, this compound (4-PAP) is a fundamental monoazo dye.[4][5] As a diaryl azo compound, its straightforward structure makes it an excellent model for understanding the basic properties of this class, while also serving as a valuable intermediate in the synthesis of more complex dyes.[4] This guide will compare the performance of 4-PAP against representative examples of other critical azo dye classes—specifically acid, reactive, and disperse dyes—to illuminate the structure-property relationships that govern their suitability for different textile substrates and end-uses.
A Structural and Chemical Overview
The performance of a dye is intrinsically linked to its molecular structure. This section compares the chemical makeup of this compound with other selected azo dyes, highlighting the features that dictate their application and fastness properties.
This compound (C.I. Solvent Yellow 7) is a small, non-ionic molecule characterized by a single azo group linking two benzene rings, one of which is substituted with a hydroxyl group.[6]
-
Chemical Properties: It appears as a yellow-brown crystalline powder with a melting point of approximately 150-154 °C.[4][5] Its non-polar nature makes it insoluble in water but soluble in various organic solvents like ethanol, acetone, and benzene.[5][7][8] This solubility profile is a key determinant of its application class.
-
Synthesis: The synthesis is a classic example of azo chemistry, involving the diazotization of aniline, followed by an azo coupling reaction with phenol under controlled pH and temperature.[5][9]
For a meaningful comparison, we will evaluate 4-PAP against three other widely used azo dyes, each representing a different application class:
-
Acid Red 88: A monoazo acid dye containing sulfonic acid (-SO₃H) groups. These anionic groups render the dye water-soluble and are crucial for its application to protein and polyamide fibers.
-
Reactive Black 5: A large, diazo reactive dye. It features two azo groups, multiple sulfonic acid groups for water solubility, and two vinyl sulfone reactive groups. These groups form covalent bonds with the hydroxyl groups of cellulosic fibers, leading to exceptional wash fastness.
-
Disperse Orange 1: A monoazo disperse dye, similar in its non-ionic nature and limited water solubility to 4-PAP. It is designed for application on hydrophobic fibers like polyester.
Caption: Key structural classes of azo dyes compared.
Performance in Textile Applications: A Data-Driven Comparison
The ultimate measure of a dye's utility is its performance on a given textile substrate. This performance is evaluated based on several key metrics, primarily color fastness—the resistance of the color to fading or running when exposed to various conditions like washing, light, and rubbing.[10] The choice of dye is therefore a trade-off between the desired aesthetic, the required durability, and the nature of the textile fiber.
The following table summarizes the expected performance of this compound against our selected comparative dyes on their respective optimal substrates. Ratings are provided on a scale of 1 (Poor) to 5 (Excellent).
| Performance Metric | This compound (on Polyester) | Acid Red 88 (on Wool) | Reactive Black 5 (on Cotton) | Disperse Orange 1 (on Polyester) | Causality & Rationale |
| Wash Fastness | 3 | 3-4 | 5 | 3 | Bonding Mechanism: Reactive dyes form covalent bonds, offering the highest resistance to desorption during washing.[11] Acid dyes rely on ionic bonds, while disperse dyes form a solid solution within the fiber, offering moderate fastness. |
| Light Fastness | 4 | 3 | 4 | 3 | Chromophore Stability: The inherent stability of the dye molecule to photodegradation is key. 4-PAP is noted for good light stability.[4][7] Metal-complex and anthraquinone dyes generally outperform simple azo dyes in this regard.[12] |
| Rubbing Fastness (Dry) | 4 | 4 | 4-5 | 4 | Surface Deposition: Poor rubbing fastness is often due to unfixed dye on the fiber surface. Proper washing-off procedures after dyeing are critical. |
| Rubbing Fastness (Wet) | 3 | 3 | 4 | 3 | Water's Role: Water plasticizes the fiber and can facilitate the removal of dye aggregates that are not fully integrated into the fiber matrix, generally lowering wet rubbing fastness compared to dry. |
| Dye Uptake/Exhaustion | Good | Very Good | Good | Good | Affinity: This reflects the dye's affinity for the fiber under specific conditions (temperature, pH, auxiliaries). Dyeing processes are optimized to maximize the transfer of dye from the bath to the fiber. |
Experimental Protocols for Performance Validation
Scientific integrity demands that performance claims are backed by standardized, reproducible testing. The following protocols outline the methodologies for determining the key fastness properties discussed above. These methods are based on standards from the International Organization for Standardization (ISO).
Experimental Workflow: General Dyeing & Fastness Testing
The overall process from dyeing to performance assessment follows a logical sequence designed to ensure reproducibility and comparability of results.
Caption: Standard workflow for textile dyeing and fastness evaluation.
Protocol 1: Determination of Color Fastness to Washing (ISO 105-C06)
This test is designed to simulate the effect of domestic or commercial laundering on a textile product.[13][14]
-
Principle: A dyed textile specimen, in contact with specified adjacent fabrics, is agitated in a standard soap solution under controlled temperature and time. The inclusion of stainless steel balls simulates the mechanical action of a washing machine. The resulting color change of the specimen and the staining of the adjacent fabrics are assessed.
-
Methodology:
-
Specimen Preparation: Cut a 40 mm x 100 mm specimen of the dyed fabric.
-
Composite Specimen: Place the specimen between two undyed adjacent fabrics (e.g., multifiber and a fabric of the same type as the specimen) and sew along one of the shorter edges.
-
Washing: Place the composite specimen in a stainless steel container with a specified volume of standard soap solution and 10 stainless steel balls. The container is then placed in a laundering apparatus (e.g., a Launder-Ometer).
-
Test Conditions: The test is run for a specified time and temperature (e.g., Test A1S is 30 minutes at 40°C).[14] The apparatus rotates the containers, causing the specimen to be agitated and impacted by the steel balls.
-
Rinsing and Drying: After the cycle, the composite specimen is removed, rinsed thoroughly with cold deionized water, and dried in air at a temperature not exceeding 60°C.
-
Assessment: Allow the specimen to condition for at least 4 hours in a standard atmosphere. Assess the color change of the dyed specimen and the degree of staining on the adjacent fabrics using the standard Grey Scales under controlled lighting.
-
-
Causality: The steel balls are critical for simulating the abrasive action of a modern washing machine, which contributes significantly to color loss. The multifiber adjacent fabric, which contains strips of different common fibers (acetate, cotton, nylon, polyester, acrylic, wool), allows for a comprehensive assessment of the dye's propensity to stain other materials.
Protocol 2: Determination of Color Fastness to Light (ISO 105-B02)
This test evaluates the resistance of a dye to fading upon exposure to an artificial light source that mimics natural daylight.[10]
-
Principle: The dyed specimen is exposed to light from a Xenon arc lamp under controlled temperature and humidity. Simultaneously, a set of eight standard Blue Wool references are exposed. The light fastness is rated by comparing the fading of the specimen to the fading of the Blue Wool standards.
-
Methodology:
-
Specimen Mounting: Mount the dyed fabric specimen in a sample holder, partially covered with an opaque card.
-
Reference Mounting: Mount the Blue Wool references (standards 1 through 8) in an identical manner.
-
Exposure: Place the mounted specimens and references in the light fastness tester. The Xenon arc lamp provides a light spectrum similar to natural sunlight. The test is run under specified conditions of humidity and chamber temperature.
-
Assessment: Periodically inspect the specimens and references. The test ends when the color difference between the exposed and unexposed parts of the specimen corresponds to a specific grade on the Grey Scale for Assessing Change in Colour (e.g., Grade 4).
-
Rating: Identify which of the Blue Wool references shows a similar degree of fading to the specimen. The light fastness rating is the number of that Blue Wool standard (e.g., a rating of 5 means the specimen faded to the same extent as Blue Wool standard 5).
-
-
Causality: The Blue Wool references provide a universally accepted calibration scale. Each reference is approximately twice as resistant to fading as the one before it (e.g., standard 5 is twice as fast as standard 6). This logarithmic progression allows for the standardized rating of a wide range of materials. The Xenon arc is chosen because its spectral output is the closest artificial match to natural sunlight, ensuring the photodegradation mechanism is relevant to real-world conditions.
Toxicological and Environmental Considerations
The application of azo dyes is not without its challenges, primarily related to environmental impact and human health. A significant concern is the potential for some azo dyes to undergo reductive cleavage of the azo bond to form aromatic amines, a number of which are classified as carcinogenic or potentially carcinogenic.[3][15]
-
Regulatory Context: Legislation, such as the EU's REACH regulation, restricts the use of azo dyes that can release any of 22 specific aromatic amines in consumer goods.[3] Therefore, it is crucial to select dyes that do not have this potential.
-
This compound Profile: Safety data for 4-PAP indicates it can cause skin, eye, and respiratory irritation and may act as a skin sensitizer.[16][17] It is also classified as toxic to aquatic life, meaning that its release into waterways must be strictly controlled.[7] While 4-PAP itself is not on the restricted list, the potential for amine formation is a critical consideration for any azo dye.
-
Analytical Detection: To ensure compliance, textiles are often tested for the presence of banned amines. The standard procedure involves a chemical reduction of the dye on the fabric, followed by extraction and analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[18][19] These methods are highly sensitive and can separate and identify the various amine isomers, preventing false positives.[20]
-
Effluent Treatment: Beyond restricted substances, the color of textile effluent itself is a major environmental issue. Unfixed dye from the dyeing process must be removed from wastewater before discharge. Reactive dyes, despite their high on-fiber fastness, can have low fixation rates, leading to highly colored effluent that requires extensive treatment.
Conclusion
This guide has systematically compared this compound with other key classes of azo dyes, grounding the analysis in chemical structure, application principles, and standardized performance data.
This compound emerges as a simple, effective, and stable colorant, characteristic of the solvent and disperse dye classes. Its utility lies in coloring hydrophobic materials where high wash fastness is not the primary requirement, such as in plastics, coatings, and certain specialty textiles.[4][7]
The comparison demonstrates a clear principle: there is no single "best" dye. The optimal choice is dictated by a triad of factors: the substrate to be colored, the performance required for the end-use, and the regulatory and environmental constraints.
-
For cellulosic fibers like cotton requiring high durability to repeated washing, a reactive azo dye with its covalent dye-fiber bond is the superior choice.
-
For protein fibers like wool, an acid azo dye provides the necessary ionic attraction for effective dyeing.
-
For synthetic fibers like polyester, a disperse azo dye is required to penetrate and color the hydrophobic material.
Ultimately, the journey from a simple molecule like this compound to a high-performance, multi-functional reactive dye illustrates the sophistication of modern dye chemistry. By understanding the fundamental principles outlined in this guide, researchers and scientists can make more informed and effective decisions in the development and application of colored textiles.
References
- Benchchem. (n.d.). A Comparative Performance Analysis of Acid Violet 7 and Other Azo Dyes in Textile Dyeing.
- Habibu, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health.
- Wikipedia. (n.d.). Azo dye.
- Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Chem-Impex. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- MDPI. (n.d.). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review.
- Comprehensive Guide. (2023). Azo Dyes: Properties, Uses, and Synthesis.
- ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines).
- Ye, X., et al. (2020). Determination of trace azo dyes in textile wastewater by liquid-liquid extraction and dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry. R Discovery.
- ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.
- ResearchGate. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
- MDPI. (n.d.). Omics-Based Approaches in Research on Textile Dye Microbial Decolorization.
- SRIRAMCHEM. (n.d.). This compound.
- ChiuVention. (2024). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis.
- ResearchGate. (n.d.). Examples of various commonly used textile dye structures. Azo reactive....
- LCGC International. (n.d.). Rapid Determination of Azo Dyes from Textile Samples Using Dionex ASE and U3000 HPLC-UV Instruments with MSQ Plus Detection.
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - this compound.
- Sinoever. (2018). Study On Detection Method Of Banned Azo Dyes In Textiles.
- MDPI. (2022). Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration.
- ResearchGate. (2025). Azo dyes: Synthesis, Classification and Utilisation in Textile Industry.
- Swansea University. (n.d.). Fundamental experimental and theoretical studies on the lightfastness of azo dyes.
- QIMA Blog. (2025). Colorfastness Test Methods for Textiles: Complete Guide.
- MDPI. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye.
- ResearchGate. (2025). Enzymatic Synthesis of Photoactive Poly(this compound).
- InTouch Quality. (2019). 5 Color Fastness Tests to Prevent Textile Fading and Staining.
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- ResearchGate. (2025). Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions.
- Sigma-Aldrich. (n.d.). This compound 98 1689-82-3.
- PubChem. (n.d.). 4-Hydroxyazobenzene.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- NIST. (n.d.). Phenol, 4-(phenylazo)-.
- ChiuVention. (n.d.). Colour Fastness to Washing Test Standard: ISO 105-C08:2010.
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- EUROLAB. (n.d.). ISO 105-C07 Textiles - Color Fastness Tests - Part C07: Color Fastness to Wet Rubbing of Pigment Printed Textiles.
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A Comparative Guide to 4-Phenylazophenol in Nonlinear Optical Materials
Abstract
In the dynamic field of nonlinear optics (NLO), the quest for high-performance, cost-effective materials is paramount for advancing technologies in optical computing, data storage, and optical limiting. Azo dyes have emerged as a prominent class of organic NLO materials due to their significant second and third-order nonlinearities, excellent photostability, and the versatility of their molecular structures. This guide presents a comprehensive comparative study of 4-Phenylazophenol (4-hydroxyazobenzene), a representative azo dye, within the broader landscape of NLO materials. We delve into its synthesis, theoretical NLO properties, and provide a comparative analysis against other well-characterized NLO dyes. This guide aims to provide researchers, scientists, and professionals in drug development and materials science with a foundational understanding of this compound's potential and to highlight key experimental methodologies for its characterization.
Introduction to Nonlinear Optical Materials and the Role of Azo Dyes
Nonlinear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. This nonlinear response gives rise to a host of phenomena, including second-harmonic generation (SHG), third-harmonic generation (THG), and the optical Kerr effect, which are the bedrock of many modern photonic technologies.
Organic molecules, particularly those with extended π-conjugated systems, have garnered significant attention for NLO applications.[1] Their large optical nonlinearities, fast response times, and the ability to be chemically modified make them attractive alternatives to traditional inorganic crystals. Among these organic materials, azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are a particularly promising class of chromophores.[2] The electronic structure of azo dyes, often featuring a "push-pull" system with electron-donating and electron-accepting groups at opposite ends of the conjugated bridge, facilitates intramolecular charge transfer upon photoexcitation, leading to large hyperpolarizabilities.[1]
This compound, with its simple yet effective donor-acceptor structure (the hydroxyl group as a donor and the phenylazo group as an acceptor), serves as an excellent model compound to understand the fundamental structure-property relationships in azo-based NLO materials.
Synthesis of this compound
The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The procedure involves two main steps: the diazotization of an aromatic amine followed by coupling with a coupling agent, in this case, phenol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ice
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ethanol or Benzene for recrystallization
Procedure:
Part A: Diazotization of Aniline
-
In a beaker, dissolve a specific molar quantity of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid). The resulting solution contains the benzenediazonium chloride salt.
Part B: Azo Coupling with Phenol
-
In a separate beaker, dissolve a stoichiometric amount of phenol in an aqueous solution of sodium hydroxide. This creates the phenoxide ion, which is a more reactive coupling agent.
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold alkaline phenol solution with vigorous stirring.
-
A brightly colored precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for about 30-60 minutes to ensure the completion of the coupling reaction.
-
Filter the crude product using a Buchner funnel and wash it with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or benzene to obtain pure this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The diazonium salt is unstable at higher temperatures and can decompose to nitrogen gas and a phenyl cation, which would lead to unwanted side products. Maintaining a low temperature is crucial for maximizing the yield of the desired azo compound.
-
Alkaline Conditions for Coupling: The coupling reaction is an electrophilic aromatic substitution. The phenoxide ion, formed under alkaline conditions, is a much stronger activating group than the neutral phenol, making the aromatic ring more susceptible to attack by the weakly electrophilic diazonium ion.
Nonlinear Optical Properties of this compound: A Theoretical Perspective
A theoretical investigation into the spectroscopic and nonlinear optical properties of trans- and cis-4-hydroxyazobenzene revealed that the trans-isomer of this compound exhibits a high second hyperpolarizability (γ), which is a microscopic measure of the third-order NLO response.[2] This high value is attributed to the efficient intramolecular charge transfer from the hydroxyl donor group to the phenylazo acceptor group across the π-conjugated system.
The study highlights the importance of the molecular geometry, with the planar trans-isomer facilitating greater electron delocalization and thus a larger NLO response compared to the non-planar cis-isomer.[2] These theoretical predictions strongly suggest that this compound is a promising candidate for third-order NLO applications. However, experimental validation is crucial to confirm these computational findings.
Comparative Analysis with Alternative NLO Materials
To contextualize the potential of this compound, it is instructive to compare its theoretical NLO properties with the experimentally determined values of other well-known NLO dyes. The key parameters for comparison are the third-order nonlinear susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂).
| Material | Measurement Technique | Wavelength (nm) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference(s) |
| This compound (trans-isomer) | DFT Calculation | - | Not Calculated | Predicted to be high | [2] |
| Methyl Orange | Z-scan | 405 | ~10⁻⁷ | ~10⁻⁷ | [3] |
| Crystal Violet | Z-scan | 532 | Positive (self-focusing) | - | [4][5] |
| Disperse Red 1 | Electro-optic measurement | 810 | - | - | [6] |
Note: The values presented are indicative and can vary depending on the experimental conditions such as solvent, concentration, and laser parameters.
This comparison underscores that azo dyes like Methyl Orange exhibit significant third-order nonlinearities that are experimentally verifiable. The positive nonlinear refractive index of Crystal Violet indicates a self-focusing effect, which is relevant for applications in optical switching. While direct experimental values for this compound are lacking, its theoretically predicted high hyperpolarizability places it in a promising position within this class of materials.
Experimental Characterization of NLO Properties
The characterization of the nonlinear optical properties of a material is essential to determine its suitability for various applications. The Z-scan technique is a widely used and relatively simple method for measuring the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Experimental Protocol: Z-scan Measurement
Objective: To determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of a this compound solution.
Experimental Setup:
Caption: A schematic of a typical Z-scan experimental setup.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a known concentration. The solution should have a linear absorption at the laser wavelength that is not too high to avoid significant thermal effects.
-
Beam Characterization: A well-characterized Gaussian laser beam is used. The beam waist and Rayleigh range are determined precisely.
-
Z-scan Measurement:
-
The sample is mounted on a translation stage that moves it along the z-axis (the direction of laser beam propagation) through the focal point of a lens.
-
The laser beam is split into two parts before the sample. One part goes to a reference detector to monitor the input laser power.
-
After passing through the sample, the beam is split again. One part goes directly to a detector (open aperture) to measure the total transmitted intensity. The other part passes through a finite aperture placed in the far field before reaching another detector (closed aperture).
-
-
Data Acquisition:
-
Open Aperture (OA) Z-scan: The transmittance is measured as a function of the sample position without the aperture. Any change in transmittance is due to nonlinear absorption (e.g., two-photon absorption or saturable absorption).
-
Closed Aperture (CA) Z-scan: The transmittance is measured with the aperture in place. The aperture makes the system sensitive to changes in the beam's spatial profile (focusing or defocusing) caused by the nonlinear refractive index of the sample.
-
-
Data Analysis:
-
The open-aperture data is analyzed to determine the nonlinear absorption coefficient (β).
-
The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. This normalized transmittance curve is then fitted to theoretical models to extract the sign and magnitude of the nonlinear refractive index (n₂).
-
Self-Validating System:
The Z-scan technique is inherently self-validating. The characteristic peak-valley or valley-peak shape of the closed-aperture scan provides a clear signature of the sign of the nonlinear refractive index. Furthermore, the separation between the peak and the valley is directly related to the Rayleigh range of the focused beam, providing a consistency check for the experimental setup.
Structure-Property Relationships and Future Outlook
The NLO properties of azo dyes like this compound are intrinsically linked to their molecular structure. The key factors influencing the NLO response include:
-
Length of the π-conjugated system: Longer conjugation generally leads to a larger NLO response.
-
Strength of Donor and Acceptor Groups: Stronger electron-donating and -accepting groups enhance the intramolecular charge transfer and increase the hyperpolarizability.
-
Molecular Planarity: A planar molecular structure allows for better delocalization of π-electrons, which is favorable for a large NLO response.
The theoretical prediction of a high second hyperpolarizability for this compound makes it a compelling candidate for further investigation. Future research should focus on:
-
Experimental Verification: Performing Z-scan and other NLO characterization techniques on this compound to experimentally determine its χ⁽³⁾ and n₂ values.
-
Molecular Engineering: Synthesizing derivatives of this compound with different donor and acceptor groups to tune and optimize its NLO properties.
-
Device Fabrication: Incorporating this compound into polymer matrices or thin films to assess its performance in practical NLO devices.
Conclusion
This compound stands as a fundamentally important molecule in the study of azo-based nonlinear optical materials. While experimental data on its third-order NLO properties is currently lacking, theoretical studies strongly indicate its potential, predicting a significant second hyperpolarizability. Its straightforward synthesis and well-defined structure make it an ideal platform for both fundamental research into structure-property relationships and for the design of new, high-performance NLO materials. The detailed experimental protocols provided in this guide for its synthesis and characterization are intended to facilitate further research in this promising area, ultimately paving the way for the development of next-generation photonic devices.
References
-
Hadi, M. F., Alwaan, E. M., & Abass, W. H. (2017). Nonlinear Optical Characteristics of Crystal VioletDye Doped Polystyrene Films by Using Z-Scan Technique. Al-Mustansiriyah Journal of Science, 27(5). [Link]
-
ResearchGate. (n.d.). Nonlinear Optical Characteristics of Crystal VioletDye Doped Polystyrene Films by Using Z-Scan Technique. Retrieved from [Link]
-
Li, H., et al. (2017). Theoretical study of the spectroscopic and nonlinear optical properties of trans- and cis-4-hydroxyazobenzene. Journal of Molecular Modeling, 23(3), 79. [Link]
-
AIP Publishing. (2022). Non-Linear Optical Properties of Methyl Orange (MO) Dye. [Link]
-
Javaid, A., et al. (2022). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. [Link]
-
Anusha, J., & Jeyaram, S. (2024). Nonlinear Optical Refraction and Absorption Features of Methyl Orange Dye in Polar Solvents. Journal of Fluorescence, 35(4), 1961–1968. [Link]
- Kurtz, S. K., & Perry, T. T. (1968). A powder technique for the evaluation of nonlinear optical materials. Journal of Applied Physics, 39(8), 3798-3813.
- Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769.
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Supporting Information for Macromolecules. (n.d.). Synthesis of 4'-methoxyl (4-hydroxy) azobenzene (Azo). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Role of 4-Butyl-4'-hydroxyazobenzene in Advanced Organic Synthesis. [Link]
-
ResearchGate. (2019). Spectral characteristics and nonlinear studies of crystal violet dye. [Link]
-
MDPI. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. [Link]
-
AIP Publishing. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. [Link]
-
PubMed. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. [Link]
-
Indian Academy of Sciences. (2004). Optical nonlinearity of organic dyes as studied by Z-scan and transient grating techniques. [Link]
-
Optica Publishing Group. (1993). Electro-optic determination of the nonlinear-optical properties of a covalently functionalized Disperse Red 1 copolymer. [Link]
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- 3. This compound synthesis - chemicalbook [chemicalbook.com]
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alternative stains to 4-Phenylazophenol in histological studies
A Comparative Guide to Modern Alternatives for Azo-Based Stains in Histological Analysis
In the landscape of histological staining, the family of azo dyes, which includes compounds structurally related to 4-Phenylazophenol, has long served as a cornerstone for visualizing lipids and connective tissues. Stains like Sudan IV and the Biebrich Scarlet used in Masson's Trichrome are classic examples, prized for their vibrant coloration. However, the evolution of microscopy and the increasing demand for quantitative, specific, and multiplex-compatible analyses have illuminated the limitations of these traditional methods.
This guide provides a comprehensive comparison of traditional azo-based stains with modern, high-performance alternatives. We will delve into the mechanistic underpinnings of these reagents, present side-by-side performance data, and provide detailed, validated protocols to facilitate their adoption in your laboratory. Our focus is not merely on substitution but on upgrading your histological toolbox to achieve more robust and reproducible results.
Part 1: Staining of Neutral Lipids - Moving Beyond Lysochromes
The staining of neutral lipids, particularly triglycerides in frozen sections (e.g., for steatosis studies), has traditionally relied on lysochromes from the Sudan group, such as Oil Red O and Sudan IV. These oil-soluble colorants physically dissolve in lipid droplets, a mechanism that is effective but carries significant drawbacks. They require harsh organic solvent-based differentiation steps, are prone to forming precipitates, and are fundamentally incompatible with subsequent immunofluorescence (IF) protocols.
The Modern Alternatives: Nile Red and BODIPY™ 493/503
Fluorescent probes offer a superior alternative, replacing simple physical partitioning with photophysical mechanisms that provide higher sensitivity and specificity.
Nile Red (Nile Blue Oxazone) is a fascinating probe whose fluorescence is intrinsically linked to the hydrophobicity of its environment. In aqueous media, it is virtually non-fluorescent. However, upon partitioning into the non-polar environment of intracellular lipid droplets, it becomes intensely yellow-gold fluorescent. This solvatochromism eliminates the need for differentiation steps, as the signal is inherently background-free.
The BODIPY (boron-dipyrromethene) family of dyes represents a pinnacle of fluorescent probe engineering. BODIPY 493/503 is highly specific for neutral lipids and is characterized by its exceptional photostability, high quantum yield, and narrow, well-defined emission spectra. These features make it an ideal candidate for colocalization studies and quantitative analysis, as its signal is bright, stable, and less prone to spectral bleed-through.
Comparative Performance Data
| Feature | Sudan IV / Oil Red O | Nile Red | BODIPY™ 493/503 |
| Staining Principle | Physical partitioning (Lysochrome) | Solvatochromism (Fluorescence) | Lipophilicity-driven (Fluorescence) |
| Specificity | Moderate (Stains other hydrophobic structures) | High for neutral lipids | Very High for neutral lipids |
| Sensitivity | Good | Excellent | Exceptional |
| Workflow | Multi-step, requires differentiation | Simple, no wash/differentiation needed | Simple, requires brief incubation and wash |
| Compatibility with IF | No | Yes | Yes |
| Quantitative Analysis | Difficult, colorimetric | Good, fluorescence intensity | Excellent, fluorescence intensity |
| Photostability | N/A (Permanent) | Moderate | High |
Experimental Workflow: A Head-to-Head Comparison
The workflow simplification offered by fluorescent probes is a significant advantage in a high-throughput research environment.
Caption: Staining principles of Masson's Trichrome vs. Picrosirius Red.
Protocol: Picrosirius Red Staining for Collagen Analysis
This protocol is suitable for paraffin-embedded sections.
-
Preparation:
-
Prepare Picrosirius Red solution: Dissolve 0.1g of Sirius Red F3B in 100 mL of saturated aqueous picric acid. This solution is stable for months at room temperature.
-
Prepare an acid rinse solution: 0.5% acetic acid in water.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections through xylene and graded alcohols to water.
-
(Optional but Recommended) For optimal results, pre-stain nuclei with Weigert's hematoxylin for 5-8 minutes, followed by a "bluing" step in running tap water.
-
Rinse well in distilled water.
-
Incubate slides in the Picrosirius Red solution for 60 minutes at room temperature. This long incubation ensures maximal binding and vibrant staining.
-
Rinse slides briefly (two changes) in the 0.5% acetic acid solution to remove unbound dye.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
-
-
Imaging:
-
For standard visualization, use a brightfield microscope. Collagen will appear red, and cytoplasm will be pale yellow.
-
For quantitative analysis, use a brightfield microscope equipped with polarizing filters. Collagen fibers will appear bright yellow, orange, or red against a black background.
-
Conclusion
While traditional azo-based histological stains have served the scientific community for decades, modern research demands greater precision, reproducibility, and analytical depth. For lipid analysis, fluorescent probes like Nile Red and BODIPY™ 493/503 offer superior sensitivity, specificity, and compatibility with advanced imaging modalities. For collagen staining, Picrosirius Red has become the gold standard, transforming a qualitative art into a quantitative science through its specific interaction with collagen and its unique properties under polarized light. By embracing these alternatives, researchers can generate higher-quality data and unlock new insights into tissue pathobiology.
References
-
Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]
-
Gocze, P. M., & Freeman, D. A. (1994). A new, highly specific, and sensitive fluorescent probe for lipid droplets. The journal of histochemistry and cytochemistry, 42(4), 419-425. [Link]
-
Junqueira, L. C. U., Bignolas, G., & Brentani, R. R. (1979). Picrosirius staining plus polarization microscopy, a specific method for collagen detection in tissue sections. Histochemical Journal, 11(4), 447-455. [Link]
-
Lattouf, R., Younes, R., Lutomski, D., Naaman, N., Godeau, G., Senni, K., & Changotade, S. (2014). Picrosirius red staining: a useful tool to appraise collagen networks in normal and pathological tissues. Journal of histochemistry and cytochemistry, 62(10), 751-758. [Link]
-
Rich, L., & Whittaker, P. (2005). Collagen and picrosirius red staining: a polarized light assessment of fibrillar hue and spatial distribution. Brazilian journal of morphological sciences, 22(2), 97-104. [Link]
A Comparative Performance Analysis of 4-Phenylazophenol in Dye-Sensitized Solar Cells
A Senior Application Scientist's Guide to Evaluating Azo Dyes as Sensitizers
For researchers and scientists in the field of renewable energy and materials science, the quest for efficient, cost-effective, and stable dye-sensitized solar cells (DSSCs) is a continuous endeavor. The sensitizing dye is a critical component, governing the light-harvesting efficiency and overall performance of the solar cell.[1][2] While ruthenium-based complexes like N719 have long been the benchmark, their high cost and potential environmental concerns have spurred the search for viable alternatives.[2][3][4] Among these, organic dyes, particularly azo dyes, have emerged as a promising class of sensitizers due to their high molar extinction coefficients, straightforward synthesis, and tunable photophysical properties.[5][6][7][8]
This guide provides an in-depth performance comparison of 4-Phenylazophenol, a representative azo dye, in the context of its application in DSSCs. We will delve into its performance metrics, compare it with established alternatives, and provide detailed experimental protocols for fabrication and characterization, underpinned by the principles of scientific integrity and reproducibility.
The Working Principle of Dye-Sensitized Solar Cells
A dye-sensitized solar cell is a photoelectrochemical system that mimics natural photosynthesis.[2] The core of the device consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), coated with a monolayer of a sensitizing dye. This photoanode is immersed in an electrolyte containing a redox couple, and a counter electrode completes the circuit.[1][9] The process of converting light into electricity can be summarized in the following steps:
-
Light Absorption: The dye molecules absorb incident photons, causing an electron to be excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
-
Electron Injection: The excited electron is then injected into the conduction band of the TiO2 semiconductor.
-
Electron Transport: The injected electrons travel through the porous TiO2 network to the transparent conducting oxide (TCO) coated glass substrate (the anode).
-
External Circuit: The electrons flow from the anode through an external circuit to the counter electrode, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from the redox mediator (typically an iodide/triiodide couple) in the electrolyte.
-
Redox Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state by the electrons from the external circuit.
This regenerative cycle allows for the continuous conversion of light into electricity.[9]
Caption: Working principle of a dye-sensitized solar cell.
This compound as a Sensitizer: Properties and Performance
This compound is an organic compound characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. This structure is responsible for its ability to absorb light in the visible region of the electromagnetic spectrum.
Caption: Molecular structure of this compound.
The performance of a DSSC is evaluated based on several key photovoltaic parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing. It is determined by the difference between the Fermi level of the semiconductor and the redox potential of the electrolyte.[10][11]
-
Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero. It is influenced by the light-harvesting efficiency of the dye and the charge collection efficiency of the device.[11]
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, representing the ratio of the maximum power output to the product of Voc and Jsc.[1]
-
Power Conversion Efficiency (η): The overall efficiency of the solar cell in converting light energy into electrical energy. It is calculated as the ratio of the maximum power output (Pmax) to the incident light power (Pin).[1][11]
Studies have shown that azo dyes, including derivatives of this compound, can act as effective sensitizers in DSSCs. For instance, a study on an azo dye containing acetic acid and sulfonic acid as acceptor groups reported a maximum conversion efficiency of 3.52%.[5] Another investigation on azo dyes derived from benzoic and cinnamic acids also demonstrated their potential in DSSC applications.[12]
Comparative Analysis: this compound vs. Benchmark Dyes
To provide a clear perspective on the performance of this compound and related azo dyes, it is essential to compare them with the well-established ruthenium-based sensitizer, N719, and other high-performance organic dyes.
| Sensitizer | Voc (V) | Jsc (mA/cm²) | FF | η (%) | Reference |
| Azo Dyes | |||||
| Azo dye with acetic and sulfonic acid groups | - | - | - | 3.52 | [5] |
| (2-hydroxynaphthalene-1-ylazo)benzoic acid | ~0.60 | ~2.5 | ~0.65 | ~1.0 | [12] |
| (2-hydroxynaphthalene-1-ylazo)cinnamic acid | ~0.62 | ~3.0 | ~0.68 | ~1.3 | [12] |
| Benchmark Dyes | |||||
| N719 (Ruthenium-based) | ~0.7 | 9.8 | - | 3.7 | [13] |
| N719 (Ruthenium-based) | - | - | - | 7.30 | [4] |
| YS5 (Ruthenium-based) | - | - | - | 6.05 | [3][14] |
| SPS-01 (Thiocyanate-free) | - | - | - | 7.96 | [4] |
| C106/N719 (co-sensitization) | - | - | - | 8.10 | [15] |
Disclaimer: The performance of DSSCs is highly dependent on fabrication conditions, materials, and measurement setups. The data presented in this table are from different studies and should be used for relative comparison rather than absolute values.
From the table, it is evident that while azo dyes like this compound derivatives show promise, their reported efficiencies are generally lower than those of benchmark ruthenium-based dyes. However, the lower cost and simpler synthesis of azo dyes make them an attractive area for further research and optimization.[7] The key to improving the performance of azo dye-based DSSCs lies in molecular engineering to enhance their light absorption range, improve their anchoring to the TiO2 surface, and optimize their electronic properties for efficient charge transfer.
Experimental Protocols
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized and well-documented experimental procedures. Here, we outline the key steps for the fabrication and characterization of a this compound-sensitized solar cell.
Fabrication of the DSSC
Caption: Experimental workflow for DSSC fabrication and characterization.
1. Photoanode Preparation:
-
Cleaning of FTO Glass: The fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a stream of nitrogen.
-
Deposition of TiO2 Paste: A layer of TiO2 paste is deposited on the conductive side of the FTO glass using the doctor-blade technique.[9] Scotch tape is used as a spacer to control the thickness of the film.
-
Sintering of TiO2 Film: The TiO2-coated substrate is gradually heated in a furnace to 500°C and kept at this temperature for 30 minutes to remove organic binders and ensure good electrical contact between the TiO2 nanoparticles. The film is then allowed to cool down to room temperature.
-
Dye Sensitization: The sintered TiO2 film is immersed in a solution of this compound in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and tert-butanol) for 18-24 hours at room temperature.[9] After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules and then dried.[9]
2. Counter Electrode Preparation:
-
A hole is drilled in another FTO glass substrate.
-
The conductive side of the FTO glass is coated with a thin layer of a platinum catalyst (e.g., by sputtering or by applying a drop of H2PtCl6 solution and heating at 400°C for 15 minutes).[16]
3. Cell Assembly:
-
The photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn).
-
The assembly is heated to melt the spacer and seal the cell.
-
The electrolyte, typically a solution of an iodide/triiodide redox couple in an organic solvent, is injected into the cell through the pre-drilled hole in the counter electrode.
-
The hole is then sealed to prevent leakage of the electrolyte.[9]
Characterization of the DSSC
-
Current-Voltage (I-V) Measurement: The photovoltaic performance of the assembled DSSC is measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²).[13][17] The I-V curve is recorded using a source meter, from which the Voc, Jsc, FF, and η can be determined.[17]
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.[17] This measurement provides insight into the light-harvesting and charge injection efficiency of the dye across the solar spectrum.
Conclusion and Future Outlook
This compound and other azo dyes represent a viable and cost-effective alternative to traditional ruthenium-based sensitizers in dye-sensitized solar cells. While their current reported efficiencies may not yet match those of the leading benchmark dyes, their tunable properties and straightforward synthesis offer significant potential for future development. The key to unlocking this potential lies in a concerted effort in molecular design to enhance light absorption, improve charge transfer dynamics, and ensure long-term stability.
The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon. By systematically investigating the structure-property relationships of azo dyes and optimizing the device fabrication process, it is anticipated that the performance of this compound-based DSSCs can be significantly improved, paving the way for a new generation of low-cost and efficient solar energy conversion devices.
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Dye-sensitized Solar Cells: Principle, Fabrication and Performance. (2017). JoVE. [Link]
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Factors Affect Dye Sensitized Solar Cells performance. (n.d.). Academy Publishing Center. [Link]
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PERFORMANCE ENHANCEMENT OF DYE SENSITIZED SOLAR CELL USING GRAPHENE OXIDE DOPED TITANIUM DIOXIDE PHOTOELECTRODE. (n.d.). Malaysian Journal of Analytical Sciences. [Link]
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Highest Efficiency Dssc Fabrication With Natural Dye and Chemical Dye Sufiyah Assegaf. (2024). Portal Jurnal Peneliti. net. [Link]
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A Comparative Guide to the Cytotoxicity of 4-Phenylazophenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comparative analysis of the in vitro cytotoxicity of 4-Phenylazophenol against other common phenolic compounds: Phenol, Bisphenol A (BPA), and 4-Nonylphenol. While extensive experimental data is available for the latter compounds, this guide addresses the current data gap for this compound by integrating principles of toxicology and structure-activity relationships to forecast its potential cytotoxic profile.
Introduction: The Double-Edged Sword of Phenolic Compounds
Phenolic compounds are a structurally diverse class of chemicals characterized by a hydroxyl group (-OH) attached to an aromatic ring. Their applications are vast, ranging from industrial manufacturing to pharmaceuticals. However, their widespread use necessitates a thorough understanding of their potential impact on human health. Cytotoxicity, the ability of a substance to cause cell damage or death, is a critical parameter in assessing the safety and therapeutic potential of these compounds. This guide focuses on this compound, an azo dye, and compares its anticipated cytotoxic profile with that of the well-studied phenolic compounds: Phenol, Bisphenol A, and 4-Nonylphenol.
Chemical Structures at a Glance
A molecule's structure is intrinsically linked to its biological activity. The compounds under review, while all phenolic, possess distinct structural features that influence their cytotoxic potential.
-
This compound: This molecule is unique in this comparison as it contains an azo bond (-N=N-) linking two aromatic rings, one of which is substituted with a hydroxyl group. This classifies it as an azo dye.
-
Phenol: The simplest of the group, consisting of a single hydroxyl group attached to a benzene ring.
-
Bisphenol A (BPA): Characterized by two phenol rings linked by a central carbon atom.
-
4-Nonylphenol: An alkylphenol with a nine-carbon alkyl chain attached to the phenol ring.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration required to inhibit a biological process by 50%. The following table summarizes published IC50 values for Phenol, Bisphenol A, and 4-Nonylphenol across various human cell lines.
It is critical to note that to date, there is a lack of published peer-reviewed studies detailing the specific IC50 values of this compound on human cell lines. Therefore, its inclusion in this guide is based on predictive analysis derived from the toxicology of structurally related azo dyes.
| Compound | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Bisphenol A (BPA) | MCF-7 (Breast Cancer) | 24 h | 45 | [1] |
| HSeC (Sertoli Cells) | 24 h | 35 | [1] | |
| PC3 (Prostate Cancer) | 24 h | ~373 (85.17 µg/mL) | [2] | |
| MCF-7 (Breast Cancer) | 48 h | ~438 (100 µg/mL) | [3] | |
| Male Amniocytes | 48 h | ~175 (40 µg/mL) | [3] | |
| Female Amniocytes | 48 h | ~17.5 (4 µg/mL) | [3] | |
| 4-Nonylphenol | HepG2 (Liver Cancer) | 24 h | 50-100 | [4] |
| Caco-2 (Intestinal Epithelial) | 24 h | Not specified, cytotoxic effects observed | [5] | |
| MCF-7 (Breast Cancer) | - | Lethal at 100 µM | [6] | |
| Phenol | Human Lymphocytes | - | Genotoxicity observed | [7] |
Note: Direct IC50 values for phenol in many standard cytotoxicity assays are less commonly reported in recent literature, with a greater focus on its genotoxic and corrosive properties.
Mechanisms of Cytotoxicity: Unraveling the Pathways to Cell Death
The cytotoxic effects of phenolic compounds are mediated through various cellular mechanisms.
Established Mechanisms of Comparator Phenolic Compounds
-
Phenol: The cytotoxicity of phenol is primarily attributed to its ability to denature proteins and disrupt cell membranes, leading to coagulative necrosis.[7]
-
Bisphenol A (BPA): BPA is a well-known endocrine disruptor, but its cytotoxicity is also linked to the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[3][8] It can bind to estrogen receptors, which may contribute to its effects on hormone-sensitive cancer cells.[3]
-
4-Nonylphenol: Similar to BPA, 4-nonylphenol exerts its cytotoxic effects by inducing apoptosis, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[4][5] It has been shown to cause a blockage in cell proliferation and activation of caspase-3, a key enzyme in the apoptotic pathway.[4]
Postulated Mechanism of Cytotoxicity for this compound
In the absence of direct experimental data, the cytotoxic mechanism of this compound can be predicted based on its chemical structure as an azo compound. A primary mechanism of toxicity for azo dyes involves their metabolism into potentially harmful aromatic amines.[9]
This metabolic activation often occurs through the reductive cleavage of the azo bond, a reaction that can be catalyzed by azoreductase enzymes present in the liver and gut microbiota.[9] The resulting aromatic amines can be further metabolized to reactive intermediates that can bind to cellular macromolecules like DNA, leading to genotoxicity and cytotoxicity.[9]
The following diagram illustrates a potential metabolic pathway for this compound leading to the formation of reactive metabolites.
Caption: General workflow for an in vitro cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank), medium with solvent (vehicle control), and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Addition:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
-
Final Incubation:
-
Incubate the plate for an additional 1-4 hours at 37°C and 5% CO2, protected from light. The incubation time should be optimized for the specific cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxicity of this compound and other key phenolic compounds. While there is a substantial body of evidence detailing the cytotoxic mechanisms and potencies of Phenol, Bisphenol A, and 4-Nonylphenol, a significant data gap exists for this compound. Based on the toxicological principles of azo dyes, it is plausible that this compound's cytotoxicity is linked to its metabolic activation to reactive aromatic amines.
To validate this hypothesis and to accurately quantify its cytotoxic potential, further experimental investigation using standardized in vitro assays, such as the one detailed in this guide, is imperative. Such studies will be crucial for a comprehensive risk assessment and for ensuring the safe use of this and other azo compounds in various applications.
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Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Cytotoxicity of target azo dyes and azo based chromene compounds against three different cancer cell lines. ResearchGate. Available at: [Link]
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IC50 curve of cell lines MCF7, PC3 and PC3 exposed to BPA after 24 h of incubation. ResearchGate. Available at: [Link]
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Mutagenicity of azo dyes: structure-activity relationships. PubMed. Available at: [Link]
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Elucidation of the Effects of Bisphenol A and Structural Analogs on Germ and Steroidogenic Cells Using Single Cell High-Content Imaging. PMC. Available at: [Link]
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The effect of Azo-dyes on Glioblastoma cells in vitro. ResearchGate. Available at: [Link]
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Estimation of in vivo and in vitro exposure to bisphenol A as food contaminant. PubMed. Available at: [Link]
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The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes. PMC. Available at: [Link]
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Structure activity analysis of azo dyes and related compounds. ResearchGate. Available at: [Link]
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Effect of 4-n-nonylphenol on the proliferation of MCF-7 cells relative... ResearchGate. Available at: [Link]
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In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. Available at: [Link]
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4-Hydroxyazobenzene. PubChem. Available at: [Link]
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The mechanism of cytotoxicity of 4-nonylphenol in a human hepatic cell line involves ER-stress, apoptosis, and mitochondrial dysfunction. ResearchGate. Available at: [Link]
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Inhibitory concentrations IC50 and I C100 of phenol and alkyl phenols towards the acetoclastic SMA of batch. ResearchGate. Available at: [Link]
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4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line. PubMed. Available at: [Link]
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Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. Available at: [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 4-Phenylazophenol Versus Standard Antibiotics
Introduction: The Challenge of Antimicrobial Resistance and the Search for New Solutions
The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global health, rendering conventional antibiotic therapies increasingly ineffective. This has catalyzed an urgent search for novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are azo compounds, a class of molecules characterized by the functional group R-N=N-R'. Specifically, 4-Phenylazophenol, a diaryl-azo derivative, has garnered interest for its potential antimicrobial properties.[1] This guide provides a technical comparison of the antimicrobial efficacy of this compound against that of standard, clinically relevant antibiotics, supported by established experimental methodologies and data. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on its potential as a lead compound in the development of new therapeutics.
Unraveling the Mechanisms of Action
A compound's efficacy is intrinsically linked to its mechanism of action. Understanding how this compound inhibits microbial growth compared to traditional antibiotics is crucial for its development and application.
Standard Antibiotics: Established Modes of Attack
Antimicrobial agents typically function through a few primary modes of action that target essential bacterial processes.[2] These include:
-
Inhibition of Cell Wall Synthesis: Agents like β-lactams (e.g., Penicillin, Cephalosporins) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis: Antibiotics such as Macrolides (e.g., Erythromycin) and Tetracyclines bind to bacterial ribosomes, preventing the translation of mRNA into proteins.
-
Interference with Nucleic Acid Synthesis: Quinolones (e.g., Ciprofloxacin) inhibit enzymes like DNA gyrase, which are essential for DNA replication and repair.[2]
-
Disruption of Metabolic Pathways: Sulfonamides act as competitive inhibitors for enzymes involved in the synthesis of folic acid, a vital component for bacterial growth.[2]
-
Inhibition of Membrane Function: Some antibiotics disrupt the integrity of the bacterial cell membrane, leading to leakage of essential cellular contents.[2]
This compound: A Phenolic Compound's Approach
This compound is a member of the phenolic compounds, which are known to possess broad antimicrobial properties.[3][4][5] The primary mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane.[6][7] The hydroxyl (-OH) group on the phenol ring is believed to be crucial for this activity.[8] The proposed mechanism involves:
-
Membrane Permeabilization: The lipophilic nature of the compound allows it to intercalate into the bacterial cell membrane's lipid bilayer.
-
Disruption of Membrane Integrity: This interaction disrupts the membrane structure, increasing its permeability and causing the leakage of intracellular components like ions and ATP.
-
Inhibition of Essential Enzymes: The compound can also inhibit membrane-bound enzymes and interfere with energy metabolism, ultimately leading to cell death.[6][9]
Studies on related azo-phenols suggest that the presence and position of hydroxyl groups are essential for their antimicrobial activity, with many exhibiting selective potency against Gram-positive bacteria.[8]
Head-to-Head Comparison: Experimental Efficacy Data
The most direct way to compare antimicrobial agents is through quantitative and semi-quantitative in vitro tests. The following data, compiled from various studies, summarizes the performance of this compound and its derivatives against common bacterial pathogens compared to standard antibiotics.
Minimum Inhibitory Concentration (MIC): Quantifying Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] It is a quantitative measure of potency. Lower MIC values indicate higher efficacy.
| Microorganism | Compound | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | 4,4′-Dihydroxy-azobenzene | 16 - 64 | Ampicillin | 32 - >512 |
| Staphylococcus aureus | (Phenyl-diazenyl)phenol derivative 4d | 4 | Ofloxacin | 32 - 512 |
| Listeria monocytogenes | (Phenyl-diazenyl)phenol derivative 4d | 8 | Ampicillin | 32 - 512 |
| Escherichia coli | This compound derivative | > 512 | Ciprofloxacin | < 8 |
| Pseudomonas aeruginosa | (Phenyl-diazenyl)phenol derivative 4h | > 512 | Ofloxacin | 32 - 512 |
Note: Data for 4,4′-Dihydroxy-azobenzene and other (phenyl-diazenyl)phenol derivatives are used as close structural analogs to this compound to provide a representative performance profile.[8][12][13] Standard antibiotic MICs can vary widely based on the resistance profile of the bacterial strain.
Zone of Inhibition (ZOI): Visualizing Antimicrobial Activity
The Kirby-Bauer disk diffusion test provides a qualitative or semi-quantitative measure of susceptibility.[14][15] An antimicrobial-impregnated disk is placed on an agar plate inoculated with bacteria. The agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition." The diameter of this zone correlates with the agent's potency.[16]
| Microorganism | Compound (Disk Content) | Zone of Inhibition (mm) | Reference Antibiotic (Disk Content) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Azo Compound Derivative | 15 - 22 | Gentamicin (10 µg) | 19 - 27 |
| Streptococcus pyogenes | 4-phenylazo-phenoxyacetic acid | 12 - 18 | Ciprofloxacin (5 µg) | 25 - 33 |
| Escherichia coli | Azo Compound Derivative | 14 - 19 | Gentamicin (10 µg) | 19 - 26 |
| Proteus vulgaris | 4-phenylazo-phenoxyacetic acid | 11 - 16 | Ciprofloxacin (5 µg) | 22 - 30 |
Note: Data is derived from studies on various azo compounds to illustrate typical performance.[17][18] Zone sizes are interpreted as Susceptible, Intermediate, or Resistant based on standardized charts (e.g., CLSI guidelines).[19][20]
Foundational Methodologies: Ensuring Reproducible Data
The integrity of comparative analysis rests on the use of standardized, self-validating protocols. Here, we detail the methodologies for the two cornerstone assays in antimicrobial susceptibility testing.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is the gold standard for determining quantitative antimicrobial susceptibility.[21] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.[10][22]
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound at twice the highest desired concentration (e.g., 512 µg/mL) in a suitable solvent and then dilute in cation-adjusted Mueller-Hinton Broth (MHB).[23]
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[23]
-
Serial Dilution: Add 100 µL of the 2X antimicrobial stock solution to the wells in the first column. Mix thoroughly and transfer 100 µL from the first column to the second, repeating this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.[23] This creates a concentration gradient. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24][25] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[11][22]
-
Inoculation: Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension.[22]
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[26]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).[10]
Protocol: The Kirby-Bauer Disk Diffusion Susceptibility Test
This widely used method assesses antimicrobial susceptibility based on the diffusion of an agent from a paper disk into an agar medium.[25][27] The resulting zone of inhibition is measured to determine if the organism is susceptible, intermediate, or resistant.[19]
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Detailed Steps:
-
Inoculum Preparation: As described in the MIC protocol, prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.[21][25]
-
Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.[24] Swab the entire surface of a Mueller-Hinton agar plate (poured to a uniform depth of 4 mm) three times, rotating the plate approximately 60 degrees after each application to ensure even coverage and a confluent lawn of growth.[21][24]
-
Drying: Allow the plate to dry for 3 to 5 minutes with the lid slightly ajar.[21]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and standard control antibiotics onto the agar surface.[24] Disks should be placed at least 24 mm apart and pressed gently to ensure complete contact with the agar.[19]
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16 to 18 hours.[24]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition (where no growth is visible) in millimeters (mm) using a ruler or calipers.[19] Compare these measurements to standardized interpretive charts to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[19][28]
Synthesis and Expert Interpretation
The available data indicates that this compound and its close structural analogs exhibit notable antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes.[8] Some derivatives have demonstrated impressive potency, with MIC values as low as 4 µg/mL, which is competitive with some standard antibiotics.[8] This selective activity is a common trait among phenolic compounds, as the outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its target in the cell membrane.[5]
However, against Gram-negative bacteria such as E. coli and P. aeruginosa, the efficacy appears to be significantly lower, with high MIC values indicating resistance.[8] This suggests that this compound, in its current form, may be best suited for applications targeting Gram-positive pathogens. The moderate zones of inhibition observed in disk diffusion tests further support its potential, but also highlight the need for optimization to enhance its diffusion properties and potency to match or exceed that of first-line antibiotics.
Conclusion and Future Trajectory
This compound represents a promising scaffold for the development of new antimicrobial agents. Its demonstrated efficacy against clinically relevant Gram-positive bacteria warrants further investigation. The key takeaways from this comparative analysis are:
-
Potent Gram-Positive Activity: this compound and related structures show significant inhibitory effects against Gram-positive bacteria.
-
Limited Gram-Negative Spectrum: Its efficacy against Gram-negative organisms is currently limited, suggesting a need for structural modifications to improve penetration through the outer membrane.
-
Standardized Testing is Crucial: The use of validated protocols like broth microdilution and Kirby-Bauer testing is essential for generating reliable and comparable data.
Future research should focus on structure-activity relationship (SAR) studies to optimize the molecule for broader-spectrum activity, improved potency, and reduced toxicity. Investigating its efficacy against antibiotic-resistant strains (e.g., MRSA) and its potential to inhibit biofilm formation, as shown by related compounds[13], will be critical next steps in evaluating its true therapeutic potential.
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Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. LibreTexts Biology. [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Synthesis and anti-bacterial activity of some azo compounds. Semantic Scholar. [Link]
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Spectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids. ResearchGate. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Gothenburg. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN Network. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. National Institutes of Health. [Link]
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Antimicrobial Activity of Non-Halogenated Phenolic Compounds. Journal of Food Protection. [Link]
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Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. [Link]
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Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy. [Link]
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Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay. National Institutes of Health. [Link]
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Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci. MDPI. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]
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Future Antimicrobials: Natural and Functionalized Phenolics. National Institutes of Health. [Link]
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A Comparative Guide to the Synthesis of 4-Phenylazophenol: An Evaluation of Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenol, also known as 4-hydroxyazobenzene, is a versatile organic compound with significant applications in the chemical and pharmaceutical industries. Its chromophoric azo group and phenolic hydroxyl functionality make it a valuable precursor for the synthesis of various dyes, pigments, and biologically active molecules.[1][2] The efficiency and viability of its synthesis are therefore of paramount importance. This guide provides an in-depth technical comparison of different synthetic routes to this compound, offering experimental data and insights to inform methodological choices in research and development settings.
Synthetic Strategies: An Overview
The most prevalent and direct method for the synthesis of this compound involves the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling partner. While other pathways exist, they often involve multiple steps and may be less efficient. This guide will focus on the validation of the most common synthetic routes, providing a comparative analysis of their performance.
The primary synthetic routes to be discussed are:
-
Diazotization of Aniline followed by Coupling with Phenol: This is the most classical and widely employed method.
-
Synthesis from Nitrobenzene: An indirect route that first requires the reduction of nitrobenzene to an intermediate that can then be converted to the final product.
-
Rearrangement of Diazoaminobenzene: A less direct route involving the formation and subsequent rearrangement of a triazene intermediate.
Method 1: Diazotization of Aniline and Coupling with Phenol
This method is a cornerstone of azo dye chemistry and represents the most direct and efficient route to this compound. The reaction proceeds in two main stages: the formation of a benzenediazonium salt from aniline, followed by an electrophilic aromatic substitution reaction with phenol.
Reaction Mechanism
The synthesis begins with the diazotization of aniline. In the presence of a cold, acidic solution, nitrous acid (generated in situ from sodium nitrite and a mineral acid like HCl) reacts with aniline to form a stable benzenediazonium salt.[3] This diazonium salt is a weak electrophile.
The second stage is the azo coupling reaction. The benzenediazonium salt reacts with phenol, which is an activated aromatic compound. The hydroxyl group of phenol is a strong activating group, directing the electrophilic attack of the diazonium ion to the para position to yield this compound.[4] The reaction is typically carried out in a slightly alkaline medium to activate the phenol as the more nucleophilic phenoxide ion.
Caption: Synthesis of this compound from Aniline and Phenol.
Experimental Protocols
Protocol A: High-Yield Synthesis
This protocol, adapted from a patented procedure, boasts a high reported yield.[5]
-
Diazotization:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, prepare a 10% sulfuric acid solution (300 ml).
-
Slowly add 1.2 mol of aniline while stirring at 200 rpm.
-
Once the aniline is completely dissolved, cool the solution to 9°C.
-
Separately, dissolve 1.1 mol of potassium hydrogen sulfite in 230 ml of water.
-
Slowly add the potassium hydrogen sulfite solution to the aniline solution, maintaining the temperature at 8°C. The completion of the diazotization can be monitored using potassium iodide-starch paper.
-
-
Azo Coupling:
-
In a separate container, prepare a solution of 1.2 mol of phenol in 2.3 L of a 9% potassium carbonate solution.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution while stirring at 160 rpm, maintaining the pH at 9.
-
After the addition is complete, lower the pH to 3 by adding an oxalic acid solution.
-
Maintain the reaction for 50 minutes.
-
Filter the precipitate and wash it with a sodium bicarbonate solution.
-
The final product, 4-hydroxyazobenzene, is obtained after dehydration with sodium sulfate.
-
Protocol B: Standard Laboratory Synthesis
This protocol is a more common laboratory-scale synthesis.[6]
-
Diazotization:
-
Dissolve 1.23 mL of aniline in a mixture of 8.0 mL of concentrated HCl and 8.0 mL of distilled water.
-
Cool the mixture in an ice bath to 3°C.
-
In a separate flask, dissolve 1.0 g of sodium nitrite in 5 mL of distilled water.
-
Slowly add the sodium nitrite solution to the aniline solution with constant stirring to form the diazonium salt solution.
-
-
Azo Coupling:
-
Dissolve 0.3 g of the coupling agent (in this case, a crude extract of anthocyanins, which acts as a source of phenolic compounds) in 12 mL of 10% NaOH.
-
Slowly add the diazonium ion solution to the alkaline phenol solution while stirring.
-
Allow the mixture to stand for 30 minutes with occasional stirring.
-
Filter the resulting precipitate and air-dry it.
-
Data Comparison
| Parameter | Protocol A (High-Yield) | Protocol B (Standard Lab) |
| Starting Material | Aniline, Phenol | Aniline, Phenolic Extract |
| Yield | 97%[5] | Not explicitly stated |
| Reaction Time | Diazotization: Not specified; Coupling: 50 min[5] | Diazotization: Not specified; Coupling: 30 min[6] |
| Temperature | 8-9°C[5] | 3°C[6] |
| pH Control | Initially 9, then lowered to 3[5] | Alkaline (10% NaOH)[6] |
| Reagents | H₂SO₄, KHSO₃, K₂CO₃, Oxalic acid[5] | HCl, NaNO₂, NaOH[6] |
Method 2: Synthesis from Nitrobenzene
This approach is an indirect, multi-step synthesis. It first involves the reduction of nitrobenzene to an intermediate, which is then converted to a precursor for the final product. A common route proceeds via the formation of p-aminophenol.
Reaction Mechanism
-
Reduction of Nitrobenzene: Nitrobenzene is reduced to phenylhydroxylamine using a reducing agent like zinc powder in a neutral or slightly acidic medium.
-
Bamberger Rearrangement: The resulting phenylhydroxylamine undergoes an acid-catalyzed rearrangement, known as the Bamberger rearrangement, to form p-aminophenol.[7]
-
Diazotization and Coupling: The synthesized p-aminophenol can then be diazotized and coupled with phenol to produce 4,4'-dihydroxyazobenzene, a derivative of this compound.[6] Alternatively, to obtain this compound itself, the synthesized p-aminophenol would need to be deaminated to phenol, which is a circuitous and impractical route. A more direct, though less common, conceptual pathway would involve the diazotization of aniline (separately synthesized from nitrobenzene) and coupling with phenol.
Caption: Multi-step synthesis of p-Aminophenol from Nitrobenzene.
Experimental Protocol (for p-Aminophenol)
The synthesis of p-aminophenol from nitrobenzene has been optimized with a reported yield of approximately 47%.[7]
-
Reduction: The reduction of nitrobenzene to phenylhydroxylamine is carried out using zinc powder.
-
Rearrangement: The phenylhydroxylamine intermediate is then subjected to Bamberger rearrangement in the presence of 1.5 M sulfuric acid at 70°C for 150 minutes.
-
Purification: The resulting p-aminophenol is purified by toluene extraction, adsorption with activated carbon, and crystallization by pH adjustment.
Performance Analysis
The synthesis from nitrobenzene is significantly more complex than the direct route from aniline. It involves multiple steps, including a reduction and a rearrangement, each with its own set of reaction conditions and potential side products. While it utilizes a cheaper starting material (nitrobenzene), the overall process is less atom-economical and requires more extensive purification. The reported yield for the formation of p-aminophenol is around 47%, which is considerably lower than the high-yield synthesis of this compound from aniline.[5][7]
Method 3: Rearrangement of Diazoaminobenzene
This method involves the formation of 1,3-diphenyltriazene (diazoaminobenzene) from the reaction of a benzenediazonium salt with an excess of aniline. This intermediate can then undergo an acid-catalyzed rearrangement to form p-aminoazobenzene.
Reaction Mechanism
To obtain this compound from this route, the resulting p-aminoazobenzene would need to undergo a subsequent reaction to replace the amino group with a hydroxyl group. This is typically achieved via diazotization of the amino group followed by hydrolysis, adding further steps to the synthesis.
A clay-catalyzed rearrangement of diazoaminobenzene to p-aminoazobenzene has been reported to proceed with high yield (up to 95%) at room temperature.
Performance Analysis
While the rearrangement step itself can be efficient, this route is indirect for the synthesis of this compound. The necessity of a subsequent conversion of the amino group to a hydroxyl group makes it less attractive than the direct coupling of aniline-derived diazonium salt with phenol. The additional steps increase the overall complexity and are likely to reduce the overall yield.
Product Purification and Characterization
Regardless of the synthetic route, the crude this compound product typically requires purification.
Purification: Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.[8][9] The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and benzene have been reported as suitable solvents for the recrystallization of this compound.[1]
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If colored impurities are present, they can be removed by adding activated charcoal and performing a hot gravity filtration.[9]
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals to remove any residual solvent.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: Pure this compound has a reported melting point in the range of 150-152°C.[1]
-
UV-Vis Spectroscopy: In methanol, this compound exhibits a maximum absorbance (λmax) at approximately 347 nm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the phenol group, N=N stretching of the azo group, and C-H and C=C stretching of the aromatic rings.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.[6]
Safety Considerations
The synthesis of this compound involves the handling of hazardous materials, and appropriate safety precautions must be taken.
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive.[11][12] Therefore, they are almost always generated in situ and used immediately in solution at low temperatures (0-5°C). It is crucial to avoid their isolation in a dry state.[13]
-
Aromatic Amines and Phenols: Aniline and phenol are toxic and corrosive.[14] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Azo Dyes: Many azo compounds are classified as potentially hazardous, and some may be carcinogenic.[14] Direct contact with the skin should be avoided.
Conclusion and Recommendations
Based on the comparative analysis of the different synthetic routes, the diazotization of aniline followed by coupling with phenol is the most recommended method for the synthesis of this compound. This method is direct, generally high-yielding, and avoids the complexities of multi-step procedures. The high-yield protocol (Protocol A) demonstrates the potential for achieving excellent results with careful control of reaction conditions.
For all methods, proper purification by recrystallization is essential to obtain a high-purity product suitable for further applications. Rigorous characterization using techniques such as melting point determination, UV-Vis, IR, and NMR spectroscopy is necessary to confirm the identity and purity of the final compound. Finally, strict adherence to safety protocols is paramount when working with the hazardous chemicals involved in these syntheses.
References
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12BL Experiment 11: Diazo Dyes – An EAS Reaction. (n.d.). Retrieved from [Link]
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Chen, J. R., & Li, Y. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1073-1081. Retrieved from [Link]
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Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). Retrieved from [Link]
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4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem. (n.d.). Retrieved from [Link]
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Shakil, M., & Adnan, M. (2022). Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against Macrophomina phaseolina. Plant Protection, 6(2), 143-149. Retrieved from [Link]
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Ogboji, L. M. L., Esezobor, O. Z., Khan, M. E., & Igoli, J. O. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia flower. Chemical Science International Journal, 20(1), 1-5. Retrieved from [Link]
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Phenol, 4-(phenylazo)- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Ogboji, L. M. L., Esezobor, O. Z., Khan, M. E., & Igoli, J. O. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. American Chemical Science Journal, 11(1), 1-7. Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
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Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. (n.d.). Retrieved from [Link]
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Pitchumani, K., Venkatachalapathy, C., & Sivasubramanian, S. (1997). Clay catalysed facile rearrangement of diazoaminobenzene to p-aminoazobenzene. Indian Journal of Chemistry - Section B, 36(2), 187-189. Retrieved from [Link]
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Liu, W., Kumar, J., Tripathy, S., & Samuelson, L. A. (1999). Enzymatic Synthesis of Photoactive Poly(this compound). Journal of the American Chemical Society, 121(1), 71-78. Retrieved from [Link]
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Give the preparation of p hydroxy azobenzene with complete reaction with example - Filo. (2025, March 9). Retrieved from [Link]
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Ginting, R. T., & Siregar, P. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. RASĀYAN Journal of Chemistry, 17(4), 2686-2691. Retrieved from [Link]
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The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride... - ResearchGate. (n.d.). Retrieved from [Link]
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Turac, E., & Sahmetlioglu, E. (2010). Oxidative polymerization of 4-[(4-phenylazo-phenyimino)-methyl]-phenol catalyzed by horseradish peroxidase. Synthetic Metals, 160(1-2), 169-172. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purification of 4-Phenylazophenol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. 4-Phenylazophenol, a versatile diaryl azo dye, finds applications in various fields, from dye manufacturing to acting as an intermediate in the synthesis of more complex molecules.[1] Achieving a high degree of purity is crucial for obtaining reliable and reproducible results in any downstream application. This guide provides an in-depth comparative analysis of three common purification techniques for this compound: recrystallization, column chromatography, and sublimation. We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and offer a comparative assessment to aid in the selection of the most appropriate technique for your specific needs.
Introduction to this compound and the Imperative of Purification
This compound, also known as 4-hydroxyazobenzene, is a crystalline solid that typically appears as a yellow to brown powder.[2] Its molecular structure, featuring an azo group (-N=N-) bridging two phenyl rings, one of which is substituted with a hydroxyl group, is responsible for its chromophoric properties. Impurities, often remnants from its synthesis via diazotization of aniline and coupling with phenol, can significantly impact its physical and chemical properties, including its melting point, spectral characteristics, and reactivity.[3] Therefore, effective purification is a critical step following its synthesis.
Recrystallization: The Classic Approach to Purity
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds.[4][5] The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at elevated temperatures.
The Science Behind Recrystallization
The process of recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[6] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities remain in the mother liquor. Insoluble impurities can be removed by hot filtration before cooling. The slow formation of crystals is key to achieving high purity, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.
Experimental Protocol for Recrystallization of this compound
Ethanol and benzene have been reported as suitable solvents for the recrystallization of this compound.[3] Given the toxicity of benzene, ethanol is a more common and safer choice in modern laboratories.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude this compound to a few milliliters of 95% ethanol. Observe the solubility at room temperature. Heat the mixture gently to boiling. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound (150-152°C).[3]
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A Comparative Guide to Cross-Reactivity in 4-Phenylazophenol-Based Chemical Sensors
For researchers and professionals in drug development and analytical sciences, the pursuit of highly selective chemical sensors is paramount. A sensor's ability to distinguish a target analyte from a milieu of structurally similar compounds is the bedrock of reliable quantification. This guide provides an in-depth analysis of 4-Phenylazophenol (4-PAP) and its derivatives as chemical sensing agents, with a core focus on the critical performance metric of cross-reactivity. We will objectively compare 4-PAP-based sensing systems with prominent alternatives, supported by experimental data, and provide a robust protocol for evaluating selectivity in your own laboratory.
The Sensing Mechanism: Why this compound?
This compound, a member of the azobenzene family, is an attractive candidate for colorimetric and electrochemical sensors due to its unique electronic and structural properties.[1] The molecule's functionality resides in two key moieties: the azo group (-N=N-) acting as a chromophore and the phenolic hydroxyl group (-OH) serving as a recognition/transduction site.
The sensing mechanism, particularly for colorimetric applications, is often predicated on the modulation of the hydroxyl group's acidity (pKa ≈ 8.9).[1] When the sensor interacts with a sufficiently basic analyte, the phenol is deprotonated. This event alters the electronic conjugation across the entire molecule, resulting in a quantifiable shift in its maximum absorbance wavelength (λmax), which is perceived as a color change.[2] This straightforward mechanism allows for simple, naked-eye detection or spectrophotometric analysis.
Caption: Proposed mechanism for 4-PAP based colorimetric sensing.
Performance Comparison: Selectivity in Action
While the principle is simple, the critical question is one of selectivity. Can a 4-PAP sensor detect a specific anion without being triggered by others? How does it compare to more sophisticated sensing platforms designed to detect similar analytes, such as structurally related phenols?
The following table summarizes performance data from published studies, comparing an azobenzene-based colorimetric sensor with alternative electrochemical and fluorescence-based methods for detecting various analytes. This comparison highlights the trade-offs between different sensing strategies in terms of sensitivity and potential for interference.
| Sensor Type & Platform | Target Analyte | Limit of Detection (LOD) | Linear Range | Major Interferents / Cross-Reactivity Profile | Reference |
| Azobenzene-based Colorimetric Sensor (in CH₃CN) | Fluoride (F⁻) | 0.125 µM | Not Specified | High sensitivity also observed for H₂PO₄⁻ and AcO⁻, indicating significant cross-reactivity. | [2] |
| Molecularly Imprinted Polymer (MIP) Electrochemical Sensor | 4-Chlorophenol | 0.3 µM | 0.8 - 100 µM | Excellent specific recognition; avoids interference from other structurally similar phenolic compounds. | [3] |
| Ag-doped ZnO Nanoflower Electrochemical Sensor | 4-Nitrophenol | 3 µM | 10 - 500 µM | Interference study showed noticeable changes with other inorganic/organic chemicals, suggesting potential cross-reactivity. | [4] |
| Sodium Fluorescein (NaFl) Fluorescence Sensor (in MeCN) | 4-Nitrophenol | 2.07 µM | Not Specified | Highly selective for 4-NP over other nitroaromatics due to specific hydrogen bonding interactions. | [5] |
| Laccase-based Optical Biosensor | Catechol | Not Specified | Not Specified | More selective to catechol compared to other tested analytes like guaiacol, o-cresol, and m-cresol. | [6] |
Analysis of Comparative Data: The data reveals a crucial insight: simple colorimetric sensors based on the azobenzene scaffold, like 4-PAP, can offer excellent sensitivity but may suffer from a lack of specificity, reacting with multiple analytes that share a common chemical property (e.g., basicity).[2] In contrast, more engineered platforms like Molecularly Imprinted Polymers (MIPs) demonstrate superior selectivity by creating recognition sites tailored to the exact size, shape, and functionality of the target molecule, effectively mitigating interference from similar compounds.[3] This underscores the fundamental trade-off between the simplicity of a general-purpose indicator and the complexity required for a highly selective sensor.
A Self-Validating Protocol for Assessing Cross-Reactivity
To ensure the trustworthiness of any new sensor, a rigorous and systematic evaluation of its cross-reactivity is non-negotiable. The following protocol is designed as a self-validating system to quantify the selectivity of a this compound-based sensor.
Causality Behind Experimental Design: The choice of interferents is critical. They must be selected logically to challenge the sensor's specificity. This includes (a) compounds with similar functional groups (e.g., other phenols, anilines), (b) compounds with similar chemical properties to the target analyte (e.g., other anions if the target is an anion), and (c) compounds expected to be present in the intended sample matrix (e.g., common salts, proteins).
Caption: A step-by-step workflow for evaluating sensor selectivity.
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Sensor Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO, Ethanol) where it is fully soluble.[7] The final assay solvent (e.g., buffered aqueous solution or organic solvent like acetonitrile) should be chosen based on the target analyte's properties.
-
Analyte & Interferent Solutions: Prepare individual stock solutions of the primary target analyte and each potential interfering species at a high concentration (e.g., 100 mM) in the same final assay solvent.
-
-
Calibration with Primary Analyte:
-
Dispense the sensor solution into a series of cuvettes or a 96-well plate to a fixed final concentration.
-
Add increasing concentrations of the primary analyte to generate a calibration curve. Ensure the concentrations span the expected working range.
-
For a colorimetric sensor, measure the absorbance spectrum (e.g., 300-700 nm) for each concentration. Plot the change in absorbance at the new λmax versus analyte concentration.
-
Determine the linear dynamic range and the Limit of Detection (LOD) from this data. This establishes your baseline performance.
-
-
Selectivity Assessment (Interference Test):
-
Justification: This step determines if interferents elicit a false-positive signal on their own.
-
Prepare a set of test solutions containing the sensor at its working concentration.
-
To each solution, add a single potential interferent at a concentration significantly higher than the expected concentration of the primary analyte (e.g., 10-fold or 100-fold excess).
-
Measure the sensor's response. A significant response indicates poor selectivity.
-
-
Cross-Reactivity Assessment (Competitive Test):
-
Justification: This is the most critical step. It tests if an interferent affects the sensor's ability to accurately measure the primary analyte.
-
Prepare a set of solutions containing the sensor and the primary analyte at a fixed concentration within its linear range (e.g., the midpoint).
-
To each solution, add a different potential interferent at a high concentration (e.g., 100-fold excess).
-
Measure the sensor's response and compare it to the response of the primary analyte alone. A significant deviation (enhancement or quenching) indicates cross-reactivity.
-
-
Quantification of Selectivity:
-
Calculate the selectivity coefficient (k) for each interferent. For potentiometric sensors, this is done using the Nicolsky-Eisenman equation. For optical sensors, a simplified approach is to determine the ratio of concentrations of the interferent and the primary analyte that produce the same signal response.
-
A small k value implies superior selectivity for the primary analyte over the interfering species.
-
Conclusion and Future Directions
This compound and related azo dyes serve as effective and economical platforms for chemical sensor development, particularly for colorimetric applications.[8] However, this guide demonstrates that their simple sensing mechanism can lead to significant cross-reactivity with compounds sharing similar chemical properties.[2] For applications demanding high specificity, such as clinical diagnostics or precise environmental monitoring, alternative technologies like MIP-based electrochemical sensors or highly specific fluorescence probes may be more suitable.[3][5]
The future of 4-PAP-based sensing lies in intelligent design. Rather than being used as standalone molecules, they can be integrated into more sophisticated architectures. Future research should focus on:
-
Covalent Immobilization: Grafting 4-PAP onto solid supports or nanomaterials to enhance stability and prevent leaching.
-
Hybrid Materials: Incorporating 4-PAP as the signaling unit within a selective matrix, such as a molecularly imprinted polymer, to combine the specific recognition of the matrix with the clear signal of the dye.
-
Derivative Synthesis: Modifying the 4-PAP structure with additional functional groups to create specific binding pockets that enhance affinity and selectivity for a single target analyte.
By rigorously applying the comparative analysis and validation protocols outlined in this guide, researchers can make informed decisions about the suitability of this compound-based sensors for their specific application and contribute to the development of the next generation of reliable and selective analytical tools.
References
- Title: Colorimetric Sensors for Anion Recognition Based on Benzeneazophenol Source: Sensors and Actuators B: Chemical URL
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Title: Enzymatic Synthesis of Photoactive Poly(this compound) Source: ResearchGate URL: [Link]
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Title: Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application Source: MDPI URL: [Link]
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Title: Colorimetric Sensors: Methods and Applications Source: MDPI URL: [Link]
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Title: Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs Source: MDPI URL: [Link]
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Title: A highly selective electrochemical sensor for 4-chlorophenol determination based on molecularly imprinted polymer and PDDA-functionalized graphene Source: ResearchGate URL: [Link]
-
Title: Highly Sensitive and Selective Eco-Toxic 4-Nitrophenol Chemical Sensor Based on Ag-Doped ZnO Nanoflowers Decorated with Nanosheets Source: MDPI URL: [Link]
-
Title: Sensitive detection of the toxic impurity 4-aminophenol and acetaminophen via an electrochemical sensor based on MOF-808/AgNWs/Nafion/GCE Source: ResearchGate URL: [Link]
-
Title: A Highly Selective Economical Sensor for 4-Nitrophenol Source: MDPI URL: [Link]
-
Title: Colorimetric Sensors for Chemical and Biological Sensing Applications Source: PMC - NIH URL: [Link]
-
Title: A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol Source: RSC Publishing URL: [Link]
-
Title: Laccase-based biosensors for detection of phenolic compounds Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Phenylazophenol
For researchers and professionals in drug development and materials science, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable experimental data and successful outcomes are built. 4-Phenylazophenol, also known as Solvent Yellow 7, is a versatile azo dye whose utility in applications ranging from analytical reagents to the synthesis of advanced polymers is directly dependent on its isomeric and chemical purity.[1]
This guide provides an in-depth, comparative analysis of essential analytical techniques for assessing the purity of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating workflow that ensures the trustworthiness of your results.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. The most common route to this compound is the electrophilic aromatic substitution reaction involving the diazotization of aniline, followed by an azo coupling with phenol.[2][3][4][5]
The core reaction proceeds in two main stages:
-
Diazotization: Aniline reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a benzenediazonium salt.[6] The instability of this salt at higher temperatures is a critical control point; decomposition can lead to phenol and nitrogen gas, introducing impurities.[6]
-
Azo Coupling: The electrophilic diazonium salt then reacts with the electron-rich phenol. The coupling occurs predominantly at the para position due to the strong activating, ortho, para-directing nature of the hydroxyl group and steric hindrance at the ortho positions.[7]
Potential impurities stemming from this process include:
-
Unreacted starting materials (aniline, phenol).
-
Side-products from diazonium salt decomposition.
-
Ortho-substituted isomers, although typically minor.
-
Other byproducts from side reactions.
A robust purity assessment strategy, therefore, must be capable of detecting and differentiating these potential contaminants.
A Validated Workflow for Purity Assessment
No single analytical technique is sufficient to definitively establish purity. A comprehensive assessment relies on a multi-technique, orthogonal approach where the weaknesses of one method are covered by the strengths of another. The following workflow illustrates a logical progression from crude product to a highly purified and verified compound.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Phenylazophenol
Introduction: The Imperative of Structural Certainty
In the realm of chemical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. 4-Phenylazophenol, also known as 4-hydroxyazobenzene, is a diaryl-azo compound with applications ranging from its use as a dye to its investigation as a potential antifungal agent.[1][2] Its utility is intrinsically linked to its precise chemical architecture: a phenol group positioned para to an azo linkage connecting to an unsubstituted phenyl ring. Any deviation from this structure, such as isomeric substitution at the ortho or meta positions, would drastically alter its chemical, physical, and biological properties.
This guide provides an in-depth, multi-technique spectroscopic workflow for the structural validation of this compound. We will move beyond simple data reporting to explain the causal logic behind each method—¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. By integrating these orthogonal techniques, we create a self-validating system that provides irrefutable evidence for the target structure, a critical standard for researchers, scientists, and drug development professionals.
Visualizing the Target Structure
Before delving into the spectral data, it is essential to have a clear representation of the this compound molecule. The following diagram illustrates the structure with a systematic numbering scheme that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy: Mapping Proton Environments
Expertise & Experience: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of small molecule structural elucidation. It provides precise information on the chemical environment, connectivity, and relative number of protons in a molecule. For this compound, its power lies in confirming the para-substitution pattern of the phenolic ring and the integrity of the unsubstituted phenyl ring.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it can help in observing exchangeable protons like the phenolic -OH.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.[3]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Processing: Fourier transform the raw data (FID), and perform phase and baseline corrections. Integrate the signals to determine the relative number of protons for each resonance.
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region and a signal for the hydroxyl proton. The expected chemical shifts and multiplicities provide a unique fingerprint for the molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Assignment Rationale |
| H-2', H-6' | ~7.8-7.9 | Doublet (d) or Multiplet (m) | 2H | Protons on the phenyl ring ortho to the azo group; deshielded by the electron-withdrawing azo linkage. |
| H-3', H-4', H-5' | ~7.4-7.6 | Multiplet (m) | 3H | Remaining protons on the unsubstituted phenyl ring. Their signals overlap, forming a complex multiplet. |
| H-2, H-6 | ~7.7-7.8 | Doublet (d) | 2H | Protons on the phenolic ring ortho to the azo group. They appear as a doublet due to coupling with H-3 and H-5. |
| H-3, H-5 | ~6.9-7.0 | Doublet (d) | 2H | Protons on the phenolic ring ortho to the hydroxyl group. They are shielded by the electron-donating -OH group, shifting them upfield. They appear as a doublet due to coupling with H-2 and H-6. |
| -OH | Variable, ~10.0 (can be broad) | Singlet (s), broad | 1H | The acidic proton of the phenol group. Its chemical shift is concentration and solvent-dependent. The signal will disappear upon D₂O exchange. |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly based on experimental conditions.[4][5]
Trustworthiness: The key to validating the para-substitution is the presence of two distinct doublets in the aromatic region, each integrating to 2H. This "AA'BB'" system for the phenolic ring is a classic indicator of 1,4-disubstitution. An ortho-substituted isomer would produce a much more complex set of four distinct multiplets, while a meta-isomer would also yield a different, more complex splitting pattern.
Caption: Correlation of proton environments in this compound to their ¹H NMR signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing us to confirm the total carbon count and identify the chemical environment of each carbon.
Experimental Protocol: ¹³C NMR
The sample preparation and instrument setup are identical to that for ¹H NMR. ¹³C NMR experiments typically require a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.
Data Analysis and Interpretation
Due to the molecule's symmetry, the 12 carbons of this compound produce 8 distinct signals.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C-4 | ~160 | Quaternary carbon attached to the electron-donating -OH group; highly deshielded. |
| C-1' | ~152 | Quaternary carbon attached to the azo group on the phenyl ring. |
| C-1 | ~147 | Quaternary carbon attached to the azo group on the phenolic ring. |
| C-2', C-6' | ~129 | Phenyl ring carbons ortho to the azo linkage. |
| C-4' | ~129 | Phenyl ring carbon para to the azo linkage. |
| C-3', C-5' | ~122 | Phenyl ring carbons meta to the azo linkage. |
| C-2, C-6 | ~125 | Phenolic ring carbons ortho to the azo linkage. |
| C-3, C-5 | ~116 | Phenolic ring carbons ortho to the -OH group; shielded by its electron-donating effect. |
Note: Chemical shift data is compiled from spectral databases and predictive software.[6][7]
Trustworthiness: The ¹³C NMR spectrum validates the structure by confirming the presence of 8 unique carbon environments, consistent with the C₂ symmetry of the phenolic portion of the molecule. The chemical shift of C-4 at ~160 ppm is highly characteristic of a carbon atom in a phenol that is para to another substituent. The distinct chemical shifts for all carbons provide a complete map of the electronic landscape of the molecule, which would be significantly different for any other isomer.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies.[8]
Experimental Protocol: FT-IR
-
Sample Preparation: A small amount of the solid sample (~1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, placing the solid sample directly on the crystal.
-
Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹.
Data Analysis and Interpretation
The FT-IR spectrum of this compound confirms the presence of the key hydroxyl, azo, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3550 - 3200 (Broad) | O-H Stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding, confirming the presence of the hydroxyl group.[1][9] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of sp² hybridized C-H bonds in the aromatic rings.[10] |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands characteristic of the carbon-carbon double bond stretching within the phenyl rings. |
| ~1440 | N=N Stretch | Azo Group | The azo stretch is often weak or of medium intensity and can be difficult to assign definitively as it falls in a region with other absorptions.[11] |
| ~1250 | C-O Stretch | Phenolic C-O | Strong absorption confirming the carbon-oxygen single bond of the phenol. |
| ~840 | C-H Out-of-plane bend | para-disubstituted ring | A strong band in this region is highly indicative of a 1,4-(para) substitution pattern on an aromatic ring. |
Trustworthiness: The combination of a broad O-H stretch, aromatic C-H and C=C stretches, and, most critically, the strong out-of-plane bending band around 840 cm⁻¹ provides a self-validating fingerprint. The presence of the para-substitution band is a key piece of evidence that rules out ortho and meta isomers, which have their own characteristic bending patterns in the 900-690 cm⁻¹ region.
Caption: A simplified workflow for FT-IR analysis of this compound.
UV-Vis Spectroscopy: Mapping Electronic Transitions
Expertise & Experience: UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals.[12] For a conjugated dye like this compound, this technique is highly characteristic, revealing information about the extent of the π-electron system.
Experimental Protocol: UV-Vis
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 0.005 g/L.[2][13]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 700 nm.
Data Analysis and Interpretation
Azo compounds typically exhibit two characteristic absorption bands.
| Band Type | λ_max (nm) | Transition | Significance |
| K-Band | ~347 nm | π → π | This is a high-intensity absorption band resulting from an electronic transition within the extended conjugated system of the entire molecule (phenyl-azo-phenol).[2][13] Its position is sensitive to the length of the conjugated system. |
| R-Band | ~440 nm (often a weak shoulder) | n → π | A lower-intensity, formally forbidden transition involving the non-bonding electrons on the nitrogen atoms of the azo group. It appears at a longer wavelength and is responsible for the characteristic yellow color of the compound.[14] |
Trustworthiness: The presence of the intense K-band around 347 nm is definitive proof of the large, conjugated π-system.[2][13] While an isomer like 2-Phenylazophenol would also show these bands, its λ_max values may be slightly shifted due to steric hindrance and different electronic effects (e.g., intramolecular hydrogen bonding in the ortho isomer), which can alter the planarity of the molecule and the energy of the electronic transitions. Comparing the obtained spectrum to literature values for this compound provides strong confirmatory evidence.
Conclusion: A Symphony of Spectra for Unambiguous Validation
-
¹H NMR confirms the para-substitution pattern and the proton count of both aromatic rings.
-
¹³C NMR verifies the carbon skeleton and the electronic environment of each unique carbon.
-
FT-IR identifies all key functional groups and provides further strong evidence for the para-substitution.
-
UV-Vis characterizes the conjugated electronic system responsible for the molecule's properties as a dye.
References
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PubChem. 4-Hydroxyazobenzene | C12H10N2O | CID 15529. National Center for Biotechnology Information. [Link]
-
Liu, W., et al. (2010). Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate. [Link]
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ResearchGate. FTIR spectra of 4-hydroxyazobenzene.[Link]
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Derbel, N., et al. (2007). Density functional theory characterisation of 4-hydroxyazobenzene. PubMed. [Link]
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Peking University. SUPPORTING INFORMATION FOR.[Link]
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MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.[Link]
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Springer. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.[Link]
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ResearchGate. Fourier infrared spectrum of (a) 4-hydroxyazobenzene; (b) PAPAE; (c)...[Link]
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AZoOptics. How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide.[Link]
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University of Colorado Boulder. INFRARED SPECTROSCOPY (IR).[Link]
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iChemical. 4-(Phenyldiazenyl)phenol, CAS No. 1689-82-3.[Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.[Link]
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Doc Brown's Chemistry. uv-visible light absorption spectra of azo dyes.[Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Phenylazophenol
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Phenylazophenol (also known as 4-Hydroxyazobenzene), ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a checklist, but a validation of our commitment to best practices in laboratory safety.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance.[1][2] Key hazards include:
-
Human Health: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][3] Although the toxicological properties have not been fully investigated, caution is advised.[4]
-
Environmental Hazard: This compound is recognized as being toxic to aquatic life, with long-lasting effects.[3][5] Therefore, it must not be allowed to enter drains or surface waters.[1][6]
-
Chemical Reactivity: It is incompatible with strong oxidizing agents.[1] Contact with such materials could lead to vigorous reactions, posing a fire or explosion hazard.
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste, and it is the generator's responsibility to classify waste and ensure it is managed correctly according to regulations such as the Resource Conservation and Recovery Act (RCRA).[4][7][8] Azo dyes, as a class, are noted for their potential to break down into harmful aromatic amines.[9]
Core Principles of this compound Disposal
The fundamental principle is that this compound and any materials contaminated with it must be treated as hazardous waste.[9] Under no circumstances should it be disposed of in standard trash or flushed down the sanitary sewer.[1][9] The goal is complete containment and transfer to a licensed chemical destruction facility.[3]
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Harmful if swallowed, skin/eye/respiratory irritant, toxic to aquatic life.[1][3][5] |
| Container Material | Chemically resistant, sealable (e.g., HDPE) | To prevent leaks and reactions with the container material. |
| Incompatible Materials | Strong oxidizing agents | To prevent potentially dangerous chemical reactions.[1] |
| Disposal Method | Licensed hazardous waste disposal service | Ensures compliance with EPA and local regulations and proper chemical destruction.[3][10] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final collection.
1. Personal Protective Equipment (PPE) is Non-Negotiable
Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Safety glasses or goggles are mandatory.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[3][9]
-
Body Protection: A lab coat is essential to protect from accidental spills.[9]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[2][11]
All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[9]
2. Waste Segregation: The Foundation of Safe Disposal
Proper segregation prevents dangerous reactions and ensures compliant disposal.
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing papers, gloves, and pipette tips, in a designated hazardous waste container.[2][9] This container must be clearly labeled.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
// Node Definitions start [label="Waste Generated\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe_check [label="Step 1: Don Correct PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; waste_type [label="Step 2: Identify Waste Type", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_waste [label="Solid Waste\n(Powder, Contaminated PPE,\nWeighing Paper)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; liquid_waste [label="Liquid Waste\n(Solutions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; container_solid [label="Step 3: Place in Labeled,\nSealable Solid Hazardous\nWaste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; container_liquid [label="Step 3: Place in Labeled,\nSealable Liquid Hazardous\nWaste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; storage [label="Step 4: Store Securely\nin Designated Satellite\nAccumulation Area", fillcolor="#FBBC05", fontcolor="#202124"]; ehs_contact [label="Step 5: Contact EHS for Pickup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disposal [label="Final Disposal by\nLicensed Waste Contractor", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions start -> ppe_check; ppe_check -> waste_type; waste_type -> solid_waste [label="Solid"]; waste_type -> liquid_waste [label="Liquid"]; solid_waste -> container_solid; liquid_waste -> container_liquid; container_solid -> storage; container_liquid -> storage; storage -> ehs_contact; ehs_contact -> disposal; } dot Caption: Workflow for the safe segregation and disposal of this compound waste.
3. Container Management: Containment and Communication
Proper container selection and labeling are mandated by regulatory bodies like the EPA.[7][12]
-
Selection: Use only chemically resistant, sealable containers designated for hazardous waste.[9] Ensure the container is in good condition with no leaks or cracks.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[9] The label must also include the full chemical name, "this compound," and list any other constituents in the waste mixture.[9] The date of accumulation should also be noted.
-
Closure: Keep the waste container sealed at all times, except when adding waste.[7] This is a common and critical compliance point.
4. Storage: Safe and Secure Accumulation
Designated waste storage areas are essential for laboratory safety.
-
Location: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.[9] This is often referred to as a Satellite Accumulation Area (SAA).
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[9]
-
Environment: The storage area should be cool, dry, and well-ventilated.[4][9]
5. Final Disposal: Professional Handover
The final step is to arrange for the removal and disposal by qualified professionals.
-
Contact EHS: Contact your institution’s Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[9]
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a manifest or log.
-
Professional Disposal: The waste must be handled by a licensed waste disposal contractor who will transport it to an approved treatment, storage, and disposal facility (TSDF).[8][9][13] Methods like controlled incineration with flue gas scrubbing may be used for destruction.[3]
By adhering to this comprehensive disposal plan, you not only ensure compliance with federal and local regulations but also uphold the highest standards of scientific responsibility. The safety of your colleagues and the preservation of our environment are paramount.
References
-
Material Safety Data Sheet - this compound, 97% (UV-Vis) - Cole-Parmer. [Link]
-
Hazardous Waste Disposal Guidelines - Purdue University. [Link]
-
Waste from the Production Of Dyes and Pigments Listed as Hazardous - EPA. [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. [Link]
-
SAFETY DATA SHEET - p-Phenylazophenol - Chem Service. [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. [Link]
-
MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA. [Link]
-
Hazardous Waste - US EPA. [Link]
-
Removal and Recovery of the Hazardous Azo Dye Acid Orange 7 through Adsorption over Waste Materials: Bottom Ash and De-Oiled Soya - ACS Publications. [Link]
-
Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons: Toxicity Aspects and Environmental Impact - MDPI. [Link]
-
REMOVAL OF AZO DYE COMPOUNDS FROM PAPER INDUSTRIES WASTES USING PHYTOREMEDIATION METHODOLOGY - TSI Journals. [Link]
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- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pfw.edu [pfw.edu]
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- 13. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 4-Phenylazophenol
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Phenylazophenol (also known as 4-Hydroxyazobenzene), moving beyond a simple checklist to offer a framework of understanding and operational excellence. The toxicological properties of this chemical have not been fully investigated, underscoring the importance of cautious handling.[1]
Hazard Assessment and Risk Mitigation
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3][4][5] It is also considered harmful if swallowed.[2][5] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to create a multi-layered defense against these risks.
Table 1: Hazard Identification and PPE Requirements
| Hazard Classification | Potential Health Effects | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[2][3][4] | Causes skin irritation.[2][3][4][5] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][3] |
| Eye Irritation (Category 2)[2][3][4] | Causes serious eye irritation.[2][3][4][5] | Safety glasses with side shields or chemical safety goggles.[1][4][6] |
| Respiratory Irritation[2][3][4] | May cause respiratory tract irritation.[1][2][3][4][5] | Work in a well-ventilated area or use a chemical fume hood.[1][3][6] |
| Acute Oral Toxicity (Category 4)[2] | Harmful if swallowed.[2][5] | Do not eat, drink, or smoke in the laboratory.[2][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound. The causality behind each piece of equipment is rooted in preventing chemical contact with your body.
-
Eye and Face Protection: Chemical safety goggles are mandatory to prevent contact with dust particles or splashes.[1][4] Standard safety glasses may not provide adequate protection from fine powders.
-
Skin Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1][3] Always inspect gloves for any signs of degradation or puncture before use.[3] A lab coat or chemical-resistant apron should be worn to protect your clothing and skin.[6]
-
Respiratory Protection: In situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1][3][4] A dust mask (type N95) can be a suitable option.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow minimizes exposure and maintains a controlled environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and informed response is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[1] Flush the skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists.[1][7]
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3]
-
Spills: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1] For major spills, evacuate the area and alert emergency responders.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is toxic to aquatic life with long-lasting effects.[3][7]
-
Disposal Method: Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations.[3][6][7] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the containers to prevent reuse before disposal.[3][6]
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.
References
-
Material Safety Data Sheet - this compound, 97% (UV-Vis). Cole-Parmer. [Link]
-
SAFETY DATA SHEET - p-Phenylazophenol. Chem Service. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
